Prasinoxanthin
Description
Structure
3D Structure
Properties
Molecular Formula |
C40H56O4 |
|---|---|
Molecular Weight |
600.9 g/mol |
IUPAC Name |
(3E,5E,7E,9E,11E,13E,15E,17E)-1-[(1R,4S)-1,4-dihydroxy-2,2-dimethyl-6-methylidenecyclohexyl]-18-[(1R,4R)-4-hydroxy-2,6,6-trimethylcyclohex-2-en-1-yl]-3,7,12,16-tetramethyloctadeca-3,5,7,9,11,13,15,17-octaen-2-one |
InChI |
InChI=1S/C40H56O4/c1-28(17-13-18-30(3)21-22-36-32(5)23-34(41)25-38(36,7)8)15-11-12-16-29(2)19-14-20-31(4)37(43)27-40(44)33(6)24-35(42)26-39(40,9)10/h11-23,34-36,41-42,44H,6,24-27H2,1-5,7-10H3/b12-11+,17-13+,19-14+,22-21+,28-15+,29-16+,30-18+,31-20+/t34-,35+,36-,40-/m0/s1 |
InChI Key |
WOJYJHBMWRNRJG-DTJZQRCSSA-N |
SMILES |
CC1=CC(CC(C1C=CC(=CC=CC(=CC=CC=C(C)C=CC=C(C)C(=O)CC2(C(=C)CC(CC2(C)C)O)O)C)C)(C)C)O |
Isomeric SMILES |
CC1=C[C@@H](CC([C@H]1/C=C/C(=C/C=C/C(=C/C=C/C=C(\C)/C=C/C=C(\C)/C(=O)C[C@@]2(C(=C)C[C@H](CC2(C)C)O)O)/C)/C)(C)C)O |
Canonical SMILES |
CC1=CC(CC(C1C=CC(=CC=CC(=CC=CC=C(C)C=CC=C(C)C(=O)CC2(C(=C)CC(CC2(C)C)O)O)C)C)(C)C)O |
Synonyms |
prasinoxanthin |
Origin of Product |
United States |
Foundational & Exploratory
A Comprehensive Technical Guide to the Chemical Structure and Stereochemistry of Prasinoxanthin
For Researchers, Scientists, and Drug Development Professionals
Introduction
Prasinoxanthin is a significant xanthophyll carotenoid found predominantly in certain classes of marine microalgae, particularly the Prasinophyceae.[1][2] As a key pigment in the light-harvesting complexes of these organisms, it plays a crucial role in photosynthesis.[3] Its unique chemical structure, featuring a rare γ-end group and a complex stereochemistry, distinguishes it from more common carotenoids and makes it a subject of interest in chemosystematics, natural product chemistry, and photosynthesis research. This document provides an in-depth technical overview of the chemical structure, stereochemistry, experimental determination, and biosynthesis of this compound.
Chemical Structure and Properties
The structure of this compound has been elucidated through extensive spectroscopic and chemical analysis.[1] It is a tetraterpenoid (C40) characterized by a polyene chain, hydroxyl groups, a ketone group, and two distinct terminal rings.
Systematic Name: (3′R,6′R)-3,6,3′-trihydroxy-7,8-dihydro-γ,ε-caroten-8-one[1] Synonym: Xanthophyll K[1]
The molecule possesses a γ-end group and an ε-end group, a combination that is uncommon among algal carotenoids.[1] The presence of a carbonyl group at the C-8 position and a saturated C-7 to C-8 bond are also defining features.
Quantitative Data
All relevant quantitative data for this compound are summarized in the table below for easy reference and comparison.
| Property | Value | Source |
| Molecular Formula | C₄₀H₅₆O₄ | [4][5] |
| Molecular Weight | 600.9 g/mol | [4] |
| Exact Mass | 600.41786 Da | [4] |
| Chemical Class | Xanthophyll (C40 Isoprenoid) | [4] |
Molecular Structure Diagram
The following diagram illustrates the chemical structure of this compound, highlighting the numbering of the carbon skeleton and the key functional groups.
Caption: Chemical structure of this compound.
Stereochemistry
The stereochemical configuration of this compound is complex, with multiple chiral centers. The definitive assignment of its absolute configuration is critical for understanding its biosynthesis and biological function.
Absolute Configuration
The absolute configuration at the ε-end group has been established as 3′R, 6′R .[1] The chirality at the γ-end group (C-3 and C-6) was tentatively assigned as 3R, 6R based on biogenetic considerations, though this requires further definitive confirmation.[1] The geometry of the double bonds in the polyene chain is presumed to be all-trans (all-E), which is typical for most naturally occurring carotenoids.[5]
| Chiral Center | Absolute Configuration | Confidence |
| C-3 | R | Tentative (Biogenetic)[1] |
| C-6 | R | Tentative (Biogenetic)[1] |
| C-3′ | R | Established[1] |
| C-6′ | R | Established[1] |
The Cahn-Ingold-Prelog (CIP) priority rules are used to assign the R/S descriptors to each chiral center based on the spatial arrangement of its substituents.[6][7]
Experimental Protocols for Structure Elucidation
The determination of this compound's structure and stereochemistry relies on a combination of chromatographic separation and spectroscopic analysis techniques.[1]
Experimental Workflow
The general workflow for isolating and characterizing this compound from algal sources is depicted below.
Caption: General experimental workflow for this compound isolation and analysis.
Methodologies
-
Chromatography (TLC and HPLC): Initial separation of the crude pigment extract is often performed using Thin-Layer Chromatography (TLC) for a preliminary assessment of the carotenoid composition.[1] Final purification to obtain pure this compound is achieved using High-Performance Liquid Chromatography (HPLC), typically with a normal-phase or reversed-phase column, allowing for the separation of closely related isomers.[1][2]
-
Mass Spectrometry (MS): Mass spectrometry is employed to determine the molecular weight and elemental composition of the pigment.[1] By providing the exact mass, MS confirms the molecular formula (C₄₀H₅₆O₄).
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is the most powerful tool for elucidating the detailed structure and stereochemistry of carotenoids.[1][8]
-
¹H NMR: Provides information on the number and types of protons, their chemical environment, and their coupling relationships. This helps to identify the end groups and the configuration of the polyene chain.[9][10]
-
¹³C NMR: Determines the number of non-equivalent carbons and their hybridization, confirming the carbon skeleton.[1]
-
2D NMR (e.g., COSY): Correlated Spectroscopy (COSY) experiments are used to establish proton-proton connectivities, which is essential for assigning the signals to specific protons in the complex structure.[1]
-
-
Circular Dichroism (CD): CD spectroscopy is crucial for determining the absolute configuration of chiral centers.[1] The chiroptical properties of the molecule, specifically how it interacts with circularly polarized light, provide a signature that can be compared to known standards or theoretical models to assign the stereochemistry.[1][11]
Biosynthesis
This compound belongs to the α-branch of carotenoids, which are derived from α-carotene.[12] Its biosynthesis is an integral part of the carotenoid pathway in prasinophytes.
Biosynthetic Pathway
This compound is understood to be synthesized from lutein, a common α-branch xanthophyll.[3][12] In algae such as Mantoniella squamata, lutein (L) and dihydrolutein (DhL) act as intermediate pigments that are converted into this compound, which then functions as a primary light-harvesting pigment.[3] This conversion is particularly stimulated during periods of low light following high light exposure, suggesting a regulatory mechanism that balances photoprotection and light harvesting.[3]
Caption: Proposed biosynthetic pathway for this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Light regulation of carotenoid biosynthesis in the prasinophycean alga Mantoniella squamata - Photochemical & Photobiological Sciences (RSC Publishing) [pubs.rsc.org]
- 4. This compound | C40H56O4 | CID 15223585 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Absolute configuration - Wikipedia [en.wikipedia.org]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. prumlab.yale.edu [prumlab.yale.edu]
- 9. 1H NMR quantitative determination of photosynthetic pigments from green beans (Phaseolus vulgaris L.) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. ismar.org [ismar.org]
- 11. Bacterial carotenoids. L. Absolute configuration of zeaxanthin dirhamnoside - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
The Prasinoxanthin Biosynthesis Pathway in Prasinophytes: A Technical Guide for Researchers
Abstract
Prasinophytes, a diverse group of picoeukaryotic green algae, are significant contributors to marine primary productivity. A key characteristic of several prasinophyte orders is the presence of the unique xanthophyll, prasinoxanthin. This pigment plays a crucial role in their light-harvesting complexes, allowing them to thrive in specific light environments. Understanding the biosynthesis of this compound is pivotal for comprehending the ecological success of these algae and for potential biotechnological applications in drug development and nutraceuticals, leveraging its antioxidant properties. This technical guide provides a comprehensive overview of the current understanding and a hypothesized pathway for this compound biosynthesis. It includes a summary of quantitative pigment data, detailed experimental protocols for pathway elucidation, and visual representations of the proposed metabolic route and experimental workflows. This document is intended for researchers, scientists, and professionals in drug development with an interest in algal biochemistry and natural product synthesis.
Introduction
Carotenoids are a vast class of isoprenoid pigments synthesized by all photosynthetic organisms. In algae, they serve essential functions in light harvesting and photoprotection.[1] Prasinophytes exhibit a more complex carotenoid profile than many other green algae, with this compound being a significant chemosystematic marker for certain groups, including the orders Mamiellales, Pseudoscourfieldiales, and Prasinococcales.[2][3]
The chemical structure of this compound, (3′R,-6′R)-3,6,3′-trihydroxy-7,8-dihydro-γ,ε-caroten-8-one, suggests a complex series of enzymatic modifications from a common carotenoid precursor. While the complete biosynthetic pathway has not been fully elucidated, this guide synthesizes the available evidence to propose a hypothetical pathway and outlines the experimental strategies required for its validation.
The General Carotenoid Biosynthesis Pathway in Green Algae
The biosynthesis of all carotenoids begins with the methylerythritol 4-phosphate (MEP) pathway, which produces the five-carbon building blocks, isopentenyl diphosphate (IPP) and dimethylallyl diphosphate (DMAPP). The subsequent steps, leading to the formation of α- and β-carotenes, are highly conserved among green algae and plants.[4][5][6]
Key Upstream Enzymes:
-
Phytoene Synthase (PSY): Catalyzes the first committed step in carotenoid biosynthesis, the condensation of two geranylgeranyl pyrophosphate (GGPP) molecules to form phytoene.
-
Phytoene Desaturase (PDS) and ζ-Carotene Desaturase (ZDS): Introduce double bonds into the phytoene backbone to form lycopene.
-
Lycopene Cyclases (LCYE and LCYB): Catalyze the cyclization of the ends of the linear lycopene molecule. The combined action of LCYE and LCYB produces α-carotene (with one β-ring and one ε-ring), while LCYB acting on both ends produces β-carotene (with two β-rings).
A notable feature in some prasinophytes, such as Ostreococcus lucimarinus, is the presence of a fusion protein containing both lycopene-epsilon-cyclase and lycopene-beta-cyclase domains.[2] This fusion enzyme likely plays a critical role in controlling the ratio of α- and β-carotene precursors available for downstream modifications.
A Hypothesized Biosynthesis Pathway for this compound
Based on the structure of this compound and the known enzymatic capabilities for xanthophyll modification in algae, a plausible biosynthetic pathway can be proposed. The pathway likely starts from a common xanthophyll precursor, such as lutein or zeaxanthin, which are hydroxylated derivatives of α- and β-carotene, respectively.
Proposed Enzymatic Steps from Precursors to this compound
The formation of this compound from a precursor like lutein would require a series of specific enzymatic reactions, including hydroxylations and a hydrogenation/oxidation step. The following is a hypothetical sequence of events:
-
Hydroxylation at the C-3 position of the β-ring and ε-ring: This step is catalyzed by carotene hydroxylases to produce common xanthophylls like lutein (from α-carotene) and zeaxanthin (from β-carotene). In plants and algae, these reactions are carried out by non-heme di-iron hydroxylases and cytochrome P450-dependent monooxygenases (CYP97A and CYP97C).[4][7]
-
Further Hydroxylation at the C-6 position of the γ-ring precursor: The formation of the γ-end group and its subsequent hydroxylation at C-6 is a key step. This likely involves specific hydroxylases that are unique to this compound-producing algae.
-
Hydrogenation of the C-7, C-8 double bond: This is a distinctive feature of this compound. This reaction is likely catalyzed by a specific reductase.
-
Oxidation at the C-8 position: The final step would be the introduction of a keto group at the C-8 position, likely through the action of a carotenoid ketolase or a dehydrogenase.
The following diagram illustrates a hypothetical pathway for this compound biosynthesis.
Quantitative Data on Pigment Composition
Quantitative analysis of pigment profiles in this compound-containing prasinophytes provides valuable insights into the relative abundance of this carotenoid and its potential precursors. The following tables summarize representative data from the literature.
Table 1: Relative Pigment Composition in this compound-Containing Prasinophytes (% of Total Carotenoids)
| Pigment | Micromonas pusilla | Bathycoccus prasinos | Pycnococcus provasolii |
| This compound | 40-60% | 49% | 69% |
| Micromonal | 10-20% | 16% | - |
| Uriolide | 5-15% | 7% | - |
| Neoxanthin | 10-15% | 14% | 21% |
| Violaxanthin | <5% | <1% | - |
| Lutein | Present | - | - |
| β,β-carotene | <1% | <1% | 3% |
| β,ε-carotene | <1% | <1% | 1% |
| Zeaxanthin | - | - | 2% |
Data compiled from multiple sources.[3][8][9][10] The exact percentages can vary depending on culture conditions such as light intensity and nutrient availability.
Table 2: this compound to Chlorophyll a Ratios in Field Samples
| Location | This compound:Chl a (w/w) | Contribution to Total Chl a | Reference |
| Jiaozhou Bay (May) | ~0.10 | 8.5% (average) | [8] |
| Jiaozhou Bay (August) | ~0.12 | 17.0% (average) | [8] |
Experimental Protocols for Pathway Elucidation
Validating the hypothetical this compound biosynthesis pathway requires a multi-faceted experimental approach. Below are detailed methodologies for key experiments.
Pigment Analysis by High-Performance Liquid Chromatography (HPLC)
Objective: To accurately identify and quantify this compound and other carotenoids in prasinophyte cultures.
Protocol:
-
Cell Harvesting: Harvest algal cells from culture by centrifugation (e.g., 5,000 x g for 10 minutes at 4°C).
-
Pigment Extraction: Resuspend the cell pellet in 1-3 mL of 95% acetone or methanol. Use a bead beater or sonicator to disrupt the cells and facilitate extraction. Perform extraction on ice and in dim light to prevent pigment degradation.
-
Clarification: Centrifuge the extract at 10,000 x g for 5 minutes at 4°C to pellet cell debris.
-
HPLC Analysis:
-
Inject the clarified supernatant onto a C18 reverse-phase HPLC column.
-
Employ a ternary gradient elution system. A common mobile phase system consists of:
-
Solvent A: 80:20 methanol:0.5 M ammonium acetate (aq)
-
Solvent B: 90:10 acetonitrile:water
-
Solvent C: Ethyl acetate
-
-
A typical gradient profile might be: 0 min, 90% A, 10% B; 1 min, 100% B; 11 min, 70% B, 30% C; 14 min, 30% B, 70% C; 20 min, 100% B; 25 min, 90% A, 10% B.
-
Monitor the eluent using a photodiode array (PDA) detector, collecting spectra from 350 to 750 nm.
-
-
Quantification: Identify and quantify pigments by comparing retention times and absorption spectra with authentic standards.[11][12][13][14][15]
Identification of Candidate Genes by Comparative Genomics
Objective: To identify genes encoding the putative enzymes in the this compound pathway.
Protocol:
-
Genome/Transcriptome Sequencing: Obtain high-quality genome or transcriptome sequences from a this compound-producing prasinophyte (e.g., Micromonas, Ostreococcus) and a related species that does not produce this compound.
-
Homology Searching: Use known carotenoid biosynthesis enzyme sequences (hydroxylases, ketolases, reductases) from other organisms as queries in BLAST searches against the prasinophyte sequence databases.
-
Comparative Analysis: Identify genes that are present in the this compound-producing species but absent or significantly diverged in the non-producing species.
-
Phylogenetic Analysis: Construct phylogenetic trees to understand the evolutionary relationships of the candidate genes to known carotenoid biosynthesis enzymes.[16][17][18][19]
Functional Characterization of Candidate Enzymes by Heterologous Expression
Objective: To determine the enzymatic function of the candidate genes identified through comparative genomics.
Protocol:
-
Gene Cloning and Vector Construction: Amplify the full-length coding sequence of the candidate gene from cDNA and clone it into an appropriate expression vector (e.g., for E. coli or Saccharomyces cerevisiae).
-
Heterologous Expression: Transform the expression construct into a host strain that is engineered to accumulate the putative substrate of the enzyme. For example, to test a hydroxylase, use an E. coli strain engineered to produce β-carotene or lutein.
-
Culture and Induction: Grow the transformed host strain under appropriate conditions and induce gene expression (e.g., with IPTG for E. coli).
-
Metabolite Analysis: Extract the carotenoids from the engineered host and analyze the pigment profile by HPLC. The appearance of a new peak corresponding to the expected product confirms the enzyme's function.
In Vitro Enzyme Assays
Objective: To determine the kinetic properties of the this compound biosynthesis enzymes.
Protocol:
-
Protein Expression and Purification: Express the candidate enzyme with a purification tag (e.g., His-tag) in a suitable host and purify the recombinant protein using affinity chromatography.
-
Assay Reaction:
-
Prepare a reaction buffer containing the purified enzyme, the substrate (e.g., lutein, solubilized with a detergent like CHAPS), and any necessary cofactors (e.g., NADPH for reductases, Fe²⁺ and ascorbate for non-heme di-iron hydroxylases).
-
Incubate the reaction at an optimal temperature.
-
-
Product Analysis: Stop the reaction and extract the carotenoids. Analyze the products by HPLC to determine the rate of product formation.[20][21][22][23]
The following diagram illustrates a general workflow for elucidating the this compound biosynthesis pathway.
Regulation of this compound Biosynthesis
The regulation of carotenoid biosynthesis in algae is complex and responsive to environmental cues. Light intensity and quality, as well as nutrient availability, are known to modulate the expression of carotenoid biosynthesis genes.[4][24] It is likely that the this compound pathway is similarly regulated to allow prasinophytes to acclimate to their specific light environments. Future research should focus on transcriptomic analyses under different conditions to identify regulatory elements and transcription factors involved in controlling the flux through this pathway.
Conclusion and Future Perspectives
The biosynthesis of this compound represents a fascinating and underexplored area of algal biochemistry. While the exact pathway remains to be fully elucidated, the combination of comparative genomics, heterologous expression, and in vitro enzymology provides a clear roadmap for future research. Unraveling this pathway will not only deepen our understanding of the evolution and ecological adaptation of prasinophytes but also open up possibilities for the biotechnological production of this unique and potentially valuable carotenoid. The methodologies and hypothetical framework presented in this guide offer a solid foundation for researchers to build upon in their quest to fully characterize the this compound biosynthesis pathway.
References
- 1. researchgate.net [researchgate.net]
- 2. Carotenoid Biosynthesis in Prasinophytes | Institue of Molecular Physiology (Partial Site) [blogs.uni-mainz.de]
- 3. researchgate.net [researchgate.net]
- 4. A Review of the Biological Activities of Microalgal Carotenoids and Their Potential Use in Healthcare and Cosmetic Industries - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Microalgal Carotenoids: Therapeutic Application and Latest Approaches to Enhance the Production - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Structural basis for plant lutein biosynthesis from α-carotene - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. semanticscholar.org [semanticscholar.org]
- 10. limnology-journal.org [limnology-journal.org]
- 11. data.imas.utas.edu.au [data.imas.utas.edu.au]
- 12. academic.oup.com [academic.oup.com]
- 13. scispace.com [scispace.com]
- 14. docs.nrel.gov [docs.nrel.gov]
- 15. mdpi.com [mdpi.com]
- 16. Phylogenetic and evolutionary patterns in microbial carotenoid biosynthesis are revealed by comparative genomics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Carotenoid biosynthesis in cyanobacteria: structural and evolutionary scenarios based on comparative genomics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Carotenoid biosynthetic genes in Brassica rapa: comparative genomic analysis, phylogenetic analysis, and expression profiling - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Carotenoid Biosynthesis in Cyanobacteria: Structural and Evolutionary Scenarios Based on Comparative Genomics - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Assay of beta-carotene 15,15'-dioxygenase activity by reverse-phase high-pressure liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. researchgate.net [researchgate.net]
- 22. Enzymatic Assay Protocols - Creative Enzymes [creative-enzymes.com]
- 23. mdpi.com [mdpi.com]
- 24. mdpi.com [mdpi.com]
The Biological Nexus of Prasinoxanthin: A Technical Guide for Marine Algal Research and Drug Discovery
An In-depth Exploration of the Core Biological Functions, Photoprotective Mechanisms, and Biosynthetic Pathways of a Key Prasinophyte Carotenoid
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Prasinoxanthin, a distinctive xanthophyll carotenoid, serves as a critical biomarker for certain clades of marine prasinophytes, a group of picoeukaryotic green algae fundamental to oceanic primary productivity. Beyond its taxonomic significance, this compound plays a vital role in the light-harvesting and photoprotective strategies of these organisms. Embedded within specialized light-harvesting complexes, it contributes to the efficient capture of light energy in the blue-green spectral range, a key adaptation for survival in the oceanic water column. Furthermore, as a xanthophyll, this compound is implicated in the dissipation of excess light energy, thereby mitigating photo-oxidative damage. Its structure suggests potent antioxidant capabilities, including the quenching of singlet oxygen and scavenging of other reactive oxygen species. This technical guide provides a comprehensive overview of the biological functions of this compound, detailing its physicochemical properties, proposed biosynthetic pathway, and roles in photoprotection and antioxidation. Detailed experimental protocols for its extraction and analysis are also provided to facilitate further research into its potential applications in drug development and biotechnology.
Introduction: The Significance of this compound
This compound is a C40 tetraterpenoid, belonging to the xanthophyll class of carotenoids, which are oxygenated derivatives of carotenes. Its unique chemical structure distinguishes it from other common algal carotenoids and makes it a valuable diagnostic pigment for the identification and quantification of specific groups of prasinophytes in marine ecosystems. These microscopic algae are significant contributors to global carbon fixation, and understanding their photophysiology is crucial for modeling marine food webs and biogeochemical cycles. For drug development professionals, the antioxidant and photoprotective properties of this compound present opportunities for the discovery of novel therapeutic and photoprotective agents.
Physicochemical Properties and Light Absorption
The biological function of any pigment is intrinsically linked to its chemical structure and light-absorbing properties.
Chemical Structure
This compound is a complex xanthophyll with the molecular formula C₄₀H₅₆O₄. Its structure is characterized by a long polyene chain responsible for its light-absorbing properties, and oxygen-containing functional groups, including hydroxyl and carbonyl moieties, which contribute to its polarity and antioxidant activity.
Light Absorption Characteristics
This compound exhibits characteristic absorption maxima in the blue-green region of the visible spectrum, enabling prasinophytes to efficiently harvest light in oceanic environments where blue and green wavelengths penetrate deepest. The precise absorption maxima can vary depending on the solvent used for extraction.
| Solvent System | Absorption Maxima (λmax) | Reference |
| Not Specified | 446, 474 nm | [1] |
| Ethanol | 448, 476 nm | [2] |
| Acetone | 448, 476 nm | [2] |
This table summarizes the reported absorption maxima of this compound in different solvents. The slight variations are due to solvent polarity effects on the chromophore.
Biological Functions of this compound
This compound's primary biological roles are centered around photosynthesis, specifically in light harvesting and photoprotection. It is also presumed to possess significant antioxidant capabilities.
Role in Light-Harvesting Complexes
This compound is an integral component of the unique light-harvesting complexes (LHCs) of prasinophytes, such as the Lhcp complex in Ostreococcus tauri.[3] These complexes are responsible for absorbing light energy and transferring it to the photosynthetic reaction centers. Each monomer of the Lhcp trimer in O. tauri binds two molecules of this compound, indicating its crucial structural and functional role within the complex.[3] The presence of this compound, alongside other pigments like chlorophylls a and b, and other carotenoids, allows these algae to have a broad absorption spectrum, maximizing their photosynthetic efficiency in the light-limited conditions of the ocean.[3]
Photoprotective Mechanisms
In high-light conditions, photosynthetic organisms are susceptible to photodamage from the over-absorption of light energy. Xanthophylls play a crucial role in mitigating this damage through a process called non-photochemical quenching (NPQ), where excess energy is dissipated as heat.
While the direct involvement of this compound in a specific xanthophyll cycle analogous to the violaxanthin cycle in higher plants has not been fully elucidated, its presence as a major xanthophyll in the LHCs of prasinophytes strongly suggests a role in NPQ.[4] Xanthophylls within the LHCs are known to be involved in the dissipation of excess absorbed light energy.[3][5] The conformational changes within the LHC proteins, triggered by a low pH in the thylakoid lumen, are thought to facilitate the quenching of excited chlorophyll states by xanthophylls.[6]
The following diagram illustrates a generalized workflow for measuring chlorophyll fluorescence and assessing NPQ in marine algae.
Figure 1: Generalized workflow for measuring Non-Photochemical Quenching (NPQ) in marine algae.
Antioxidant Activity
Carotenoids are well-known for their potent antioxidant properties, which arise from their conjugated polyene chain that can effectively quench singlet oxygen and scavenge other reactive oxygen species (ROS).[7]
Singlet oxygen (¹O₂) is a highly reactive and damaging ROS produced during photosynthesis, particularly under high-light stress. Carotenoids can quench ¹O₂ through a physical mechanism, where the energy of ¹O₂ is transferred to the carotenoid, which then dissipates it as heat. While the specific singlet oxygen quenching rate constant for this compound has not been reported, other dietary carotenoids have been shown to have high quenching efficiencies.[8] For instance, lycopene and β-carotene exhibit quenching rate constants in the order of 10⁹ M⁻¹s⁻¹.[8] Given its extensive conjugated system, this compound is expected to be a highly effective singlet oxygen quencher.
In addition to singlet oxygen, other ROS such as superoxide anions and hydroxyl radicals can cause cellular damage. The electron-rich nature of the polyene chain of carotenoids allows them to donate electrons to neutralize these free radicals. The antioxidant capacity of algal extracts containing this compound can be evaluated using various in vitro assays.
The following table summarizes common antioxidant assays that can be used to assess the ROS scavenging potential of this compound-containing extracts.
| Assay | Principle | Measured Endpoint |
| DPPH (2,2-diphenyl-1-picrylhydrazyl) Assay | Measures the ability of an antioxidant to donate an electron to the stable DPPH radical, causing a color change from violet to yellow. | Decrease in absorbance at 517 nm. |
| ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Assay | Measures the ability of an antioxidant to scavenge the pre-formed ABTS radical cation, leading to a loss of color. | Decrease in absorbance at 734 nm. |
| FRAP (Ferric Reducing Antioxidant Power) Assay | Measures the ability of an antioxidant to reduce the ferric-tripyridyltriazine (Fe³⁺-TPTZ) complex to the ferrous (Fe²⁺) form, which has an intense blue color. | Increase in absorbance at 593 nm. |
| ORAC (Oxygen Radical Absorbance Capacity) Assay | Measures the ability of an antioxidant to protect a fluorescent probe from degradation by peroxyl radicals. | Preservation of fluorescence over time. |
Biosynthesis of this compound
The biosynthesis of this compound follows the general pathway of carotenoid synthesis in plants and algae, originating from the isoprenoid pathway. While the complete enzymatic pathway is not yet fully elucidated, it is hypothesized to branch off from the main xanthophyll synthesis pathway.
The General Carotenoid Biosynthetic Pathway
The pathway begins with the synthesis of the C40 carotenoid, phytoene, from two molecules of geranylgeranyl pyrophosphate (GGPP). A series of desaturation and isomerization reactions convert phytoene to lycopene. Cyclization of lycopene then leads to the formation of α-carotene and β-carotene, the precursors for various xanthophylls.
Proposed Pathway to this compound
This compound is believed to be synthesized from neoxanthin.[9][10] The conversion of violaxanthin to neoxanthin is catalyzed by the enzyme neoxanthin synthase (NXS).[9] The subsequent enzymatic steps that modify neoxanthin to produce this compound in prasinophytes are currently unknown but likely involve a series of hydroxylation, ketolation, and other modifications catalyzed by carotenoid-modifying enzymes such as hydroxylases and ketolases.[11] The identification of the genes encoding these enzymes in prasinophyte genomes is an active area of research.[3]
The following diagram illustrates the proposed biosynthetic pathway leading to this compound.
Figure 2: Proposed biosynthetic pathway of this compound from the central carotenoid pathway.
Experimental Protocols
Accurate extraction and quantification of this compound are essential for its study. The following protocols provide detailed methodologies for these procedures.
Pigment Extraction from Marine Algae
This protocol is a standard method for extracting lipophilic pigments, including this compound, from algal biomass.
Materials:
-
Algal biomass (filtered onto a glass fiber filter or as a cell pellet)
-
Acetone (100%, HPLC grade)
-
Methanol (100%, HPLC grade)
-
Ethyl acetate (100%, HPLC grade)
-
Water (deionized)
-
Centrifuge tubes (glass, amber, or wrapped in foil)
-
Glass homogenizer or sonicator
-
Centrifuge
-
Rotary evaporator or nitrogen stream evaporator
Procedure:
-
Place the filter or cell pellet in a centrifuge tube.
-
Add a sufficient volume of 100% acetone to fully submerge the sample.
-
Homogenize the sample using a glass homogenizer or sonicate on ice until the tissue is disrupted and the solvent is intensely colored.
-
Centrifuge the sample at 4,000 x g for 10 minutes at 4°C.
-
Carefully transfer the supernatant to a clean round-bottom flask.
-
Repeat the extraction (steps 2-5) with fresh acetone until the pellet is colorless.
-
Pool all the supernatants.
-
Evaporate the solvent to dryness using a rotary evaporator at a temperature below 40°C or under a gentle stream of nitrogen gas.
-
Immediately redissolve the dried pigment extract in a known, small volume of a suitable solvent for HPLC analysis (e.g., acetone or a mixture of methanol and ethyl acetate).
-
Filter the redissolved extract through a 0.22 µm PTFE syringe filter into an amber HPLC vial.
-
Store the extract at -20°C or below and analyze by HPLC as soon as possible.
Quantification by High-Performance Liquid Chromatography (HPLC)
Reverse-phase HPLC with a photodiode array (PDA) or diode array detector (DAD) is the standard method for separating and quantifying this compound.
Instrumentation and Columns:
-
HPLC system with a gradient pump, autosampler, and a PDA/DAD detector.
-
C8 or C18 reverse-phase HPLC column (e.g., 3.5 µm particle size, 4.6 x 150 mm).
Mobile Phases:
-
Solvent A: 80:20 (v/v) Methanol: 0.5 M Ammonium acetate (aqueous)
-
Solvent B: 90:10 (v/v) Acetonitrile: Water
-
Solvent C: Ethyl acetate
Gradient Elution Program (Example):
| Time (min) | % Solvent A | % Solvent B | % Solvent C | Flow Rate (mL/min) |
| 0.0 | 100 | 0 | 0 | 1.0 |
| 2.0 | 0 | 100 | 0 | 1.0 |
| 12.0 | 0 | 70 | 30 | 1.0 |
| 16.0 | 0 | 40 | 60 | 1.0 |
| 20.0 | 100 | 0 | 0 | 1.0 |
| 25.0 | 100 | 0 | 0 | 1.0 |
This is an example gradient; optimization may be required depending on the specific column and instrument used.
Detection and Quantification:
-
Set the PDA/DAD detector to scan a wavelength range of 350-750 nm.
-
Identify this compound by its retention time and characteristic absorption spectrum (λmax ≈ 446, 474 nm).
-
Quantify this compound by integrating the peak area at its absorption maximum (e.g., 446 nm) and comparing it to a standard curve prepared from a purified this compound standard of known concentration. If a pure standard is unavailable, quantification can be performed using published extinction coefficients.
The following diagram outlines the general workflow for pigment extraction and HPLC analysis.
References
- 1. Rate constants for quenching singlet oxygen and activities for inhibiting lipid peroxidation of carotenoids and alpha-tocopherol in liposomes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. carotenoid biosynthetic genes: Topics by Science.gov [science.gov]
- 3. Carotenoid Biosynthesis in Prasinophytes | Institue of Molecular Physiology (Partial Site) [blogs.uni-mainz.de]
- 4. Photoprotective Role of Neoxanthin in Plants and Algae - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Quantification of the Antioxidant Activity of Plant Extracts: Analysis of Sensitivity and Hierarchization Based on the Method Used - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Chemical Quenching of Singlet Oxygen by Carotenoids in Plants - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Singlet oxygen quenching by dietary carotenoids in a model membrane environment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Neoxanthin: A Promising Medicinal and Nutritional Carotenoid - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Identification of neoxanthin synthase as a carotenoid cyclase paralog - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Carotenoid modifying enzymes in metazoans - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Spectroscopic Properties of Purified Prasinoxanthin
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectroscopic properties of purified prasinoxanthin, a significant carotenoid found in some prasinophytes. The document details its characteristic absorption spectra, molar absorptivity, and other key spectroscopic data. It also outlines detailed experimental protocols for its purification and analysis, and visualizes key workflows and related biological pathways.
Introduction to this compound
This compound is a xanthophyll carotenoid that serves as a major accessory light-harvesting pigment in certain species of marine microalgae belonging to the class Prasinophyceae. Its chemical structure, (3'R,6'R)-3,6,3'-Trihydroxy-7,8-dihydro-γ,ε-caroten-8-one, gives it unique spectroscopic characteristics that are of interest in the fields of photosynthesis research, natural product chemistry, and potentially in drug development due to the known antioxidant and other bioactive properties of carotenoids.
Spectroscopic Data
The spectroscopic properties of this compound are crucial for its identification, quantification, and for understanding its photophysical behavior. The following tables summarize the available quantitative data.
Table 1: General and UV-Visible Spectroscopic Properties of this compound
| Property | Data | Reference(s) |
| Trivial Name | This compound (formerly Xanthophyll K) | [1] |
| IUPAC Name | (3'R,6'R)-3,6,3'-Trihydroxy-7,8-dihydro-γ,ε-caroten-8-one | [1] |
| Molecular Formula | C₄₀H₅₆O₄ | [1] |
| Molecular Weight | 600.88 g/mol | [1] |
| Color | Deep pink | [1] |
Table 2: UV-Visible Absorption Maxima (λmax) of this compound in Various Solvents
| Solvent | λmax (nm) | %III:II Band Ratio | Reference(s) |
| n-Hexane | (432), 454.3, 481.5 | 9 | [1] |
| Acetone | 450.9, (465) | 0 | [1] |
| Diethyl ether | 446, (466) | 0 | [1] |
| (Values in parentheses indicate a shoulder rather than a distinct peak) |
Table 3: Molar Absorptivity (ε) of this compound
| Solvent | Wavelength (nm) | Molar Absorptivity (ε) (L mol⁻¹ cm⁻¹) | Reference(s) |
| Diethyl ether | 446 | 150,000 | [1] |
| n-Hexane | Not available | Not available | |
| Acetone | Not available | Not available |
Note on Other Spectroscopic Data:
-
Mass Spectrometry (MS): While mass spectrometry is used for the identification of this compound, detailed fragmentation patterns are not consistently reported in survey literature. The molecular ion peak corresponding to its molecular weight is the primary identifier.
-
Circular Dichroism (CD) Spectroscopy: Specific circular dichroism spectra for purified this compound are not widely available. CD spectroscopy would be valuable for determining the absolute configuration of its chiral centers and understanding its conformation in different environments.
Experimental Protocols
The following protocols describe generalized yet detailed methods for the extraction, purification, and spectroscopic analysis of this compound from microalgal biomass, based on common practices for carotenoid research.
3.1. Extraction and Purification of this compound
This protocol outlines a multi-step process to isolate this compound from a prasinophyte culture, such as Pycnococcus provasolii.
3.1.1. Biomass Harvesting and Extraction
-
Harvesting: Centrifuge the microalgal culture (e.g., at 5,000 x g for 15 minutes at 4°C) to pellet the cells. Discard the supernatant.
-
Cell Lysis and Initial Extraction: Resuspend the cell pellet in 100% acetone. Use sonication or bead beating to disrupt the cells and facilitate pigment extraction. Perform this step on ice and in dim light to minimize pigment degradation.
-
Solvent Extraction: After cell disruption, continue to extract the pigments with acetone by stirring for several hours at 4°C in the dark.
-
Clarification: Centrifuge the extract at 10,000 x g for 10 minutes to pellet cell debris. Collect the supernatant containing the pigments. Repeat the extraction on the pellet until it is colorless.
-
Phase Partitioning: Combine the acetone extracts and add an equal volume of diethyl ether and a half volume of saturated NaCl solution in a separatory funnel. Shake gently and allow the layers to separate. The epiphase (diethyl ether) will contain the pigments. Collect the epiphase and wash it twice with distilled water to remove residual acetone and salts.
-
Drying and Concentration: Dry the diethyl ether extract over anhydrous sodium sulfate. Filter to remove the sodium sulfate and evaporate the solvent to dryness under a stream of nitrogen.
3.1.2. Column Chromatography (Initial Purification)
-
Column Preparation: Prepare a silica gel 60 column packed in a non-polar solvent such as n-hexane.
-
Sample Loading: Redissolve the dried pigment extract in a minimal volume of the mobile phase (e.g., n-hexane with a small amount of acetone) and load it onto the column.
-
Elution: Elute the column with a gradient of increasing polarity, starting with n-hexane and gradually adding acetone or ethyl acetate. Carotenes will elute first, followed by xanthophylls of increasing polarity.
-
Fraction Collection: Collect the colored fractions. This compound, being a polar xanthophyll, will elute in the more polar fractions. Monitor the fractions by thin-layer chromatography (TLC) or analytical HPLC to identify those containing this compound.
3.1.3. Preparative High-Performance Liquid Chromatography (HPLC) (Final Purification)
-
System Preparation: Use a preparative HPLC system with a C18 reverse-phase column.
-
Mobile Phase: A typical mobile phase for carotenoid separation is a gradient of methanol, acetonitrile, and water.
-
Sample Injection: Redissolve the partially purified this compound fraction from column chromatography in the initial mobile phase and inject it into the HPLC system.
-
Fraction Collection: Collect the peak corresponding to this compound based on its retention time and UV-Vis spectrum, which can be monitored in real-time with a diode array detector.
-
Purity Check and Storage: Check the purity of the collected fraction by analytical HPLC. Evaporate the solvent under nitrogen and store the purified this compound at -80°C under an inert atmosphere.
3.2. Spectroscopic Analysis
3.2.1. UV-Visible Spectroscopy
-
Sample Preparation: Prepare dilute solutions of the purified this compound in the desired spectroscopic grade solvents (e.g., n-hexane, acetone, diethyl ether).
-
Measurement: Record the absorption spectrum from 350 to 600 nm using a dual-beam UV-Vis spectrophotometer. Use the pure solvent as a blank.
-
Data Analysis: Determine the wavelengths of maximum absorption (λmax) and the absorbance values at these wavelengths.
3.2.2. Molar Absorptivity Determination
-
Concentration Determination: Accurately determine the concentration of the this compound solution by weighing a sample of the purified solid and dissolving it in a known volume of solvent.
-
Absorbance Measurement: Measure the absorbance at the λmax for that solvent.
-
Calculation: Use the Beer-Lambert law (A = εbc) to calculate the molar absorptivity (ε), where A is the absorbance, b is the path length of the cuvette (typically 1 cm), and c is the molar concentration.
Visualizations
4.1. Experimental Workflow
The following diagram illustrates the general workflow for the purification and spectroscopic analysis of this compound.
Caption: Workflow for this compound Purification and Analysis.
4.2. Carotenoid-Derived Signaling Pathway
This compound's primary role is in photosynthesis. However, carotenoids, in general, are precursors to various signaling molecules in plants and algae. The diagram below illustrates a generalized pathway for the generation of signaling molecules from carotenoids.
Caption: Generalized Carotenoid-Derived Signaling Pathway.
References
Prasinoxanthin: A Technical Guide to its Antioxidant Potential and Bioactivity
For Researchers, Scientists, and Drug Development Professionals
Abstract
Prasinoxanthin, a key carotenoid pigment found in certain classes of marine microalgae (Prasinophyceae), is emerging as a compound of interest for its potential health benefits. As a member of the xanthophyll family, it shares structural similarities with well-studied antioxidants, suggesting a role in mitigating oxidative stress. However, a comprehensive understanding of its specific antioxidant capacity and its influence on cellular signaling pathways remains largely unexplored in publicly available research. This technical guide consolidates the current, albeit limited, knowledge on this compound and extrapolates its potential bioactivity by examining closely related and extensively researched marine xanthophylls, namely fucoxanthin and astaxanthin. This document provides an in-depth overview of extraction and analytical methodologies, detailed experimental protocols for assessing antioxidant activity, and a theoretical framework for its potential interaction with key signaling pathways such as Nrf2, MAPK, and NF-κB. All quantitative data for related compounds are presented in structured tables, and complex biological and experimental workflows are visualized through detailed diagrams to facilitate comprehension and guide future research.
Introduction to this compound
This compound is a specialized carotenoid that serves as a diagnostic marker for several species of marine phytoplankton belonging to the class Prasinophyceae. Like other xanthophylls, its molecular structure, characterized by a long conjugated polyene chain, is indicative of potential antioxidant properties. This structure enables the delocalization of electrons, which is crucial for scavenging reactive oxygen species (ROS) and mitigating cellular damage. While direct studies on the antioxidant efficacy of isolated this compound are scarce, its structural analogues, fucoxanthin and astaxanthin, have been shown to possess potent antioxidant and anti-inflammatory properties, making this compound a compelling candidate for further investigation in drug discovery and nutraceutical development.
Extraction and Analysis of this compound
The initial step in studying this compound's bioactivity is its efficient extraction and accurate quantification from microalgal biomass.
Extraction Protocols
The lipophilic nature of this compound necessitates the use of organic solvents for its extraction from microalgae. The choice of solvent significantly impacts the yield and purity of the extracted pigment.
-
Solvent Selection : Common solvents for carotenoid extraction include acetone, methanol, ethanol, and hexane. Often, a combination of these solvents is employed to optimize extraction efficiency. For instance, an ethanol:hexane mixture has been reported to be effective for a broad range of pigments.[1] Acetone and ethanol are generally recognized as safe (GRAS) solvents.[1]
-
Extraction Procedure :
-
Harvesting : Microalgal cells are harvested from the culture medium by centrifugation.
-
Cell Lysis : The cell wall is disrupted to allow solvent penetration. This can be achieved through methods such as sonication, bead beating, or freeze-thawing.
-
Solvent Extraction : The lysed cell pellet is suspended in the chosen solvent or solvent mixture and agitated, typically at a low temperature and in the dark to prevent degradation of the light- and heat-sensitive carotenoids.
-
Separation : The mixture is centrifuged to pellet the cell debris, and the supernatant containing the pigments is collected. This step may be repeated to maximize the yield.
-
Solvent Evaporation : The solvent is evaporated under a stream of nitrogen to obtain a concentrated pigment extract.
-
Analytical and Quantification Methods
Accurate identification and quantification of this compound are crucial for research and development.
-
High-Performance Liquid Chromatography (HPLC) : HPLC is the gold standard for separating and quantifying individual pigments from a complex extract.[2] A C18 reversed-phase column is commonly used with a gradient mobile phase, often consisting of a mixture of solvents like acetonitrile, methanol, and water.[1] Detection is typically performed using a photodiode array (PDA) detector, which allows for the identification of this compound based on its characteristic absorption spectrum.
-
Thin-Layer Chromatography (TLC) : TLC can be used for the qualitative analysis and purification of this compound. The pigment extract is spotted on a TLC plate (e.g., silica gel), which is then developed in a solvent system. The separated pigment bands can be scraped off for further analysis.
-
UV-Visible Spectrophotometry : This method can be used for a rapid estimation of the total carotenoid content in an extract by measuring the absorbance at the wavelength of maximum absorption (λmax) for carotenoids, which is typically between 400 and 500 nm. However, it lacks the specificity to quantify this compound in a mixed pigment sample.
Antioxidant Activity: A Comparative Perspective
Quantitative Antioxidant Capacity of Fucoxanthin and Astaxanthin
The antioxidant capacity of a compound is often evaluated using various assays that measure its ability to scavenge different types of free radicals. The results are frequently expressed as the IC50 value (the concentration of the antioxidant required to scavenge 50% of the radicals) or in Trolox equivalents (a water-soluble vitamin E analog).
| Antioxidant Assay | Compound | IC50 Value (µg/mL) | Reference |
| DPPH Radical Scavenging | Fucoxanthin (all-E) | >100 (weaker than α-tocopherol) | [3] |
| Astaxanthin | 15.39 - 17.5 | [4][5] | |
| Ascorbic Acid (Control) | 19.7 | [4] | |
| ABTS Radical Scavenging | Fucoxanthin (9'Z-isomer) | Stronger than all-E-fucoxanthin | [3] |
| Astaxanthin | 7.7 - 20.32 | [4][5] |
Table 1: Comparative in vitro antioxidant activities of fucoxanthin and astaxanthin. Note the variability in IC50 values which can be attributed to different assay conditions and the specific isomers tested.
| Antioxidant Assay | Compound | ORAC Value (µmol TE/100g) | Reference |
| Oxygen Radical Absorbance Capacity (ORAC) | Astaxanthin | 2,822,200 | Modern Survival Blog |
Table 2: ORAC value for astaxanthin. This assay measures the scavenging of peroxyl radicals.
Experimental Protocols for Antioxidant Assays
This assay is based on the reduction of the stable DPPH radical, which is purple, to the non-radical form, DPPH-H, which is yellow. The change in absorbance is measured spectrophotometrically.
Protocol:
-
Preparation of DPPH Solution : Prepare a 0.1 mM solution of DPPH in methanol or ethanol. The solution should be freshly prepared and kept in the dark.
-
Sample Preparation : Dissolve the test compound (e.g., this compound extract) in a suitable solvent to prepare a series of concentrations.
-
Reaction : Mix a specific volume of the sample solution with the DPPH solution. A corresponding volume of the solvent is used as a blank.
-
Incubation : Incubate the mixture in the dark at room temperature for a defined period (e.g., 30 minutes).
-
Measurement : Measure the absorbance at 517 nm using a spectrophotometer.
-
Calculation : The percentage of radical scavenging activity is calculated using the formula: % Scavenging = [(A_control - A_sample) / A_control] x 100 Where A_control is the absorbance of the DPPH solution without the sample, and A_sample is the absorbance of the DPPH solution with the sample. The IC50 value is determined by plotting the percentage of scavenging against the sample concentration.
This assay involves the generation of the blue-green ABTS radical cation (ABTS•+), which is then reduced by the antioxidant, leading to a decrease in absorbance.
Protocol:
-
Preparation of ABTS•+ Solution : Prepare a 7 mM aqueous solution of ABTS and a 2.45 mM aqueous solution of potassium persulfate. Mix the two solutions in equal volumes and allow them to react in the dark at room temperature for 12-16 hours to generate the ABTS•+ radical.
-
Working Solution : Dilute the ABTS•+ solution with ethanol or a buffer solution to an absorbance of 0.70 ± 0.02 at 734 nm.
-
Sample Preparation : Prepare a series of concentrations of the test compound.
-
Reaction : Add a small volume of the sample to the ABTS•+ working solution.
-
Incubation : Incubate the mixture at room temperature for a specific time (e.g., 6 minutes).
-
Measurement : Measure the absorbance at 734 nm.
-
Calculation : Calculate the percentage of inhibition and the IC50 value as described for the DPPH assay.
The ORAC assay measures the ability of an antioxidant to protect a fluorescent probe from damage by peroxyl radicals generated by AAPH (2,2'-azobis(2-amidinopropane) dihydrochloride).
Protocol:
-
Reagent Preparation : Prepare a working solution of the fluorescent probe (e.g., fluorescein) in a phosphate buffer. Prepare a solution of AAPH. Prepare a series of concentrations of a standard antioxidant (e.g., Trolox).
-
Sample Preparation : Prepare dilutions of the test sample.
-
Assay Setup : In a 96-well microplate, add the fluorescent probe solution to each well, followed by the sample or standard solutions.
-
Incubation : Incubate the plate at 37°C for a pre-incubation period (e.g., 30 minutes).
-
Initiation of Reaction : Add the AAPH solution to all wells to initiate the radical generation and the decay of fluorescence.
-
Measurement : Immediately begin kinetic fluorescence readings (excitation ~485 nm, emission ~520 nm) at regular intervals for a specified duration (e.g., 60-90 minutes).
-
Calculation : Calculate the area under the fluorescence decay curve (AUC). The net AUC is calculated by subtracting the AUC of the blank from the AUC of the sample. A standard curve is generated by plotting the net AUC of the Trolox standards against their concentrations. The ORAC value of the sample is then determined by comparing its net AUC to the standard curve and is expressed as Trolox equivalents.
Potential Modulation of Cellular Signaling Pathways
Beyond direct radical scavenging, antioxidants can exert their protective effects by modulating intracellular signaling pathways that regulate the cellular response to oxidative stress. While no studies have directly investigated the effects of this compound on these pathways, research on fucoxanthin and astaxanthin provides a strong basis for hypothesizing similar activities for this compound.
The Nrf2-ARE Pathway
The Nuclear factor erythroid 2-related factor 2 (Nrf2)-Antioxidant Response Element (ARE) pathway is a primary regulator of endogenous antioxidant defenses. Under normal conditions, Nrf2 is kept in the cytoplasm by Kelch-like ECH-associated protein 1 (Keap1), which facilitates its degradation. In the presence of oxidative stress or activators, Nrf2 is released from Keap1, translocates to the nucleus, and binds to the ARE in the promoter region of various antioxidant genes, upregulating their expression.
Fucoxanthin and astaxanthin have been shown to activate the Nrf2 pathway.[6][7][8] They can induce the nuclear translocation of Nrf2, leading to the increased expression of downstream antioxidant enzymes such as heme oxygenase-1 (HO-1), NAD(P)H:quinone oxidoreductase 1 (NQO1), and glutamate-cysteine ligase (GCL), which is involved in glutathione (GSH) synthesis.[6][7]
Mitogen-Activated Protein Kinase (MAPK) Pathways
The MAPK signaling cascades (including ERK, JNK, and p38) are crucial in regulating cellular processes such as proliferation, differentiation, and apoptosis in response to extracellular stimuli, including oxidative stress. Dysregulation of these pathways is implicated in various diseases. Fucoxanthin and astaxanthin have been demonstrated to modulate MAPK signaling.[9][10][11][12] For instance, they can inhibit the phosphorylation (activation) of p38 and JNK, which are often activated by stress stimuli and can lead to inflammation and apoptosis. By suppressing these pathways, these xanthophylls can exert anti-inflammatory and cytoprotective effects.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. In Vitro Antioxidant, Antityrosinase, and Cytotoxic Activities of Astaxanthin from Shrimp Waste - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Comparison of Different Methods for Extracting the Astaxanthin from Haematococcus pluvialis: Chemical Composition and Biological Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Fucoxanthin elicits epigenetic modifications, Nrf2 activation and blocking transformation in mouse skin JB6 P+ cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Fucoxanthin Enhances the Level of Reduced Glutathione via the Nrf2-Mediated Pathway in Human Keratinocytes | Marine Agronomy [marineagronomy.org]
- 8. The Regulation of the NF-κB p65 and Nrf2/HO-1 Signaling Pathways by Fucoxanthin in Human THP-1 Monocyte Macrophages Under a Lipopolysaccharide-Induced Inflammation Model - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi-res.com [mdpi-res.com]
- 10. researchgate.net [researchgate.net]
- 11. Astaxanthin Modulation of Signaling Pathways That Regulate Autophagy - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Fucoxanthin Suppresses Osteoclastogenesis via Modulation of MAP Kinase and Nrf2 Signaling [mdpi.com]
The Pivotal Role of Prasinoxanthin in Photosynthesis and Light-Harvesting: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Prasinoxanthin, a key carotenoid found in certain marine microalgae known as prasinophytes, plays a crucial role in the adaptation of these organisms to their light environment. This technical guide provides an in-depth analysis of this compound's function in photosynthesis and light-harvesting, summarizing key quantitative data, detailing experimental protocols for its study, and visualizing relevant biological and experimental workflows. This compound's unique spectral properties allow for the efficient absorption of blue-green light, which penetrates deeper into the water column, thereby expanding the photosynthetic niche of prasinophytes. It is an integral component of the prasinophyte-specific light-harvesting complex (Lhcp), where it not only functions in light absorption and energy transfer but also contributes to the structural stability of the complex. Understanding the biosynthesis, regulation, and precise function of this compound offers potential avenues for the development of novel photoprotective agents and the bioengineering of photosynthetic organisms for enhanced light capture.
Introduction to this compound
This compound is a xanthophyll carotenoid that is a distinctive pigment in many species of the Prasinophyceae, a class of green algae. Its chemical structure, (3'R,6'R)-3,6,3'-trihydroxy-7,8-dihydro-γ,ε-caroten-8-one, confers specific light-absorbing properties. This pigment is a significant biomarker for the presence of these algae in marine ecosystems. Within the photosynthetic apparatus, this compound is non-covalently bound to the light-harvesting complex proteins, where it performs its primary functions.
Role in Photosynthesis and Light-Harvesting
This compound's primary role is as an accessory light-harvesting pigment. It absorbs light in the blue-green region of the spectrum, a wavelength range where chlorophylls have weaker absorption. This captured light energy is then transferred to chlorophyll molecules within the Lhcp, ultimately fueling the process of photosynthesis.
Beyond light harvesting, this compound also plays a structural role, contributing to the stabilization of the trimeric Lhcp architecture. This structural integrity is vital for the efficient organization of the photosynthetic pigments and the overall function of the light-harvesting antenna. While a direct role in photoprotective signaling pathways has not been definitively established, its presence within the light-harvesting complex suggests a potential, albeit indirect, contribution to the regulation of light energy dissipation under high-light stress.
Quantitative Data on this compound
The following tables summarize key quantitative data related to the physicochemical and functional properties of this compound.
Table 1: Spectroscopic Properties of this compound
| Property | Value | Solvent | Reference |
| Absorption Maxima (λmax) | 450.9 nm, (465) nm | Acetone | [1] |
| (432) nm, 454.3 nm, 481.5 nm | n-hexane | [1] | |
| Molar Extinction Coefficient (ε) | 150 x 10³ L mol⁻¹ cm⁻¹ | Diethyl ether (at 446 nm) | [1] |
Table 2: Abundance and Stoichiometry of this compound
| Organism | Parameter | Value | Reference |
| Ostreococcus tauri | Molecules per Lhcp monomer | 2 | [2] |
| Prasinophyceae (general) | This compound to Chlorophyll a ratio | Varies with species and environmental conditions | [3] |
Experimental Protocols
This section provides detailed methodologies for the extraction, identification, and quantification of this compound, as well as the structural analysis of the this compound-containing light-harvesting complex.
Pigment Extraction from Prasinophytes
This protocol is adapted from established methods for pigment extraction from microalgae.[6][7][8]
Materials:
-
Prasinophyte cell culture (e.g., Ostreococcus tauri)
-
Centrifuge and centrifuge tubes
-
Liquid nitrogen
-
Mortar and pestle (or bead beater)
-
Acetone (100%, HPLC grade)
-
Water (deionized)
-
Syringe filters (0.22 µm, PTFE)
-
Amber glass vials
Procedure:
-
Cell Harvesting: Centrifuge the algal culture at 4000 x g for 15 minutes at 4°C to pellet the cells. Discard the supernatant.
-
Cell Lysis: Immediately freeze the cell pellet in liquid nitrogen. The frozen pellet can be stored at -80°C or processed immediately. For cell disruption, either grind the frozen pellet to a fine powder using a pre-chilled mortar and pestle or use a bead beater with appropriate beads.
-
Extraction: Add 1 mL of 100% acetone to the powdered cells. Vortex vigorously for 1 minute to ensure thorough mixing.
-
Incubation: Incubate the mixture in the dark at 4°C for 24 hours to facilitate complete pigment extraction.
-
Clarification: Centrifuge the extract at 10,000 x g for 10 minutes at 4°C to pellet cell debris.
-
Filtration: Carefully transfer the supernatant to a new tube and filter it through a 0.22 µm PTFE syringe filter to remove any remaining particulate matter.
-
Storage: Store the clarified pigment extract in an amber glass vial at -20°C until HPLC analysis. For long-term storage, flush the vial with nitrogen gas to prevent oxidation.
HPLC Analysis of this compound
This protocol is based on reverse-phase HPLC methods developed for the separation of phytoplankton pigments.[6][9][10][11]
Instrumentation and Columns:
-
High-Performance Liquid Chromatography (HPLC) system with a photodiode array (PDA) detector.
-
Reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
Mobile Phases:
-
Solvent A: 80:20 (v/v) Methanol: 0.5 M Ammonium acetate
-
Solvent B: 80:20 (v/v) Acetonitrile:Water
-
Solvent C: Ethyl acetate
Gradient Elution Program:
| Time (min) | % Solvent A | % Solvent B | % Solvent C |
|---|---|---|---|
| 0 | 100 | 0 | 0 |
| 5 | 0 | 100 | 0 |
| 25 | 0 | 30 | 70 |
| 30 | 0 | 100 | 0 |
| 35 | 100 | 0 | 0 |
Procedure:
-
Sample Preparation: Prior to injection, mix the pigment extract with water in a 3:1 (v/v) ratio (extract:water).
-
Injection: Inject 100 µL of the prepared sample onto the HPLC column.
-
Detection: Monitor the elution of pigments using the PDA detector, scanning from 350 to 750 nm. This compound can be specifically monitored at its absorption maximum around 451 nm in the mobile phase.
-
Identification: Identify this compound based on its characteristic retention time and absorption spectrum compared to a purified this compound standard or literature values.
-
Quantification: Quantify the concentration of this compound by integrating the peak area at its absorption maximum and comparing it to a standard curve generated from a known concentration of a this compound standard.
Cryo-Electron Microscopy of the Lhcp Complex
This protocol provides a general workflow for the structural determination of membrane protein complexes like Lhcp using cryo-EM.[3][12][13][14][15]
Procedure:
-
Sample Preparation: Isolate and purify the trimeric Lhcp complex from prasinophyte thylakoid membranes using methods such as sucrose density gradient centrifugation.
-
Grid Preparation: Apply a small volume (3-4 µL) of the purified Lhcp sample to a glow-discharged cryo-EM grid (e.g., Quantifoil or C-flat).
-
Vitrification: Plunge-freeze the grid in liquid ethane using a vitrification robot (e.g., Vitrobot) to embed the protein complexes in a thin layer of amorphous ice.
-
Data Collection: Transfer the vitrified grid to a transmission electron microscope (TEM) equipped with a direct electron detector. Collect a large dataset of movie micrographs of the Lhcp particles at various tilt angles.
-
Data Processing:
-
Motion Correction: Correct for beam-induced motion in the movie micrographs.
-
CTF Estimation: Determine and correct for the contrast transfer function of the microscope for each micrograph.
-
Particle Picking: Automatically or manually select individual Lhcp particle projections from the corrected micrographs.
-
2D Classification: Classify the particle images into different 2D class averages to remove noise and select for high-quality particles.
-
Ab-initio 3D Reconstruction: Generate an initial 3D model from the 2D class averages.
-
3D Classification and Refinement: Iteratively classify the particles into different 3D classes and refine the 3D structure to high resolution.
-
-
Model Building and Validation: Build an atomic model into the refined 3D density map and validate the final structure.
Visualizations
The following diagrams, generated using the DOT language, illustrate key pathways and workflows related to this compound.
This compound Biosynthetic Pathway
Caption: Simplified biosynthetic pathway of this compound from primary metabolites.
Experimental Workflow for Pigment Analysis
Caption: General experimental workflow for the extraction and analysis of this compound.
Cryo-EM Data Processing Workflow
Caption: A simplified workflow for cryo-EM data processing of membrane protein complexes.
Conclusion and Future Directions
This compound is a vital pigment for the photosynthetic efficiency and ecological success of prasinophytes. Its role in capturing blue-green light and stabilizing the light-harvesting machinery highlights the intricate adaptations of marine algae to their environment. While significant progress has been made in understanding its function and the structure of the complex it resides in, further research is needed in several key areas.
Specifically, direct measurement of the energy transfer efficiency from this compound to chlorophylls using ultrafast spectroscopy would provide crucial quantitative data. Elucidating the complete and regulated biosynthetic pathway of this compound, including the identification and characterization of all involved enzymes, will be essential for potential bioengineering applications.[2][4] Finally, investigating the potential role of this compound or its derivatives in signaling pathways related to photoprotection and light acclimation could reveal novel regulatory mechanisms in photosynthetic organisms.[16][17][18][19][20] Such knowledge will not only deepen our fundamental understanding of photosynthesis but may also inform the development of novel technologies for solar energy conversion and the production of high-value bioproducts.
References
- 1. Femtosecond transient absorption study of carotenoid to chlorophyll energy transfer in the light-harvesting complex II of photosystem II - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Diversifying Carotenoid Biosynthetic Pathways by Directed Evolution - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Cryo-electron microscopy analysis of small membrane proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Distribution, Biosynthesis, and Function of Carotenoids in Oxygenic Phototrophic Algae - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The Energy Transfer Yield between Carotenoids and Chlorophylls in Peridinin Chlorophyll a Protein Is Robust against Mutations [mdpi.com]
- 6. prometheusprotocols.net [prometheusprotocols.net]
- 7. An efficient protocol for the extraction of pigment-free active polyphenol oxidase and soluble proteins from plant cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. HPLC method for the analysis of chlorophylls and carotenoids from marine phytoplankton -Journal of the korean society of oceanography | Korea Science [koreascience.kr]
- 10. perm.ug.edu.pl [perm.ug.edu.pl]
- 11. Field & Laboratory Protocols: Chapter 13 [hahana.soest.hawaii.edu]
- 12. creative-biostructure.com [creative-biostructure.com]
- 13. A “Build and Retrieve” methodology to simultaneously solve cryo-EM structures of membrane proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 14. m.youtube.com [m.youtube.com]
- 15. Chapter 1 – ET – Cryo EM 101 [cryoem101.org]
- 16. Transcriptional Regulation of Carotenoid Biosynthesis in Plants: So Many Regulators, So Little Consensus - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. researchgate.net [researchgate.net]
- 19. mdpi.com [mdpi.com]
- 20. Frontiers | The Genetic Components of a Natural Color Palette: A Comprehensive List of Carotenoid Pathway Mutations in Plants [frontiersin.org]
Prasinoxanthin: Distribution, Quantification, and Analysis in Phytoplankton
A Technical Guide for Researchers and Drug Development Professionals
Introduction
Prasinoxanthin is a significant carotenoid pigment found in certain marine phytoplankton. As a biomarker, its presence and concentration provide valuable insights into phytoplankton community structure and ecosystem dynamics. This technical guide offers an in-depth overview of the distribution of this compound among phytoplankton classes, quantitative data on its prevalence, detailed experimental protocols for its analysis, and a summary of its biosynthetic pathway. This information is crucial for researchers in marine biology, chemical ecology, and for professionals exploring novel marine-derived bioactive compounds for drug development.
Distribution of this compound Among Phytoplankton Classes
This compound is primarily recognized as a chemotaxonomic marker for the class Prasinophyceae , which belongs to the phylum Chlorophyta (green algae).[1][2] While chlorophyll b is common to both Chlorophyceae and Prasinophyceae, this compound is a more specific indicator for certain members of the Prasinophyceae.[1] Its detection in environmental samples is a strong indicator of the presence of these specific prasinophytes.[3][4]
Studies have identified this compound in various marine environments, highlighting the ecological significance of the phytoplankton that produce it. For instance, this compound-containing Prasinophyceae have been detected in Jiaozhou Bay, China, where they can constitute a significant portion of the phytoplankton biomass.[2]
Quantitative Analysis of this compound
The abundance of this compound-containing phytoplankton can be estimated by measuring the concentration of this compound relative to chlorophyll a. High-Performance Liquid Chromatography (HPLC) is the standard analytical technique for the quantification of these pigments.[2][5][6]
This compound Concentration in Field Samples
The following table summarizes findings from a study in Jiaozhou Bay, China, illustrating the contribution of this compound-containing Prasinophyceae to the total phytoplankton biomass, represented by chlorophyll a.
| Location | Month (2004) | Average Contribution to Chl a | Maximum Contribution to Chl a |
| Jiaozhou Bay | May | 8.5% | 25.9% |
| Jiaozhou Bay | August | 17.0% | 36.3% |
| Data sourced from a study on Prasinophyceae in Jiaozhou Bay, China.[2] |
Pigment Ratios in Cultured Prasinophytes
The following table provides an example of pigment ratios to chlorophyll a for a cultured prasinophyte species, which can be used in chemotaxonomic software like CHEMTAX to estimate phytoplankton class abundance.
| Pigment | Ratio to Chlorophyll a (g:g) |
| This compound | 0.080 |
| Chlorophyll b | 0.513 |
| Violaxanthin | 0.082 |
| Neoxanthin | 0.000 |
| Data for Pseudoscourfeldia marina.[4] |
Experimental Protocols
Accurate quantification of this compound relies on standardized methodologies for sample collection, pigment extraction, and chromatographic analysis.
Sample Collection and Filtration
-
Water Sampling: Collect seawater samples from desired depths using Niskin bottles or other appropriate samplers. Transfer the water to opaque containers to prevent pigment degradation from light.[7]
-
Filtration: Filter known volumes of seawater (typically 1-4 liters) through glass fiber filters (e.g., GF/F, 0.7 µm nominal pore size). The volume filtered will depend on the expected phytoplankton biomass.
-
Storage: Immediately after filtration, fold the filters, place them in cryovials, and flash-freeze in liquid nitrogen. For long-term storage, keep the filters at -80°C to minimize pigment degradation.[7]
Pigment Extraction
-
Solvent: Use 100% acetone for pigment extraction.[7]
-
Procedure:
-
Place the frozen filter in a centrifuge tube containing 3 mL of 100% acetone.
-
To correct for variations in extraction volume, an internal standard such as canthaxanthin can be added.[7]
-
The filter should be sonicated or mechanically disrupted to ensure complete cell lysis and pigment extraction.
-
Extract for 24-48 hours at -20°C in the dark.[7]
-
-
Clarification: Centrifuge the extract (e.g., at 1,500 rpm for 5 minutes) to pellet the filter and cell debris.[7]
-
Preparation for HPLC: Transfer a known volume of the supernatant (e.g., 1 mL) to an autosampler vial and mix with a specific volume of deionized water (e.g., 300 µL) before injection.[7]
HPLC Analysis
-
Principle: Reverse-phase HPLC separates pigments based on their polarity. A non-polar stationary phase (e.g., C18 column) is used with a polar mobile phase.[5][6]
-
Instrumentation:
-
HPLC system with a gradient pump, autosampler, and a photodiode array (PDA) detector.
-
A C18 reverse-phase column (e.g., 150 mm x 4.6 mm, 5 µm particle size).[7]
-
-
Mobile Phase and Gradient: A common mobile phase involves a gradient of solvents. For example, a three-solvent system could be:
-
Solvent A: 80:20 methanol:ammonium acetate (0.5 M, pH 7.2)
-
Solvent B: 90:10 acetonitrile:water
-
Solvent C: Ethyl acetate The gradient program is designed to elute pigments with varying polarities effectively.
-
-
Detection: Monitor the absorbance at 440 nm for carotenoids and chlorophylls. The PDA detector allows for the acquisition of the full absorbance spectrum of each peak for positive identification against pigment standards.[7][8]
-
Quantification: Calculate pigment concentrations by comparing the peak areas from the sample chromatogram to those of authentic this compound standards of known concentration.[7]
Visualizations
Experimental Workflow for this compound Analysis
Caption: Workflow for phytoplankton pigment analysis.
Simplified Carotenoid Biosynthesis Pathway Leading to this compound
Caption: Proposed biosynthesis pathway for this compound.
Biosynthesis and Functional Significance
This compound is synthesized via the general carotenoid biosynthesis pathway.[9] The pathway begins with the formation of isopentenyl pyrophosphate (IPP), which is converted through a series of intermediates to lycopene.[10] Lycopene is then cyclized to form β-carotene. Subsequent hydroxylation and epoxidation reactions convert β-carotene to violaxanthin.[11] Violaxanthin is a key precursor for the formation of neoxanthin, which is then further modified to produce this compound.[12]
Carotenoids like this compound play crucial roles in photosynthesis, primarily in light-harvesting and photoprotection. They absorb light in wavelength ranges where chlorophylls do not and transfer that energy to the photosynthetic reaction centers. They also dissipate excess light energy to prevent photo-oxidative damage to the cell.
Implications for Drug Development
Marine microalgae are a rich source of structurally diverse and biologically active compounds. Carotenoids, in general, are known for their antioxidant, anti-inflammatory, and anti-cancer properties. While specific therapeutic applications of this compound are not yet widely established, its unique structure makes it a candidate for further investigation. The protocols and data presented here provide a foundation for researchers to isolate and characterize this compound from prasinophyte cultures for screening in various drug discovery programs. The cultivation of this compound-producing microalgae could also be explored for the sustainable production of this and other high-value compounds.
References
- 1. Contrasting Patterns of Phytoplankton Community Pigment Composition in Two Salt Marsh Estuaries in Southeastern United States - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. int-res.com [int-res.com]
- 4. academic.oup.com [academic.oup.com]
- 5. data.imas.utas.edu.au [data.imas.utas.edu.au]
- 6. HPLC method for the analysis of chlorophylls and carotenoids from marine phytoplankton -Journal of the korean society of oceanography | Korea Science [koreascience.kr]
- 7. Field & Laboratory Protocols: Chapter 13 [hahana.soest.hawaii.edu]
- 8. researchgate.net [researchgate.net]
- 9. Distribution, Biosynthesis, and Function of Carotenoids in Oxygenic Phototrophic Algae - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Carotenoids Biosynthesis, Accumulation, and Applications of a Model Microalga Euglena gracilis - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. An algal enzyme required for biosynthesis of the most abundant marine carotenoids - PMC [pmc.ncbi.nlm.nih.gov]
The Genetic Architecture of Prasinoxanthin Production in Microalgae: A Technical Guide for Researchers
For Immediate Release
This technical guide provides a comprehensive overview of the genetic and biochemical pathways underpinning the production of prasinoxanthin, a key carotenoid in many marine microalgae. This document is intended for researchers, scientists, and drug development professionals interested in the biosynthesis of this pigment and its potential applications.
Introduction
This compound is a significant accessory pigment found in several classes of marine microalgae, particularly within the Prasinophyceae. Its unique chemical structure contributes to the efficient capture of light in the blue-green spectrum, a crucial adaptation for photosynthesis in oceanic environments. Understanding the genetic basis of its production is paramount for harnessing these microalgae for biotechnological applications, including the development of novel pharmaceuticals and nutraceuticals. This guide synthesizes the current knowledge of the this compound biosynthetic pathway, the genes and enzymes involved, and the experimental methodologies used to elucidate this complex process.
The this compound Biosynthetic Pathway
This compound is a xanthophyll derived from the α-carotene branch of the general carotenoid biosynthesis pathway. The initial steps, from the central isoprenoid precursor geranylgeranyl pyrophosphate (GGPP) to the formation of α-carotene, are well-established. However, the terminal enzymatic steps leading to this compound are still an active area of research.
The proposed pathway begins with the cyclization of lycopene. In prasinophytes like Ostreococcus lucimarinus, this critical step is catalyzed by a unique fusion protein possessing both lycopene ε-cyclase (LCYE) and lycopene β-cyclase (LCYB) activities. This bifunctional enzyme is a key determinant for the production of α-carotene, the precursor to the α-branch carotenoids.[1] Subsequent hydroxylation and other modifications of α-carotene lead to the formation of lutein and dihydrolutein, which are considered the direct precursors to this compound. The conversion of these precursors to this compound is thought to occur under low-light conditions.
Below is a diagram illustrating the proposed biosynthetic pathway for this compound.
Key Genes and Enzymes
The genetic machinery for this compound production involves a suite of enzymes common to the carotenoid pathway, as well as potentially novel enzymes for the terminal steps. A summary of the key known and putative genes and enzymes is presented in the table below.
| Gene (Abbreviation) | Enzyme Name | Function in this compound Pathway | Organism(s) where studied |
| psy | Phytoene Synthase | Catalyzes the first committed step in carotenoid biosynthesis, the formation of phytoene from GGPP. | General in carotenoid-producing organisms. |
| pds | Phytoene Desaturase | Introduces double bonds into phytoene. | General in carotenoid-producing organisms. |
| zds | ζ-Carotene Desaturase | Continues the desaturation of the carotenoid backbone. | General in carotenoid-producing organisms. |
| crtiso | Carotenoid Isomerase | Isomerizes cis-carotenoids to the all-trans form. | General in carotenoid-producing organisms. |
| lcyE/lcyB | Lycopene ε-Cyclase / Lycopene β-Cyclase Fusion Protein | A bifunctional enzyme that catalyzes the cyclization of lycopene to form α-carotene, the key precursor for the α-branch.[1] | Ostreococcus lucimarinus[1] |
| CHY (putative) | Carotenoid Hydroxylase | Putative enzymes responsible for the hydroxylation of α-carotene to form lutein and dihydrolutein. | Prasinophytes (inferred) |
| Unknown | Unknown | Putative enzymes that catalyze the final conversion of lutein/dihydrolutein to this compound. This step is believed to be regulated by light intensity. | Prasinophytes (inferred) |
Table 1: Key Genes and Enzymes in this compound Biosynthesis.
Regulation of this compound Production
The biosynthesis of this compound is intricately regulated by environmental factors, most notably light. Studies in prasinophytes have shown that the expression of carotenoid biosynthesis genes is influenced by both light intensity and spectral quality. For instance, in Chlamydomonas reinhardtii, the expression of phytoene synthase and phytoene desaturase genes is upregulated by blue light. It is hypothesized that the final steps of this compound synthesis, the conversion from lutein/dihydrolutein, are specifically induced under low-light conditions, suggesting a role for this compound in optimizing light harvesting in light-limited environments.
The diagram below illustrates the regulatory logic of light on the this compound pathway.
Quantitative Data
Quantitative analysis of this compound is crucial for understanding its physiological role and for optimizing its production. High-performance liquid chromatography (HPLC) and liquid chromatography-mass spectrometry (LC-MS) are the primary methods for the quantification of this pigment. The table below summarizes representative quantitative data for this compound from published studies.
| Microalgal Species | Cultivation Condition | This compound Content (pg/cell) | This compound to Chlorophyll a ratio (w/w) | Reference |
| Micromonas pusilla | Field sample (Jiaozhou Bay) | Not reported | 0.085 - 0.363 | [2] |
| Ostreococcus tauri | Laboratory culture | Varies with light conditions | Not reported | |
| Mantoniella squamata | Laboratory culture | Varies with light conditions | Not reported |
Table 2: Quantitative Data on this compound Content in Microalgae. (Note: Specific quantitative data for this compound content per cell is often not reported in the literature; ratios to chlorophyll a are more common for field samples.)
Experimental Protocols
Elucidating the genetic basis of this compound production requires a combination of molecular biology, biochemistry, and analytical chemistry techniques. Below are detailed methodologies for key experiments.
Identification of Candidate Genes
A common approach to identify genes involved in the this compound pathway is through comparative genomics and transcriptomics.
Protocol: Transcriptome Analysis of Microalgae under Different Light Conditions
-
Culture Conditions: Grow this compound-producing microalgae (e.g., Ostreococcus tauri) in a defined medium under controlled conditions in a photobioreactor. Expose parallel cultures to high light (e.g., 200 µmol photons m⁻² s⁻¹) and low light (e.g., 20 µmol photons m⁻² s⁻¹) of a specific wavelength (e.g., blue light, ~450 nm) for a defined period.
-
RNA Extraction: Harvest cells by centrifugation at 4°C. Immediately freeze the cell pellet in liquid nitrogen to preserve RNA integrity. Extract total RNA using a commercially available kit with a DNase treatment step to remove genomic DNA contamination.
-
Library Preparation and Sequencing: Prepare cDNA libraries from the extracted RNA using a standard RNA-Seq library preparation kit. Perform high-throughput sequencing (e.g., Illumina platform) to generate transcriptomic data.
-
Data Analysis: Perform quality control of the raw sequencing reads. Align the reads to a reference genome or perform de novo assembly if a reference is unavailable. Quantify gene expression levels (e.g., as transcripts per million, TPM). Identify differentially expressed genes between high-light and low-light conditions using statistical packages like DESeq2 or edgeR.
-
Candidate Gene Selection: Focus on genes with significant upregulation under low-light conditions that are annotated as putative carotenoid modifying enzymes (e.g., hydroxylases, isomerases, ketolases) for further functional characterization.
Functional Characterization of Candidate Genes
Heterologous expression in a model organism is a powerful tool to determine the function of candidate genes.
Protocol: Heterologous Expression in Escherichia coli
-
Vector Construction: Amplify the full-length coding sequence of the candidate gene from microalgal cDNA. Clone the amplified gene into an appropriate E. coli expression vector, often one that also carries the genes for the biosynthesis of a carotenoid substrate (e.g., lycopene or α-carotene).
-
Transformation: Transform the expression construct into a suitable E. coli strain engineered to produce the desired carotenoid precursor.
-
Expression and Pigment Extraction: Induce gene expression (e.g., with IPTG). Culture the cells for a period to allow for pigment production. Harvest the cells and extract the pigments using an organic solvent (e.g., acetone or methanol).
-
Pigment Analysis: Analyze the pigment extract by HPLC and LC-MS to identify the product of the enzymatic reaction. Compare the pigment profile of the strain expressing the candidate gene with a control strain to identify the newly synthesized carotenoid.
In Vitro Enzyme Assays
To determine the specific activity and kinetics of the enzymes involved, in vitro assays are necessary.
Protocol: Assay for a Putative Lutein-to-Prasinoxanthin Converting Enzyme
-
Enzyme Preparation: Express and purify the candidate enzyme, for example, from a heterologous expression system.
-
Substrate Preparation: Purify the substrate, lutein, from a natural source or obtain it commercially. Prepare a solution of the substrate in a suitable buffer containing a detergent to solubilize the lipophilic carotenoid.
-
Enzyme Reaction: Incubate the purified enzyme with the lutein substrate in a reaction buffer at an optimal temperature and pH. The reaction may require cofactors, which should be determined empirically.
-
Reaction Quenching and Extraction: Stop the reaction at different time points by adding a quenching solution (e.g., a mixture of chloroform and methanol). Extract the carotenoids from the reaction mixture.
-
Product Analysis: Analyze the extracted carotenoids by HPLC and LC-MS to detect the formation of this compound and to quantify the reaction rate.
Future Directions and Conclusion
The genetic basis of this compound production in microalgae is a rapidly advancing field. While the upstream pathway is largely understood, the identification and characterization of the enzymes responsible for the final steps in this compound synthesis remain a key research objective. Future work should focus on:
-
Identification of the terminal enzymes: Utilizing the experimental approaches outlined above to identify the specific hydroxylases, isomerases, or other modifying enzymes that convert lutein/dihydrolutein to this compound.
-
Elucidation of regulatory networks: Investigating the transcription factors and signaling pathways that mediate the light-dependent regulation of this compound biosynthesis.
-
Metabolic engineering: Leveraging the genetic knowledge to engineer microalgal strains for enhanced this compound production.
This technical guide provides a solid foundation for researchers entering this exciting field. A thorough understanding of the genetic and biochemical principles outlined herein will be instrumental in unlocking the full biotechnological potential of this compound and the microalgae that produce it.
References
An In-depth Technical Guide to the Degradation of Prasinoxanthin: Products and Pathways
For Researchers, Scientists, and Drug Development Professionals
Abstract
Prasinoxanthin, a key carotenoid found in certain classes of marine microalgae (Prasinophyceae), plays a crucial role in light harvesting for photosynthesis.[1][2] Its unique chemical structure, however, makes it susceptible to degradation under various environmental and processing conditions. Understanding the degradation products and pathways of this compound is critical for researchers in marine biology, natural product chemistry, and for professionals in drug development who may explore its potential bioactive properties. This technical guide provides a comprehensive overview of the factors influencing this compound stability, its potential degradation products, and the pathways through which it degrades. Due to the limited specific research on this compound degradation, this guide extrapolates from the known degradation mechanisms of structurally related carotenoids, particularly fucoxanthin, to propose potential degradation routes for this compound. All proposed pathways and products for this compound require experimental verification.
Introduction to this compound
This compound is a xanthophyll carotenoid characterized by a complex structure that includes an allene, a conjugated ketone, and several hydroxyl groups. It is a diagnostic pigment for certain species of prasinophyte algae, and its presence and concentration are often determined using High-Performance Liquid Chromatography (HPLC).[1] Like other carotenoids, this compound possesses antioxidant properties, which are attributed to its extended system of conjugated double bonds that can quench reactive oxygen species.
Factors Influencing Carotenoid Stability
The stability of carotenoids, including by extension this compound, is influenced by several external factors. The highly unsaturated nature of their polyene chain makes them prone to degradation.[3]
Table 1: Factors Affecting this compound Stability
| Factor | Effect on Stability | References |
| Light | Photo-oxidation and photo-isomerization can lead to significant degradation. The absorption of light can promote the carotenoid to an excited state, making it more reactive. | [3] |
| Heat | Thermal degradation can cause isomerization (conversion from all-trans to cis-isomers) and oxidative cleavage of the polyene chain, resulting in loss of color and biological activity. | [4] |
| Oxygen | The presence of oxygen can lead to oxidative degradation, forming a variety of oxidation products such as epoxides, apocarotenals, and smaller volatile compounds. This process can be accelerated by light and heat. | [3] |
| pH | Extreme pH conditions, particularly acidic environments, can catalyze the degradation of certain carotenoids. | |
| Enzymes | Lipoxygenases and other oxidative enzymes present in biological matrices can contribute to the degradation of carotenoids. | [5][6][7][8] |
| Metals | The presence of metal ions can catalyze the oxidation of carotenoids. |
Proposed Degradation Pathways of this compound
While specific degradation pathways for this compound have not been extensively elucidated in the literature, we can infer potential routes based on the degradation of other well-studied, structurally complex carotenoids like fucoxanthin.[3][9] The primary degradation mechanisms are expected to be isomerization and oxidation .
Exposure to heat and light can induce the isomerization of the all-trans form of this compound to its various cis-isomers. This change in stereochemistry can affect the biological activity and physical properties of the molecule.
Oxidative cleavage of the polyene chain is a major degradation pathway for carotenoids, leading to the formation of smaller, often colorless, compounds known as apocarotenoids. This can occur through both enzymatic and non-enzymatic processes. Given the structure of this compound, oxidative cleavage could occur at various points along the conjugated backbone, yielding a variety of aldehydes, ketones, and carboxylic acids.
Table 2: Potential Degradation Products of this compound
| Product Class | General Structure | Formation Pathway |
| Isomers | cis-Prasinoxanthin | Isomerization (Heat, Light) |
| Epoxides | Epoxide group added across a double bond | Oxidation |
| Apocarotenals | Aldehyde-terminated polyene chain | Oxidative Cleavage |
| Apocarotenones | Ketone-terminated polyene chain | Oxidative Cleavage |
| Volatile Compounds | Short-chain aldehydes and ketones | Extensive Oxidative Cleavage |
Below is a proposed general oxidative degradation pathway for a carotenoid like this compound.
Caption: Proposed general degradation pathways for this compound.
Experimental Protocols for Studying this compound Degradation
To investigate the degradation of this compound, a systematic experimental approach is required. The following outlines a general protocol that can be adapted for specific research needs.
-
Cell Lysis: Algal cells containing this compound are harvested and subjected to cell lysis to release the pigments. Common methods include sonication, bead beating, or solvent extraction.
-
Solvent Extraction: A mixture of organic solvents, such as acetone and methanol, is typically used to extract the lipophilic carotenoids from the cell lysate.[10] All procedures should be carried out under dim light and reduced temperature to minimize degradation.
-
Purification: The crude extract is then purified to isolate this compound. This is often achieved using chromatographic techniques such as column chromatography or preparative HPLC.
To accelerate the degradation process and identify potential degradation products, forced degradation studies are performed under controlled stress conditions.
-
Thermal Stress: A solution of purified this compound is incubated at various elevated temperatures (e.g., 40°C, 60°C, 80°C) for different time intervals.
-
Photolytic Stress: A this compound solution is exposed to a controlled light source (e.g., UV or visible light) for defined periods.
-
Oxidative Stress: The sample is exposed to an oxidizing agent, such as hydrogen peroxide or atmospheric oxygen, often in the presence of light or heat.
-
pH Stress: The stability of this compound is tested in solutions of varying pH (e.g., acidic, neutral, and alkaline).
The degradation of this compound and the formation of its products are monitored using analytical techniques.
-
HPLC-DAD: High-Performance Liquid Chromatography with a Diode-Array Detector is used to separate and quantify the remaining this compound and its degradation products based on their chromatographic retention times and UV-Vis absorption spectra.
-
LC-MS/MS: Liquid Chromatography coupled with tandem Mass Spectrometry is employed for the structural elucidation of the degradation products by providing information on their molecular weights and fragmentation patterns.
The following diagram illustrates a typical workflow for a this compound degradation study.
Caption: Experimental workflow for this compound degradation studies.
Conclusion and Future Directions
The degradation of this compound is a complex process influenced by multiple factors, leading to a variety of degradation products through isomerization and oxidative pathways. While direct experimental data on this compound is scarce, the extensive knowledge of other carotenoids provides a solid foundation for predicting its degradation behavior. Future research should focus on conducting detailed forced degradation studies specifically on this compound to isolate and structurally characterize its degradation products. This will not only enhance our fundamental understanding of this important marine pigment but also be crucial for any potential applications in the pharmaceutical and nutraceutical industries, where stability and degradation profiles are of paramount importance.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Fucoxanthin from Algae to Human, an Extraordinary Bioresource: Insights and Advances in up and Downstream Processes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Enzymatic Degradation of Multiple Major Mycotoxins by Dye-Decolorizing Peroxidase from Bacillus subtilis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Mechanisms by which microbial enzymes degrade four mycotoxins and application in animal production: A review - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Enzymatic Degradation of Multiple Major Mycotoxins by Dye-Decolorizing Peroxidase from Bacillus subtilis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Enzymatic Degradation of the Most Common Aliphatic Bio-Polyesters and Evaluation of the Mechanisms Involved: An Extended Study - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Chemical cleavage of fucoxanthin from Undaria pinnatifida and formation of apo-fucoxanthinones and apo-fucoxanthinals identified using LC-DAD-APCI-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
Methodological & Application
Application Notes and Protocols for Prasinoxanthin Extraction from Microalgal Cultures
For Researchers, Scientists, and Drug Development Professionals
Introduction
Prasinoxanthin is a carotenoid pigment found in certain classes of microalgae, particularly within the Prasinophyceae. As a xanthophyll, it plays a role in light-harvesting and photoprotection in these organisms. Beyond its biological function, this compound is of growing interest to researchers for its potential antioxidant properties and other bioactive capabilities, making it a candidate for applications in the pharmaceutical, nutraceutical, and cosmetic industries.
These application notes provide a comprehensive overview and detailed protocols for the extraction of this compound from microalgal cultures. The methodologies outlined are based on established solvent extraction principles for phytoplankton pigments, adapted to optimize the yield and purity of this compound.
Principle of Extraction
The extraction of this compound from microalgal cells relies on the principle of solid-liquid extraction. The process involves disrupting the microalgal cell walls to allow a solvent or a mixture of solvents to penetrate the cells and solubilize the target pigment. The choice of solvent is critical and is determined by the polarity of this compound. Subsequent separation and purification steps, such as centrifugation and chromatography, are then employed to isolate this compound from the crude extract.
Experimental Workflow for this compound Extraction
Caption: A generalized workflow for the extraction and purification of this compound from microalgal cultures.
Detailed Experimental Protocols
Protocol 1: Solvent Extraction of this compound
This protocol outlines a general method for extracting this compound using organic solvents.
Materials:
-
Microalgal biomass (fresh or freeze-dried)
-
Organic solvents (e.g., acetone, methanol, ethanol, hexane, chloroform)
-
Centrifuge and centrifuge tubes
-
Vortex mixer
-
Rotary evaporator or nitrogen evaporator
-
Glass vials for storage
-
filtration apparatus (optional)
Procedure:
-
Harvesting: Harvest the microalgal culture by centrifugation (e.g., 5000 x g for 10 minutes) or filtration to obtain a cell pellet.
-
Cell Disruption (Optional but Recommended): For microalgae with resilient cell walls, a cell disruption step is recommended to improve extraction efficiency. This can be achieved through methods such as bead beating, sonication, or freeze-thaw cycles.[1]
-
Solvent Addition: Add a suitable solvent or solvent mixture to the microalgal pellet. A common starting point is 90% acetone or a 2:1 mixture of ethanol:hexane.[2] The solvent-to-biomass ratio should be optimized, but a ratio of 10:1 (v/w) is a reasonable starting point.
-
Extraction: Vigorously mix the suspension using a vortex mixer for 1-2 minutes. Incubate the mixture in the dark to prevent photodegradation of the pigment. The incubation time and temperature can be varied to optimize extraction efficiency (e.g., 1 hour at 4°C or shorter durations at room temperature).
-
Separation: Centrifuge the mixture (e.g., 5000 x g for 10 minutes) to pellet the cell debris.
-
Collection of Supernatant: Carefully collect the supernatant containing the extracted pigments into a clean tube.
-
Re-extraction (Optional): To maximize the yield, the cell pellet can be re-extracted with fresh solvent until the pellet appears colorless. The supernatants from all extraction steps can then be pooled.
-
Solvent Evaporation: Evaporate the solvent from the supernatant using a rotary evaporator or a stream of nitrogen gas to concentrate the this compound extract.
-
Storage: Store the dried extract at -20°C to -80°C under a nitrogen atmosphere to prevent oxidation.[3]
Data Presentation: Solvent System Comparison
The choice of solvent significantly impacts the extraction efficiency of pigments. The following table summarizes various solvent systems that have been used for the extraction of phytoplankton pigments, including this compound.[2]
| Method ID | Solvent System | Composition (v/v) | Notes |
| 1 | Methanol | 100% | Effective for a range of pigments. |
| 2 | Acetone | 90% | A commonly used and effective solvent for chlorophylls and carotenoids. |
| 3 | Ethanol:Hexane | 2:1 | Good for chlorophylls and some carotenoids. |
| 4 | Folch Method | Chloroform:Methanol:Water (8:4:3) | Maximally extracted this compound in H. pluvialis.[2] |
| 5 | Ethanol:Hexane | 1:1 | Gave the highest amount for most pigments in one study.[2] |
Purification and Quantification
For applications requiring high-purity this compound, further purification of the crude extract is necessary.
Protocol 2: Purification by High-Performance Liquid Chromatography (HPLC)
Reverse-phase HPLC is a powerful technique for separating and purifying individual pigments from a mixed extract.[4][5]
Materials:
-
Crude this compound extract
-
HPLC system with a photodiode array (PDA) or UV-Vis detector
-
Mobile phase solvents (e.g., acetonitrile, methanol, water, ethyl acetate)[3]
-
This compound standard (if available for quantification)
Procedure:
-
Sample Preparation: Re-dissolve the dried crude extract in a small volume of the initial mobile phase. Filter the sample through a 0.22 µm syringe filter to remove any particulate matter.
-
HPLC Analysis: Inject the prepared sample into the HPLC system. The separation of pigments is achieved by a gradient elution program. A typical gradient might start with a high percentage of a polar solvent (e.g., water/methanol) and gradually increase the percentage of a less polar solvent (e.g., acetonitrile/ethyl acetate).[3]
-
Detection: Monitor the elution of pigments using the PDA or UV-Vis detector at a wavelength where this compound has maximum absorbance (typically around 440 nm).[5]
-
Fraction Collection: Collect the fraction corresponding to the this compound peak as it elutes from the column.
-
Purity Confirmation: Re-analyze the collected fraction by HPLC to confirm its purity.
-
Quantification: The concentration of this compound can be determined by comparing the peak area of the sample to a calibration curve generated from a pure this compound standard.[4] If a standard is not available, quantification can be estimated using published extinction coefficients.
Signaling Pathways and Logical Relationships
The extraction process itself does not involve signaling pathways. However, the logical relationship of the experimental steps is crucial for a successful outcome. The following diagram illustrates the decision-making process and logical flow of the this compound extraction and purification protocol.
Caption: A decision-based logical flow diagram for this compound extraction and purification.
Stability and Handling
This compound, like other carotenoids, is susceptible to degradation by light, heat, and oxygen.[7][8] To ensure the integrity of the extracted pigment, the following precautions should be taken:
-
Light: All extraction and handling steps should be performed in low light conditions or using amber-colored glassware.
-
Temperature: Avoid excessive heat during extraction and evaporation. Store extracts at low temperatures (-20°C to -80°C).[9]
-
Oxygen: The presence of oxygen can lead to oxidation. It is advisable to store the final extract under an inert gas atmosphere, such as nitrogen or argon.
By following these protocols and handling guidelines, researchers can effectively extract and preserve this compound from microalgal cultures for further investigation and application.
References
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. Field & Laboratory Protocols: Chapter 13 [hahana.soest.hawaii.edu]
- 4. HPLC method for the analysis of chlorophylls and carotenoids from marine phytoplankton -Journal of the korean society of oceanography | Korea Science [koreascience.kr]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Balancing yield and stability: optimizing leaf pigment extraction to minimize chlorophyll degradation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Bioactive Natural Pigments’ Extraction, Isolation, and Stability in Food Applications [mdpi.com]
- 9. Frontiers | Studies on Extraction and Stability of C-Phycoerythrin From a Marine Cyanobacterium [frontiersin.org]
Application of Prasinoxanthin in Oceanographic Water Mass Tracing
Application Note & Protocol
Audience: Researchers, scientists, and drug development professionals.
Introduction
Prasinoxanthin, a carotenoid pigment, serves as a specific biomarker for certain classes of Prasinophytes, a group of green microalgae. The presence and concentration of this compound in marine environments can be utilized as a powerful tool for tracing and differentiating oceanographic water masses. Distinct water masses often harbor unique phytoplankton communities, and by identifying the chemotaxonomic signature of these communities, we can infer the origin, mixing, and transport pathways of the water itself. This application note provides a detailed overview and protocols for the use of this compound as a tracer in oceanographic studies.
The principle behind this technique lies in the fact that this compound is a diagnostic pigment for specific algal groups.[1] Its detection and quantification, therefore, indicate the presence and abundance of these prasinophytes. Different water masses, characterized by distinct physical and chemical properties such as temperature, salinity, and nutrient concentrations, support different phytoplankton assemblages. Consequently, the concentration of this compound can act as a fingerprint for a particular water mass, allowing researchers to track its movement and interaction with other water bodies.
Data Presentation
The following tables summarize quantitative data on this compound concentrations and its contribution to the total phytoplankton biomass (approximated by chlorophyll a) in various marine environments. This data is crucial for establishing baseline concentrations and for comparative analysis in water mass tracing studies.
Table 1: this compound Concentration in Different Marine Environments
| Location | Water Body Type | This compound Concentration (ng/L) | Reference |
| Jiaozhou Bay, China | Coastal Bay | Present (specific concentration not provided) | [2] |
| North Inlet Estuary, USA | Salt Marsh Estuary | Peaked in June (specific concentration not provided, but higher than ACE Basin) | [1] |
| ACE Basin Estuary, USA | Salt Marsh Estuary | Peaked in June (specific concentration not provided) | [1] |
| Corsica Channel | Mediterranean Sea | Monthly data available (2012-2022) | [3] |
Table 2: Contribution of this compound-containing Prasinophytes to Total Chlorophyll a
| Location | Average Contribution (%) | Maximum Contribution (%) | Reference |
| Jiaozhou Bay, China (May 2004) | 8.5 | 25.9 | [2] |
| Jiaozhou Bay, China (August 2004) | 17.0 | 36.3 | [2] |
Experimental Protocols
A comprehensive protocol for using this compound to trace water masses involves several key stages, from sample collection to data interpretation.
Experimental Workflow
The overall workflow for this application can be visualized as follows:
References
Application Notes and Protocols for the Isolation of Pure Prasinoxanthin
For Researchers, Scientists, and Drug Development Professionals
Objective
To provide a detailed methodology for the isolation of pure prasinoxanthin from microalgae for use as a reference standard in research and development.
Introduction
This compound is a carotenoid pigment characteristic of certain classes of marine microalgae, specifically the Prasinophyceae. As a unique xanthophyll, pure this compound is essential as an analytical standard for its accurate quantification in various applications, including chemotaxonomy, ecophysiology, and the investigation of its potential bioactivities for drug development. This document outlines a comprehensive protocol for the cultivation of this compound-rich microalgae, extraction of the pigment, and a multi-step purification process to obtain a high-purity standard.
Selection and Cultivation of this compound-Rich Microalgae
The primary source of this compound is microalgae belonging to the class Prasinophyceae. Species such as Pycnococcus provasolii and Micromonas pusilla are known to contain significant amounts of this pigment.[1][2] The following protocol is a general guideline for the cultivation of these species. Optimal conditions may vary between specific strains.
Experimental Protocol: Microalgal Cultivation
-
Media Preparation: Prepare an appropriate marine culture medium, such as f/2 medium.[3] Sterilize the medium by autoclaving.
-
Inoculation: In a sterile environment, inoculate the cooled medium with an axenic culture of the selected microalgal species.
-
Incubation: Incubate the culture under controlled conditions.
-
Monitoring Growth: Monitor the culture growth by measuring cell density using a hemocytometer or by spectrophotometric analysis of chlorophyll a absorbance.
-
Harvesting: Harvest the cells in the late exponential growth phase by centrifugation (e.g., 5000 x g for 15 minutes at 4°C).
-
Biomass Preparation: Wash the cell pellet with a suitable buffer (e.g., phosphate-buffered saline) to remove residual media salts. The washed pellet can be freeze-dried (lyophilized) and stored at -80°C until extraction.
Extraction and Purification of this compound
The purification of this compound involves a multi-step process to remove other pigments, lipids, and cellular components. The overall workflow is depicted below.
Workflow for this compound Isolation
Caption: Workflow for the isolation of pure this compound.
Experimental Protocol: Pigment Extraction
-
Cell Disruption: Resuspend the lyophilized microalgal biomass in a suitable solvent. Effective cell disruption is critical for efficient extraction. Sonication or bead beating are common methods.
-
Solvent Selection: A mixture of acetone and methanol (e.g., 3:1 v/v) or other polar organic solvents can be used for the initial extraction.
-
Extraction Procedure:
-
Add the solvent mixture to the biomass at a ratio of approximately 10:1 (solvent volume:biomass dry weight).
-
Perform the extraction on ice and in dim light to minimize pigment degradation.
-
After extraction, centrifuge the mixture (e.g., 5000 x g for 10 minutes at 4°C) to pellet the cell debris.
-
Collect the supernatant containing the pigments.
-
Repeat the extraction process on the pellet until it is colorless.
-
Pool the supernatants.
-
Experimental Protocol: Saponification
Saponification is a crucial step to remove interfering chlorophylls and lipids.
-
Reaction Setup: To the pooled pigment extract, add a solution of potassium hydroxide in methanol (e.g., 10% w/v) to a final concentration of 1-2%.
-
Incubation: Incubate the mixture in the dark at room temperature for 2-4 hours, or overnight at 4°C.
-
Neutralization and Extraction:
-
After saponification, neutralize the mixture with a suitable buffer.
-
Perform a liquid-liquid extraction using a non-polar solvent such as diethyl ether or a hexane:diethyl ether mixture to transfer the carotenoids into the organic phase, leaving the water-soluble chlorophyll degradation products in the aqueous phase.
-
Wash the organic phase with distilled water to remove any remaining water-soluble impurities.
-
Dry the organic phase over anhydrous sodium sulfate.
-
Evaporate the solvent under a stream of nitrogen gas.
-
Experimental Protocol: Open Column Chromatography
This step provides an initial separation of the carotenoids.
-
Column Packing: Prepare a chromatography column with silica gel or a C18 reversed-phase material as the stationary phase, equilibrated with a non-polar solvent (e.g., hexane).
-
Sample Loading: Redissolve the dried carotenoid extract in a minimal volume of the initial mobile phase and load it onto the column.
-
Elution: Elute the pigments with a gradient of increasing polarity. For silica gel, a gradient from hexane to acetone or ethyl acetate is common. For C18, a gradient from a more aqueous mobile phase to a more organic one (e.g., methanol/water to pure methanol or acetone) would be used.
-
Fraction Collection: Collect the colored fractions and analyze them by thin-layer chromatography (TLC) or analytical HPLC to identify the fractions containing this compound.
-
Pooling and Evaporation: Pool the this compound-rich fractions and evaporate the solvent.
Experimental Protocol: Preparative High-Performance Liquid Chromatography (HPLC)
The final purification step to achieve a high-purity standard.
-
Column: A C18 or C30 reversed-phase column is suitable for carotenoid separation.
-
Mobile Phase: A gradient elution is typically required. An example system could be a gradient of methanol/water to pure methanol or a ternary system involving solvents like methyl tert-butyl ether (MTBE) or ethyl acetate.
-
Detection: A photodiode array (PDA) detector is essential to monitor the elution and identify this compound by its characteristic absorption spectrum (with maxima around 440-450 nm).
-
Fraction Collection: Collect the peak corresponding to this compound.
-
Purity Assessment: Re-inject a small aliquot of the collected fraction into an analytical HPLC system to assess its purity. The goal is to achieve >95% purity for a reference standard.
-
Final Preparation: Evaporate the solvent from the pure fraction under nitrogen, and store the purified this compound at -80°C under an inert atmosphere.
Quantitative Data and Quality Control
Accurate quantification of the isolated this compound is crucial for its use as a standard.
| Parameter | Method | Expected Outcome |
| Concentration | Spectrophotometry in a suitable solvent (e.g., ethanol) using the specific extinction coefficient for this compound. | Determination of the precise concentration of the standard solution. |
| Purity | Analytical HPLC with PDA detection. | Purity should be ≥95%. The chromatogram should show a single major peak at the characteristic retention time of this compound. |
| Identity Confirmation | Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy. | The molecular weight and structural data should match that of this compound. |
Note: Specific yield and purity values at each step are highly dependent on the starting biomass, cultivation conditions, and the precise execution of the protocols. These values should be determined empirically.
Signaling Pathways and Logical Relationships
The isolation of this compound does not directly involve signaling pathways. However, the logical relationship of the purification steps is critical for success. The following diagram illustrates the decision-making process based on the purity of the obtained fractions.
Logical Flow of this compound Purification
References
- 1. A Single Species, Micromonas pusilla (Prasinophyceae), Dominates the Eukaryotic Picoplankton in the Western English Channel - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Induction of pigment production through media composition, abiotic and biotic factors in two filamentous fungi - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Field Sample Preservation and Analysis of Prasinoxanthin
For Researchers, Scientists, and Drug Development Professionals
Introduction
Prasinoxanthin is a significant carotenoid pigment found in certain classes of marine phytoplankton, particularly Prasinophytes. Its unique spectral properties and distribution make it a valuable biomarker for tracking specific algal populations in aquatic ecosystems. Furthermore, as with many carotenoids, this compound is being investigated for its potential antioxidant and other bioactive properties, making it a compound of interest for drug development. Accurate quantification of this compound in field samples is crucial for both ecological monitoring and bioprospecting. However, like other carotenoids, this compound is susceptible to degradation upon exposure to light, heat, and oxygen.[1] Therefore, proper sample preservation from the field to the laboratory is paramount to ensure the integrity and accuracy of analytical results.
These application notes provide a detailed overview of the best practices for the preservation of field samples intended for this compound analysis. The subsequent protocols offer step-by-step guidance for sample collection, preservation, and laboratory analysis.
Field Sample Preservation Techniques
The primary goal of field sample preservation for this compound analysis is to halt biological activity and chemical degradation immediately upon collection. The most critical factors to control are temperature, light exposure, and oxygen.
Key Preservation Principles:
-
Low Temperature: Freezing is the most effective method for long-term preservation of phytoplankton pigments.[2] Storage at ultra-low temperatures (-80°C) or in liquid nitrogen (-196°C) is considered the gold standard.[3] If these are not available in the field, immediate freezing on dry ice (-78.5°C) is a suitable alternative. For short-term storage (less than 24 hours), refrigeration at 4°C in the dark can be acceptable, though freezing is preferred to minimize degradation.[2][4]
-
Darkness: this compound, like other carotenoids, is light-sensitive.[5][6] Exposure to sunlight or even artificial light can lead to photo-oxidation and isomerization, altering the molecular structure and affecting quantification. All sample collection and processing steps should be performed in shaded conditions, and samples should be stored in opaque containers.
-
Oxygen Exclusion: Oxygen is a key driver of oxidative degradation of carotenoids. While complete exclusion in the field can be challenging, minimizing headspace in sample containers and rapid processing can reduce oxygen exposure. Some protocols suggest flushing sample containers with an inert gas like nitrogen or argon, though this is often not practical for routine fieldwork.
-
Filtration: For water samples, immediate filtration after collection is the standard practice. This concentrates the phytoplankton cells onto a filter, which is then preserved. This method is more stable for long-term storage than preserving whole water samples.
Quantitative Data on Carotenoid Stability
While specific quantitative data for this compound stability is limited in publicly available literature, data from other structurally similar carotenoids provides a strong basis for recommended preservation conditions. The following table summarizes the stability of various carotenoids under different storage conditions, which can be used as a proxy for this compound.
| Carotenoid | Preservation Condition | Duration | Stability/Degradation | Citation |
| Total Carotenoids | Stored at 4°C | 8 weeks | 2.11 - 3.86% loss | [4] |
| Total Carotenoids | Stored at 26-28°C | 8 weeks | 4.79 - 8.97% loss | [2][4] |
| Astaxanthin | Stored at 4°C in the dark | 5 days | Minimal degradation | [7] |
| Astaxanthin | Stored at room temperature in light | 5 days | ~24% degradation | [7] |
| Fucoxanthin | Stored at 4°C | 2 months | No or little reduction | [8] |
| Fucoxanthin | Stored at 25°C | 2 months | No or little reduction | [8] |
| Fucoxanthin | Stored at 100°C | Short-term | Significant degradation | [8] |
| Chlorophylls & Carotenoids | Stored at -20°C | 5 months | Significantly higher stability than at 4°C or room temperature |
Note: The stability of carotenoids can also be influenced by the solvent used for extraction and storage. Acetone is generally considered to provide a more stable environment for chlorophylls and carotenoids compared to methanol, which can promote allomerization and degradation.[9][10]
Experimental Protocols
Protocol 1: Field Sample Collection and Preservation
This protocol details the steps for collecting and preserving water samples for this compound analysis.
Materials:
-
Water sampling device (e.g., Niskin bottle, bucket)
-
Filtration apparatus (filter funnel, base, and vacuum flask)
-
Vacuum pump or hand pump
-
Glass fiber filters (GF/F, 0.7 µm nominal pore size, 25mm or 47mm diameter)
-
Forceps
-
Opaque cryovials or centrifuge tubes
-
Liquid nitrogen, dry ice, or a -80°C freezer
-
Cooler for transport
-
Logbook and waterproof markers
Procedure:
-
Water Collection: Collect water samples from the desired depth. The volume of water to be filtered will depend on the expected phytoplankton biomass. For oligotrophic waters, several liters may be necessary, while for eutrophic waters, a few hundred milliliters may suffice.
-
Filtration Setup: Assemble the filtration unit in a shaded area to minimize light exposure.
-
Filter Placement: Using clean forceps, place a GF/F filter onto the filter base.
-
Filtration: Pour a known volume of the water sample into the filter funnel and apply a gentle vacuum (not exceeding 100 mmHg) to start filtration. Do not allow the filter to become completely dry before all the water has passed through to avoid damaging the cells.
-
Filter Removal and Storage: Once filtration is complete, carefully remove the filter using forceps. Fold the filter in half with the sample side inwards.
-
Immediate Freezing: Place the folded filter into a labeled, opaque cryovial. Immediately plunge the vial into liquid nitrogen or place it on dry ice.
-
Transportation: Transport the frozen samples to the laboratory on dry ice or in a portable -80°C freezer.
-
Long-term Storage: Upon arrival at the laboratory, transfer the samples to a -80°C freezer for long-term storage until analysis.
Protocol 2: Laboratory Analysis - this compound Extraction and HPLC Quantification
This protocol outlines the procedure for extracting this compound from the preserved filters and quantifying it using High-Performance Liquid Chromatography (HPLC).
Materials:
-
-80°C freezer
-
Sonicator or tissue homogenizer
-
Centrifuge
-
HPLC system with a photodiode array (PDA) or UV-Vis detector
-
C18 reversed-phase HPLC column
-
HPLC grade solvents (e.g., acetone, methanol, acetonitrile, water)
-
This compound standard (if available) or other carotenoid standards for reference
-
Glass centrifuge tubes with Teflon-lined caps
-
Syringe filters (0.22 µm)
-
Autosampler vials
Procedure:
-
Extraction Preparation: Work under dim light to minimize pigment degradation. Remove the cryovial containing the filter from the -80°C freezer.
-
Solvent Addition: Add a precise volume (e.g., 3 mL) of 90% acetone or 100% methanol to the tube containing the filter.[10] The choice of solvent may be optimized based on the specific phytoplankton community.
-
Cell Disruption: To ensure complete extraction, disrupt the cells. This can be achieved by:
-
Sonication: Place the tube in an ice bath and sonicate for 1-2 minutes.
-
Homogenization: Use a tissue homogenizer to grind the filter in the solvent.
-
-
Extraction: Allow the pigments to extract by storing the tubes at -20°C in the dark for 24 hours.
-
Centrifugation: After extraction, centrifuge the tubes at approximately 4000 x g for 10 minutes at 4°C to pellet the filter debris and cell fragments.
-
Supernatant Collection: Carefully transfer the supernatant to a clean tube.
-
Filtration: Filter the extract through a 0.22 µm syringe filter into an autosampler vial.
-
HPLC Analysis:
-
Inject the sample into the HPLC system.
-
Use a C18 column and a gradient elution program with mobile phases such as methanol/ammonium acetate and acetonitrile/water to separate the pigments.[3][11]
-
Set the detector to monitor at the wavelength of maximum absorbance for this compound (typically around 440-450 nm).
-
-
Quantification:
-
Identify the this compound peak based on its retention time and absorption spectrum compared to a standard (if available) or literature values.
-
Quantify the concentration of this compound by integrating the peak area and comparing it to a calibration curve generated from a known standard.
-
Visualizations
Caption: Experimental workflow for this compound analysis.
Caption: Factors influencing this compound stability.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Field & Laboratory Protocols: Chapter 13 [hahana.soest.hawaii.edu]
- 4. Stability of Carotenoid Diets During Feed Processing and Under Different Storage Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 5. rjlbpcs.com [rjlbpcs.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Development of an HPLC-PDA Method for the Determination of Capsanthin, Zeaxanthin, Lutein, β-Cryptoxanthin and β-Carotene Simultaneously in Chili Peppers and Products - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Calculating Prasinoxanthin to Chlorophyll a Ratios from Field Data
Audience: Researchers, scientists, and drug development professionals.
Introduction
The ratio of prasinoxanthin to chlorophyll a is a valuable tool in marine and freshwater phytoplankton ecology. This compound is a key carotenoid found in certain classes of phytoplankton, particularly prasinophytes. By determining the ratio of this accessory pigment to the ubiquitous chlorophyll a, researchers can gain insights into the phytoplankton community composition and the relative abundance of prasinophyte populations. This application note provides a detailed protocol for the calculation of this compound to chlorophyll a ratios from field-collected water samples, encompassing sample collection, pigment extraction, and analysis by High-Performance Liquid Chromatography (HPLC).
Experimental Protocols
1. Field Sample Collection and Filtration
-
Objective: To collect phytoplankton from water samples and concentrate them onto filters.
-
Materials:
-
Niskin bottles or other appropriate water samplers
-
Opaque sample collection bottles
-
Filtration apparatus (filter funnel, base, and vacuum flask)
-
Glass fiber filters (GF/F, nominal pore size 0.7 µm)
-
Forceps
-
Cryovials
-
Liquid nitrogen or a -80°C freezer
-
-
Protocol:
-
Collect water samples from the desired depth using Niskin bottles.
-
Transfer the water to opaque bottles to minimize light exposure and prevent pigment degradation.
-
Under subdued light, assemble the filtration apparatus with a GF/F filter.
-
Filter a known volume of the water sample through the filter under a gentle vacuum. The volume will depend on the expected phytoplankton biomass; for oligotrophic waters, several liters may be necessary, while for eutrophic waters, a smaller volume will suffice.[1]
-
Once filtration is complete, carefully remove the filter using forceps, fold it in half with the sample side inwards, and place it into a labeled cryovial.
-
Immediately flash-freeze the cryovial in liquid nitrogen or place it in a -80°C freezer for storage until extraction.[2] Proper storage is crucial to prevent pigment degradation.[2][3]
-
2. Pigment Extraction
-
Objective: To extract pigments from the phytoplankton cells captured on the filter.
-
Materials:
-
Protocol:
-
Remove the cryovial containing the filter from the freezer and place it in the dark.
-
Add a precise volume (e.g., 3 mL) of 100% acetone to the cryovial.[2]
-
Vortex the vial vigorously for 1-2 minutes to ensure the filter is fully submerged and to aid in cell disruption.
-
Store the vial at -20°C for 24 hours in the dark to allow for complete pigment extraction.[2]
-
After extraction, centrifuge the vial at a low speed (e.g., 1500 rpm for 5 minutes) to pellet the filter debris.[2]
-
Carefully transfer the supernatant (pigment extract) to a clean, labeled amber HPLC vial using a pipette.
-
Store the extract at -20°C until HPLC analysis.
-
3. Pigment Analysis by High-Performance Liquid Chromatography (HPLC)
-
Objective: To separate and quantify this compound and chlorophyll a in the pigment extract.
-
Principle: HPLC separates pigments based on their different polarities as they pass through a column packed with a stationary phase. A detector measures the absorbance of the eluting pigments at specific wavelengths, allowing for their identification and quantification.[2][5][6]
-
Instrumentation and Conditions (Example based on common methods): [2][5][6][7]
-
HPLC System: A system equipped with a pump, autosampler, column oven, and a photodiode array (PDA) or multi-wavelength absorbance detector.
-
Column: A reverse-phase C18 column is commonly used for phytoplankton pigment separation.[8]
-
Mobile Phase: A gradient of two or more solvents is typically used. For example, a common system involves a gradient of a solvent mixture like 80:20 methanol:ammonium acetate and a second solvent like 60:40 methanol:acetone.
-
Flow Rate: Typically around 1 mL/min.
-
Injection Volume: 100 µL.[2]
-
Detection: Absorbance is monitored at multiple wavelengths. For chlorophyll a, detection is often at 665 nm, and for carotenoids like this compound, detection is typically around 440-450 nm.
-
-
Protocol:
-
Prepare pigment standards for both chlorophyll a and this compound of known concentrations.
-
Generate a calibration curve for each pigment by injecting the standards and plotting peak area against concentration.
-
Inject the extracted samples into the HPLC system.
-
Identify the peaks for chlorophyll a and this compound in the sample chromatograms based on their retention times compared to the standards.
-
Quantify the concentration of each pigment in the extract using the calibration curves.
-
4. Calculation of this compound to Chlorophyll a Ratio
-
Objective: To calculate the final pigment ratio.
-
Formula:
Ratio = (Concentration of this compound (µg/L)) / (Concentration of Chlorophyll a (µg/L))
-
Calculation Steps:
-
From the HPLC analysis, you will obtain the concentration of each pigment in the acetone extract (in µg/mL).
-
Calculate the total amount of each pigment extracted from the filter:
-
Total Pigment (µg) = Concentration in extract (µg/mL) * Volume of extract (mL)
-
-
Calculate the concentration of each pigment in the original water sample:
-
Pigment Concentration (µg/L) = Total Pigment (µg) / Volume of water filtered (L)
-
-
Finally, calculate the this compound to chlorophyll a ratio using the formula above.
-
Data Presentation
Quantitative data should be summarized in a clear and structured table to facilitate comparison between different samples or sampling stations.
| Sample ID | Depth (m) | Volume Filtered (L) | Chlorophyll a (µg/L) | This compound (µg/L) | This compound:Chlorophyll a Ratio |
| STN-01 | 10 | 2.5 | 0.85 | 0.12 | 0.141 |
| STN-01 | 50 | 2.5 | 0.42 | 0.08 | 0.190 |
| STN-02 | 10 | 2.0 | 1.23 | 0.25 | 0.203 |
| STN-02 | 50 | 2.0 | 0.68 | 0.15 | 0.221 |
| STN-03 | 10 | 3.0 | 0.55 | 0.05 | 0.091 |
| STN-03 | 50 | 3.0 | 0.21 | 0.03 | 0.143 |
Visualization
Experimental Workflow Diagram
The following diagram illustrates the key steps in the experimental workflow for determining the this compound to chlorophyll a ratio.
Caption: Experimental workflow for this compound to chlorophyll a ratio determination.
Signaling Pathway/Logical Relationship Diagram
The following diagram illustrates the logical relationship between the measured pigments and their ecological interpretation.
Caption: Logical relationship of pigments to phytoplankton community structure.
References
- 1. ocean.stanford.edu [ocean.stanford.edu]
- 2. Field & Laboratory Protocols: Chapter 13 [hahana.soest.hawaii.edu]
- 3. researchgate.net [researchgate.net]
- 4. Field & Laboratory Protocols: Chapter 12 [hahana.soest.hawaii.edu]
- 5. HPLC method for the analysis of chlorophylls and carotenoids from marine phytoplankton -Journal of the korean society of oceanography | Korea Science [koreascience.kr]
- 6. data.imas.utas.edu.au [data.imas.utas.edu.au]
- 7. int-res.com [int-res.com]
- 8. researchgate.net [researchgate.net]
Application Notes and Protocols: Prasinoxanthin as a Biomarker for Harmful Algal Bloom (HAB) Monitoring
Introduction
Harmful Algal Blooms (HABs) represent a significant and growing threat to aquatic ecosystems, fisheries, and human health worldwide.[1] Timely and accurate monitoring of these events is crucial for mitigation and management. Traditional methods for phytoplankton identification and enumeration, such as light microscopy, can be time-consuming and require specialized taxonomic expertise.[2] A more rapid and quantitative approach involves the use of pigment analysis, particularly High-Performance Liquid Chromatography (HPLC), to identify and quantify specific biomarker pigments that are characteristic of different algal classes.[2]
Prasinoxanthin, a xanthophyll carotenoid, serves as a key biomarker for certain species within the Prasinophyceae, a class of green algae.[2][3] The presence and concentration of this compound can indicate the abundance of these specific prasinophytes, which may be associated with or contribute to HAB events. These application notes provide detailed protocols for the extraction and quantification of this compound from water samples and illustrate its utility in HAB monitoring programs.
Data Presentation
The following tables summarize quantitative data related to this compound, providing a reference for its concentration and ratio to chlorophyll a in marine environments.
Table 1: this compound Concentration and Contribution to Chlorophyll a
| Location/Study | This compound Concentration (ng/L) | Average Contribution to Chlorophyll a (%) | Maximum Contribution to Chlorophyll a (%) | Reference |
| Jiaozhou Bay, China (May 2004) | Not Specified | 8.5 | 25.9 | [4] |
| Jiaozhou Bay, China (August 2004) | Not Specified | 17.0 | 36.3 | [4] |
| Southern Waters of the East Sea | Detected at low concentrations | Not Specified | Not Specified | [5] |
Table 2: Ratios of this compound to Chlorophyll a in Prasinophytes
| Species/Study Condition | This compound : Chlorophyll a Ratio (w/w) | Reference |
| Pycnococcus provasolii (light intensity treatments) | ~0.15 - 0.30 | [6] |
| General Prasinophytes | Varies with light and nutrient conditions | [2][6] |
Experimental Protocols
Protocol 1: Water Sample Collection and Filtration
This protocol details the initial steps of collecting and preparing water samples for pigment analysis.
Materials:
-
Niskin bottles or other appropriate water samplers
-
Opaque sample collection bottles (e.g., amber HDPE)
-
Filtration apparatus (vacuum pump, manifold, filter funnels)
-
Glass fiber filters (GF/F), 25 mm or 47 mm diameter, 0.7 µm pore size
-
Forceps
-
Cryovials or aluminum foil for filter storage
-
Liquid nitrogen or a -80°C freezer
Procedure:
-
Sample Collection: Collect water samples from the desired depth using Niskin bottles. Transfer the water to opaque collection bottles to minimize light exposure, which can degrade pigments.
-
Filtration Setup: Assemble the filtration apparatus. Place a glass fiber filter on the filter base of the manifold.
-
Filtration: Filter a known volume of the water sample (typically 1-4 liters, depending on the phytoplankton density) through the filter under low vacuum pressure (<150 mm Hg) to prevent cell lysis.
-
Filter Handling: After filtration, carefully remove the filter using forceps. Fold the filter in half with the sample side inwards.
-
Storage: Place the folded filter into a labeled cryovial or wrap it in aluminum foil. Immediately flash-freeze the sample in liquid nitrogen.
-
Long-term Storage: Store the frozen filters at -80°C until pigment extraction. Storage should not exceed a few weeks to minimize pigment degradation.
Protocol 2: Pigment Extraction
This protocol describes the extraction of pigments, including this compound, from the collected filters.
Materials:
-
Frozen filters containing phytoplankton samples
-
15 mL centrifuge tubes
-
Acetone (100%) or a mixture of 90% acetone and 10% water
-
Internal standard (e.g., canthaxanthin)
-
Vortex mixer
-
Centrifuge capable of 4,000 x g at 4°C
-
Syringe filters (0.2 µm pore size, PTFE)
-
HPLC vials with inserts
Procedure:
-
Preparation: In a dimly lit room, place the frozen filter into a 15 mL centrifuge tube.
-
Solvent Addition: Add 3 mL of 100% acetone to the tube.[7] An internal standard can be added at this step to correct for volume changes.
-
Extraction: Tightly cap the tube and vortex vigorously for 1 minute to break up the filter and resuspend the phytoplankton cells.
-
Steeping: Store the tubes at -20°C in the dark for 24 hours to allow for complete pigment extraction.[7]
-
Centrifugation: After extraction, centrifuge the tubes at 4,000 x g for 5 minutes at 4°C to pellet the filter and cell debris.[7]
-
Filtration: Carefully transfer the supernatant to a syringe and filter it through a 0.2 µm PTFE syringe filter into a clean HPLC vial.
-
Storage: Store the pigment extracts at -20°C in the dark until HPLC analysis, preferably within 24 hours.
Protocol 3: HPLC Analysis for this compound Quantification
This protocol outlines the analysis of pigment extracts using High-Performance Liquid Chromatography (HPLC) with a photodiode array (PDA) detector.
Instrumentation:
-
HPLC system with a gradient pump, refrigerated autosampler, and a photodiode array (PDA) detector.
-
Reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
Mobile Phases:
-
Solvent A: 80:20 methanol: 0.5 M ammonium acetate (aqueous)
-
Solvent B: 90:10 acetonitrile: water
-
Solvent C: Ethyl acetate
Procedure:
-
Column Equilibration: Equilibrate the C18 column with the initial mobile phase conditions for at least 30 minutes.
-
Injection: Set the autosampler temperature to 4°C. Inject 100-200 µL of the pigment extract.
-
Gradient Program: A typical gradient program for phytoplankton pigment separation is as follows:
| Time (min) | Flow Rate (mL/min) | % Solvent A | % Solvent B | % Solvent C |
| 0 | 1 | 100 | 0 | 0 |
| 2 | 1 | 0 | 100 | 0 |
| 11 | 1 | 0 | 80 | 20 |
| 28 | 1 | 0 | 35 | 65 |
| 30 | 1 | 0 | 35 | 65 |
| 32 | 1 | 100 | 0 | 0 |
| 40 | 1 | 100 | 0 | 0 |
-
Detection: Monitor the eluting pigments with the PDA detector, scanning from 400 to 700 nm. This compound has a characteristic absorption maximum at approximately 448 nm.
-
Identification and Quantification: Identify this compound based on its retention time and absorption spectrum compared to a certified this compound standard. Quantify the pigment by integrating the peak area at its absorption maximum and comparing it to a standard calibration curve.
Visualizations
Experimental Workflow
Caption: Workflow for HAB monitoring using this compound analysis.
Logical Relationship Diagram
Caption: Logical flow from this compound detection to HAB assessment.
References
- 1. The use of pigment "fingerprints" in the study of harmful algal blooms [scielo.sa.cr]
- 2. academic.oup.com [academic.oup.com]
- 3. Prasinophyte - Wikipedia [en.wikipedia.org]
- 4. researchgate.net [researchgate.net]
- 5. HPLC method for the analysis of chlorophylls and carotenoids from marine phytoplankton -Journal of the korean society of oceanography | Korea Science [koreascience.kr]
- 6. int-res.com [int-res.com]
- 7. Field & Laboratory Protocols: Chapter 13 [hahana.soest.hawaii.edu]
Troubleshooting & Optimization
Overcoming co-elution of Prasinoxanthin with other pigments in HPLC
Welcome to the technical support center for the analysis of prasinoxanthin and other related pigments. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges during HPLC analysis, particularly the issue of co-elution.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it important to analyze?
This compound is a carotenoid pigment found in certain classes of phytoplankton, particularly in the Prasinophyceae. Its detection and quantification are crucial for several reasons:
-
Chemotaxonomy: this compound serves as a biomarker for specific algal groups, aiding in the characterization of phytoplankton communities in aquatic ecosystems.
-
Ecological Monitoring: Changes in this compound concentration can indicate shifts in phytoplankton populations, which are fundamental to aquatic food webs and biogeochemical cycles.
-
Drug Development: Carotenoids, including this compound, are investigated for their potential antioxidant, anti-inflammatory, and other health-promoting properties. Accurate quantification is essential for this research.
Q2: Which other pigments commonly co-elute with this compound in reverse-phase HPLC?
During reverse-phase HPLC analysis of phytoplankton pigments, this compound may co-elute with several other pigments of similar polarity. The most common interfering pigments include:
-
Fucoxanthin: A major carotenoid in diatoms and other heterokont algae.
-
19'-Hexanoyloxyfucoxanthin: A marker pigment for certain haptophytes.
-
Diadinoxanthin: A photoprotective carotenoid found in diatoms and other algae.
-
Violaxanthin: A xanthophyll pigment involved in the violaxanthin cycle in higher plants and some algae.
The specific co-elution challenges can depend on the HPLC method employed, particularly the choice of stationary phase (column) and mobile phase composition.
Q3: What are the key differences between using a C8 and a C18 column for this compound separation?
Both C8 and C18 columns are used for reverse-phase HPLC of phytoplankton pigments, but they offer different selectivities.
-
C18 Columns: These columns have longer alkyl chains, providing greater hydrophobicity and generally longer retention times for nonpolar compounds. A C18 column can offer good resolution for many carotenoids.
-
C8 Columns: With shorter alkyl chains, C8 columns are less hydrophobic than C18 columns. This can result in shorter analysis times and different elution orders for some pigments. A C8 column may provide better separation for certain critical pigment pairs, such as chlorophyll a and divinyl chlorophyll a.
The choice between a C8 and C18 column will depend on the specific pigments of interest in your sample and the complexity of the pigment mixture. For resolving this compound from its common co-eluents, both column types have been used successfully, but may require different mobile phase conditions.
Q4: How can I confirm the identity of the this compound peak in my chromatogram?
Peak identification in HPLC should be based on more than just retention time. To confidently identify this compound, you should use a combination of the following:
-
Retention Time Matching: Compare the retention time of your peak with that of a certified this compound standard run under the same chromatographic conditions.
-
UV-Vis Spectral Analysis: Use a photodiode array (PDA) or diode array detector (DAD) to obtain the UV-Vis absorption spectrum of the eluting peak. This compound has a characteristic absorption spectrum that can be compared to a standard or literature values.
-
Co-chromatography (Spiking): Spike a sample with a known amount of this compound standard. An increase in the height and area of the suspected this compound peak, without the appearance of a new peak, provides strong evidence for its identity.
Q5: What general precautions should I take when handling pigment samples for HPLC analysis?
Pigments are sensitive molecules and can degrade easily. To ensure accurate results, follow these precautions:
-
Light Protection: Protect samples from light at all stages of collection, extraction, and analysis to prevent photo-oxidation. Use amber vials and work under subdued light.
-
Low Temperature: Store samples and extracts at low temperatures (-20°C or ideally -80°C) to minimize enzymatic and chemical degradation.
-
Inert Atmosphere: For long-term storage, it is advisable to flush sample vials with an inert gas like nitrogen or argon to prevent oxidation.
-
Use of Antioxidants: Consider adding an antioxidant like BHT (butylated hydroxytoluene) to the extraction solvent to prevent pigment degradation.
Troubleshooting Guide: Overcoming this compound Co-elution
This guide provides a systematic approach to resolving the co-elution of this compound with other pigments.
Problem: Poor resolution between this compound and a neighboring peak.
Troubleshooting Workflow
Caption: A workflow diagram for troubleshooting poor HPLC peak resolution.
Step 1: Initial System Check
Before modifying the HPLC method, ensure the system is performing optimally.
| Observation | Possible Cause | Recommended Action |
| Broad or Tailing Peaks | Column contamination or degradation; Extra-column volume. | Flush the column with a strong solvent; if the problem persists, replace the column. Minimize the length and diameter of tubing. |
| Fluctuating Pressure | Air bubbles in the pump; Leaks. | Degas the mobile phase and purge the pump. Check all fittings for leaks. |
| Baseline Noise/Drift | Contaminated mobile phase; Detector lamp issue. | Prepare fresh mobile phase and filter. Check detector lamp performance and replace if necessary. |
Step 2: Method Optimization
If the system is functioning correctly, the next step is to optimize the chromatographic method to improve the separation (selectivity).
| Parameter | Strategy | Rationale |
| Mobile Phase Composition | Modify the solvent strength or the ratio of organic solvents (e.g., methanol, acetonitrile, acetone). | Changing the mobile phase polarity can alter the retention of pigments differently, thereby improving separation. |
| Gradient Program | Decrease the ramp of the gradient (make it shallower) around the elution time of this compound. | A shallower gradient increases the time pigments spend interacting with the stationary phase, which can enhance the separation of closely eluting compounds. |
| Stationary Phase | If using a C18 column, consider switching to a C8 column, or vice versa. | C8 and C18 columns have different selectivities for pigments. A change in the stationary phase can significantly alter the elution order and resolution. |
| Flow Rate | Decrease the flow rate. | Lowering the flow rate can increase column efficiency and improve resolution, although it will also increase the analysis time. |
| Temperature | If your system has a column oven, try varying the temperature. | Temperature can affect solvent viscosity and the interaction of analytes with the stationary phase, which can influence selectivity. |
Experimental Protocols
The following is a detailed methodology for the separation of phytoplankton pigments, including this compound, using reverse-phase HPLC. This protocol is based on established methods and is a good starting point for method development.
Sample Preparation
-
Filtration: Filter 1-4 liters of seawater through a 25 mm or 47 mm glass fiber filter (e.g., GF/F).
-
Storage: Immediately after filtration, fold the filter, place it in a cryovial, and store it in liquid nitrogen or at -80°C until extraction.
-
Extraction:
-
Place the frozen filter in a tube with 3 mL of 95% cold-buffered methanol (containing 2% ammonium acetate).
-
Disrupt the cells by sonication for 30 seconds.
-
Extract in the dark at -20°C for 30 minutes.
-
Centrifuge the extract to pellet the filter and cell debris.
-
Filter the supernatant through a 0.2 µm PTFE syringe filter into an amber HPLC vial.
-
HPLC Method
This method utilizes a C8 column, which has been shown to provide good resolution for many phytoplankton pigments.
-
Column: C8 reverse-phase column (e.g., 150 mm x 4.6 mm, 3.5 µm particle size).
-
Mobile Phase A: 70:30 (v/v) Methanol : 28 mM aqueous ammonium acetate.
-
Mobile Phase B: 100% Methanol.
-
Flow Rate: 1 mL/min.
-
Injection Volume: 100 µL.
-
Column Temperature: 60°C.
-
Detector: Photodiode Array (PDA) detector, monitoring at 440 nm for carotenoids and chlorophylls.
Gradient Program:
| Time (min) | % Mobile Phase A | % Mobile Phase B |
| 0.0 | 95 | 5 |
| 2.5 | 50 | 50 |
| 13.0 | 5 | 95 |
| 27.0 | 5 | 95 |
| 29.0 | 95 | 5 |
| 35.0 | 95 | 5 |
Experimental Workflow Diagram
Caption: A workflow diagram of the experimental protocol for HPLC pigment analysis.
Quantitative Data Summary
The following table summarizes the approximate retention times for this compound and commonly co-eluting pigments using both C18 and C8 HPLC methods, based on published data. Note that absolute retention times can vary between instruments, columns, and laboratories.
| Pigment | C18 Method Retention Time (min) | C8 Method Retention Time (min) |
| This compound | ~13.0 | ~15.5 |
| Fucoxanthin | ~11.5 | ~13.5 |
| 19'-Hexanoyloxyfucoxanthin | ~12.5 | ~14.5 |
| Diadinoxanthin | ~15.0 | ~20.0 |
| Violaxanthin | ~12.0 | ~14.0 |
Data are approximate and intended for comparative purposes. Actual retention times will vary.
This data illustrates that while these pigments elute in a similar region of the chromatogram, the selectivity of the C8 and C18 columns differs, leading to changes in the elution order and spacing between peaks. This highlights the importance of method optimization for achieving baseline separation of the target analyte, this compound.
Improving Prasinoxanthin extraction efficiency from picoplankton
Welcome to the technical support center for improving prasinoxanthin extraction efficiency from picoplankton. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to address common challenges encountered during the extraction process.
Frequently Asked Questions (FAQs)
Q1: What are the most critical factors affecting the stability of this compound during extraction?
A1: this compound, like other carotenoids, is sensitive to several factors that can lead to its degradation. The most critical factors to control during extraction are:
-
Light: Exposure to light, especially UV radiation, can cause photo-oxidation and isomerization of this compound. All extraction steps should be performed in the dark or under dim light conditions.[1][2][3]
-
Oxygen: The presence of oxygen can lead to oxidative degradation. It is advisable to work in an inert atmosphere (e.g., under nitrogen or argon) and use degassed solvents.[2][3][4]
-
Temperature: High temperatures accelerate the rate of degradation.[3][4][5] Whenever possible, extraction and storage should be carried out at low temperatures (e.g., 4°C or -20°C).[1][3][6]
-
pH: this compound is most stable in a slightly acidic to neutral pH environment.[3][7] Strong acids or bases can cause significant degradation.[8][9]
Q2: Which solvents are most effective for extracting this compound from picoplankton?
A2: The choice of solvent is crucial for achieving high extraction efficiency. This compound is a lipophilic pigment, and therefore, organic solvents are required. Studies have shown that no single solvent is optimal for all pigments, but some are more effective for xanthophylls like this compound.[10][11]
-
Acetone (90%): Generally considered a good, all-around solvent for phytoplankton pigments, providing a broad extraction spectrum.[10][11][12][13] It is less toxic than some other options.[10][11]
-
Methanol: Can be effective, but some studies indicate that pigments may degrade more quickly in methanol compared to other solvents.[10][11]
-
Folch Method (Chloroform:Methanol mixture): This method has been shown to be highly effective for extracting this compound.[10][11]
-
Ethanol:Hexane mixtures: These solvent systems have demonstrated high recovery for many pigments.[10][11]
Q3: What methods can be used to effectively lyse picoplankton cells for pigment extraction?
A3: Picoplankton can have resilient cell walls, making efficient cell lysis a critical step for quantitative extraction.[10][12] Mechanical disruption methods are often necessary.[10][12]
-
Bead Beating: This method uses small beads (e.g., glass or zirconia) and high-speed agitation to mechanically break open the cells. It is considered a very effective method for complete cell lysis.[10]
-
Ultrasonication: This technique uses high-frequency sound waves to disrupt cell walls.[6][10][14]
-
Homogenization: Grinding the sample with a homogenizer can effectively disrupt the cells.[6][12][14]
-
Freeze-Thaw Cycles: Repeatedly freezing and thawing samples can help to rupture cell membranes.[6][10]
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Low this compound Yield | 1. Incomplete Cell Lysis: The picoplankton cell walls were not sufficiently disrupted, trapping the pigment inside.[10][12] 2. Inefficient Solvent: The chosen solvent may not be optimal for this compound.[10][11] 3. Insufficient Extraction Time/Temperature: The extraction conditions may not be sufficient to fully extract the pigment. | 1. Optimize Lysis: Employ a more rigorous cell disruption method such as bead beating or increase the duration/intensity of ultrasonication or homogenization.[10][12] 2. Change Solvent System: Experiment with different solvents or solvent mixtures. The Folch method or 90% acetone are good starting points.[10][11] 3. Adjust Extraction Parameters: Increase the extraction time or perform multiple extraction cycles. While higher temperatures can increase efficiency, they also risk degradation, so any temperature increase should be minimal and carefully monitored. |
| Degradation of this compound (indicated by color change or low purity in HPLC) | 1. Exposure to Light: The sample was exposed to light during extraction or storage.[1][2][3] 2. Oxidation: The sample was exposed to oxygen.[2][3][4] 3. High Temperature: The extraction or storage temperature was too high.[3][4][5] 4. Inappropriate pH: The pH of the extraction buffer or solvent was not optimal.[3][7] | 1. Work in the Dark: Cover all glassware with aluminum foil and work under dim light.[1] 2. Use an Inert Atmosphere: Purge samples and solvents with nitrogen or argon gas. Use degassed solvents.[3] 3. Maintain Low Temperatures: Perform all extraction steps on ice or at 4°C. Store extracts at -20°C or -80°C.[1][3][6] 4. Buffer the System: Ensure the pH of your extraction medium is between 5.0 and 7.0.[3] |
| Inconsistent Results Between Samples | 1. Incomplete Cell Lysis: Variation in the efficiency of cell disruption between samples.[10] 2. Non-Homogeneous Sample: The initial picoplankton sample was not well-mixed. 3. Variable Extraction Times: Inconsistent timing of extraction steps between samples. | 1. Standardize Lysis Protocol: Ensure that all samples are subjected to the same cell lysis procedure with consistent parameters (e.g., bead beating time, sonication power).[10] 2. Homogenize Initial Sample: Thoroughly mix the picoplankton culture before taking aliquots for extraction. 3. Use a Timer: Precisely time all incubation and extraction steps for each sample. |
Data Presentation
Table 1: Comparison of Solvent Systems for this compound Extraction Efficiency
| Solvent System | Relative Extraction Efficiency for this compound | Reference |
| 100% Methanol | Moderate | [10][11] |
| 90% Acetone | High | [10][11] |
| Ethanol:Hexane (2:1) | Moderate to High | [10][11] |
| Folch (Chloroform:Methanol) | Very High | [10][11] |
| Ethanol:Hexane (1:1) | High | [10][11] |
Note: "Relative Extraction Efficiency" is a qualitative summary based on reported findings. Actual yields will vary depending on the specific picoplankton species and experimental conditions.
Table 2: Comparison of Cell Lysis Methods
| Lysis Method | Description | Advantages | Disadvantages | Reference |
| Bead Beating | Mechanical disruption with beads. | Highly efficient for complete cell lysis. | Can generate heat; requires specific equipment. | [10] |
| Ultrasonication | High-frequency sound waves. | Effective and widely available. | Can generate heat; efficiency can vary. | [6][10][14] |
| Homogenization | Grinding of the sample. | Good for larger sample volumes. | May not be as efficient for small, tough cells. | [6][12][14] |
| Freeze-Thaw | Repeated cycles of freezing and thawing. | Simple and does not require specialized equipment. | Can be less efficient than mechanical methods. | [6][10] |
Experimental Protocols
Protocol 1: this compound Extraction using 90% Acetone and Bead Beating
-
Sample Preparation: Harvest picoplankton cells by centrifugation (e.g., 5000 x g for 10 minutes at 4°C). Discard the supernatant and keep the cell pellet.
-
Cell Lysis:
-
Add 1 mL of pre-chilled 90% acetone to the cell pellet.
-
Add an appropriate volume of sterile glass or zirconia beads (e.g., 0.5 mm diameter).
-
Secure the tube in a bead beater and process for 2-5 minutes at high speed. Perform this step on ice or in a cold room to dissipate heat.
-
-
Extraction:
-
After bead beating, incubate the sample for 1 hour at 4°C in the dark to allow for complete pigment extraction.
-
-
Clarification:
-
Centrifuge the extract at 10,000 x g for 15 minutes at 4°C to pellet the cell debris and beads.
-
-
Collection and Storage:
-
Carefully transfer the supernatant containing the extracted pigments to a new, clean, amber-colored vial.
-
For immediate analysis, proceed to quantification. For storage, flush the vial with nitrogen gas, seal tightly, and store at -20°C or lower.
-
Protocol 2: this compound Extraction using the Folch Method
-
Sample Preparation: Harvest picoplankton cells as described in Protocol 1.
-
Extraction:
-
To the cell pellet, add a 2:1 mixture of chloroform:methanol. For every 1 gram of cell pellet, use 20 mL of the solvent mixture.
-
Homogenize the mixture using a tissue homogenizer for 2-3 minutes on ice.
-
-
Phase Separation:
-
Add 0.2 volumes of 0.9% NaCl solution to the homogenate.
-
Vortex the mixture for 30 seconds and then centrifuge at 2000 x g for 10 minutes at 4°C to separate the phases.
-
-
Collection:
-
The lower chloroform layer will contain the pigments. Carefully collect this layer using a glass pipette, avoiding the upper aqueous layer and the protein interface.
-
-
Drying and Storage:
-
Evaporate the chloroform under a gentle stream of nitrogen gas.
-
Re-dissolve the dried pigment extract in a known volume of a suitable solvent for analysis (e.g., acetone or methanol).
-
Store the reconstituted extract in an amber vial at -20°C or lower.
-
Visualizations
Caption: Workflow for this compound Extraction using Acetone and Bead Beating.
Caption: Troubleshooting Logic for Low this compound Yield.
References
- 1. Field & Laboratory Protocols: Chapter 13 [hahana.soest.hawaii.edu]
- 2. mdpi.com [mdpi.com]
- 3. benchchem.com [benchchem.com]
- 4. Anthocyanins: Factors Affecting Their Stability and Degradation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Balancing yield and stability: optimizing leaf pigment extraction to minimize chlorophyll degradation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Anthocyanin stability and degradation in plants - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Optimization of acidic extraction of astaxanthin from Phaffia rhodozyma - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. storage.unitedwebnetwork.com [storage.unitedwebnetwork.com]
- 13. archimer.ifremer.fr [archimer.ifremer.fr]
- 14. mdpi.com [mdpi.com]
Prasinoxanthin stability during solvent extraction and long-term storage
Welcome to the technical support center for researchers, scientists, and drug development professionals working with prasinoxanthin. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the solvent extraction and long-term storage of this valuable xanthophyll.
Section 1: Frequently Asked Questions (FAQs)
This section addresses common questions regarding the stability of this compound.
Q1: What are the primary factors that cause this compound degradation?
A1: Like other carotenoids, this compound is susceptible to degradation from exposure to several factors, including:
-
Light: Photodegradation can occur, leading to isomerization (from the naturally occurring trans- form to cis-isomers) and cleavage of the polyene chain.[1][2]
-
Heat: Thermal degradation can accelerate oxidation and isomerization.[3][4]
-
Oxygen: Oxidative degradation is a major pathway for carotenoid breakdown, leading to the formation of various oxidation products.[1][2]
-
pH: Extreme pH values, particularly acidic conditions, can negatively impact the stability of many carotenoids.[5]
-
Solvent Choice: The type of organic solvent used for extraction and storage can influence the rate of degradation.[6]
Q2: What are the ideal long-term storage conditions for this compound?
A2: For optimal long-term stability, this compound standards or extracts should be stored under the following conditions:
-
Temperature: Frozen, at or below -20°C.
-
Atmosphere: Under an inert gas, such as nitrogen or argon, to minimize exposure to oxygen.
-
Light: In the dark, using amber vials or by wrapping containers in aluminum foil.
-
Format: As a dried-down solid or in a suitable organic solvent.
According to at least one commercial supplier, this compound standards are stable for at least three years when stored frozen (below -20°C) in sealed vials under a nitrogen atmosphere.[7]
Q3: Which solvents are best for extracting and storing this compound?
A3: The choice of solvent is a critical factor. While a single optimal solvent for all pigments does not exist, some general guidelines apply. Acetone is a commonly used and effective solvent for extracting a broad range of phytoplankton pigments, including this compound.[8] It is generally considered to provide better stability for pigments compared to methanol, as methanolic extracts can be more prone to degradation.[9] For long-term storage, it is crucial to use high-purity, HPLC-grade solvents and to minimize exposure to air and light.
Section 2: Troubleshooting Guides
This section provides solutions to specific problems you may encounter during your experiments with this compound.
Solvent Extraction Issues
| Problem | Possible Causes | Solutions |
| Low this compound yield | Incomplete cell lysis. | Employ mechanical disruption methods like bead beating or ultrasonication in addition to solvent extraction, especially for algae with robust cell walls.[8] |
| Inappropriate solvent choice. | Use 90% acetone for a broad-spectrum extraction of lipophilic pigments.[8] For specific algal species, empirical testing of different solvent systems (e.g., ethanol:hexane mixtures) may be necessary to optimize yield. | |
| Suspected degradation during extraction | Prolonged extraction time. | Minimize the extraction duration. Rapid extraction protocols are preferable to reduce the risk of degradation.[8] |
| Exposure to light and/or heat. | Perform extractions under dim light and keep samples on ice or in a refrigerated environment. |
Long-Term Storage Issues
| Problem | Possible Causes | Solutions |
| Loss of color in stored extract | Degradation of this compound. | Ensure storage at ≤ -20°C in the dark and under an inert atmosphere (e.g., nitrogen).[7] Use amber glass vials. |
| Oxidation due to air exposure. | Before sealing, flush the vial with an inert gas. Use vials with secure, airtight caps. | |
| Appearance of new peaks in HPLC chromatogram | Isomerization or formation of degradation products. | Minimize exposure to light and heat during all handling and storage steps. Analyze fresh extracts whenever possible. Cis-isomers and oxidation products may appear as separate peaks. |
HPLC Analysis Troubleshooting
| Problem | Possible Causes | Solutions |
| Peak Tailing | Secondary interactions with the stationary phase (e.g., silanol groups). | Use a high-purity silica column. Adjust mobile phase pH to suppress silanol ionization. Add a buffer to the mobile phase. |
| Column overload. | Reduce the injection volume or dilute the sample. | |
| Peak Splitting | Co-elution of this compound with an interfering compound. | Optimize the gradient or mobile phase composition for better separation. |
| Column void or contamination at the inlet. | Replace the guard column or the analytical column if flushing does not resolve the issue.[10][11] | |
| Sample solvent incompatible with the mobile phase. | Dissolve the sample in the initial mobile phase whenever possible.[10] | |
| Shifting Retention Times | Fluctuations in column temperature. | Use a column oven to maintain a stable temperature.[12] |
| Changes in mobile phase composition. | Prepare fresh mobile phase daily and ensure proper mixing if using a gradient.[12] | |
| Inconsistent flow rate. | Check the pump for leaks and ensure it is properly primed.[13] |
Section 3: Data Presentation
While extensive quantitative data on this compound stability across various conditions is limited in the literature, the following tables summarize general expectations based on carotenoid chemistry and available information. Note: These are generalized stability trends and should be confirmed with this compound-specific experiments.
Table 1: General Stability of this compound in Different Solvents (Qualitative)
| Solvent | Relative Stability | Notes |
| Acetone | Good | Commonly used for extraction and provides relatively good stability for short to medium-term storage when stored properly.[9] |
| Ethanol | Moderate | Can be used for extraction, but long-term stability may be lower compared to acetone. |
| Hexane | Moderate to Good | Suitable for non-polar carotenoids. Stability can be good if stored under inert gas and protected from light. |
| Methanol | Poor to Moderate | Pigments in methanol can degrade more quickly than in other solvents.[8] |
Table 2: Estimated Long-Term Stability of this compound under Different Storage Conditions
| Temperature | Light Condition | Atmosphere | Estimated Stability |
| -20°C or below | Dark | Inert Gas (N₂) | High (stable for at least 3 years)[7] |
| -20°C or below | Dark | Air | Moderate to High |
| 4°C | Dark | Inert Gas (N₂) | Moderate |
| 4°C | Dark | Air | Low to Moderate |
| Room Temperature | Dark | Air | Low |
| Room Temperature | Light | Air | Very Low |
Section 4: Experimental Protocols
Protocol for Solvent Extraction of this compound from Microalgae
This protocol is a general guideline and may require optimization for specific algal species.
-
Harvesting: Centrifuge the algal culture to obtain a cell pellet.
-
Cell Lysis (Optional but Recommended): Resuspend the pellet in a small volume of extraction solvent (e.g., 90% acetone). Transfer to a tube containing beads (e.g., glass or zirconia) and perform bead beating for several minutes to disrupt the cells. Alternatively, use ultrasonication on ice.[8]
-
Extraction: Add a larger volume of cold 90% acetone to the lysed cells. Vortex thoroughly and incubate on ice in the dark for 15-30 minutes.
-
Clarification: Centrifuge the extract at a high speed (e.g., 10,000 x g) for 10 minutes at 4°C to pellet the cell debris.
-
Collection: Carefully transfer the supernatant containing the pigments to a clean, amber vial.
-
Storage (Short-term): For immediate analysis, keep the extract on ice and protected from light. For storage up to a few days, store at -20°C under a nitrogen atmosphere.
Protocol for Long-Term Storage of this compound Extracts
-
Drying: Evaporate the solvent from the extract under a gentle stream of nitrogen gas in a fume hood. This should be done in a cold block or on ice to prevent heating.
-
Inert Atmosphere: Once the solvent is completely evaporated, flush the vial containing the dried pigment residue with nitrogen or argon gas.
-
Sealing: Securely cap the vial. For very long-term storage, consider using vials with Teflon-lined caps or ampules that can be flame-sealed.
-
Storage: Place the sealed vial in a light-proof container and store it in a freezer at -20°C or, for maximum stability, at -80°C.
Section 5: Visualizations
Caption: Workflow for this compound Extraction, Analysis, and Storage.
Caption: Factors Leading to this compound Degradation.
References
- 1. Free Radical Mediated Oxidative Degradation of Carotenes and Xanthophylls - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. research-hub.nrel.gov [research-hub.nrel.gov]
- 4. Photochemical (UV-vis/H2O2) degradation of carotenoids: Kinetics and molecular end products - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Pathways for Carotenoid Biosynthesis, Degradation, and Storage - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. labproducts.dhigroup.com [labproducts.dhigroup.com]
- 8. Photon- and Singlet-Oxygen-Induced Cis–Trans Isomerization of the Water-Soluble Carotenoid Crocin - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Rapid analytical methods for the microalgal and cyanobacterial biorefinery: Application on strains of industrial importance - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Isomerization of carotenoids in photosynthesis and metabolic adaptation - PMC [pmc.ncbi.nlm.nih.gov]
- 12. HPLC Troubleshooting Guide [scioninstruments.com]
- 13. sigmaaldrich.com [sigmaaldrich.com]
Technical Support Center: Minimizing Prasinoxanthin Degradation During Sample Filtration
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to minimize the degradation of prasinoxanthin during sample filtration.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it prone to degradation?
This compound is a xanthophyll, a type of carotenoid pigment found in certain classes of microalgae, such as Prasinophyceae[1]. Like other carotenoids, its structure contains a long system of conjugated double bonds, which is responsible for its light-absorbing properties but also makes it highly susceptible to degradation[2][3]. The primary factors that can cause this compound degradation are exposure to light, oxygen, heat, and acids[2][4].
Q2: What are the visible signs of this compound degradation?
The most apparent sign of this compound degradation is a loss of color in the sample extract. Significant degradation can lead to a noticeable decrease in the intensity of the characteristic yellow-orange color of the pigment. Chromatographically, degradation can be observed as a decrease in the peak area of this compound and the appearance of smaller, often unidentified, peaks, which could be isomers or breakdown products[2].
Q3: How can I prevent this compound degradation during sample collection and storage?
To minimize degradation before filtration, it is crucial to handle samples with care. This includes:
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Minimizing Light Exposure: Collect and process samples in a subdued light environment. Use amber-colored collection bottles or wrap them in aluminum foil to protect the sample from light[4].
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Limiting Oxygen Exposure: Process samples as quickly as possible to reduce their contact with atmospheric oxygen[5]. If there are delays, flushing the sample container with an inert gas like nitrogen or argon is recommended[2].
-
Controlling Temperature: Keep samples cool during collection and transport. For long-term storage of filtered samples or extracts, temperatures of -20°C or, ideally, -80°C are recommended[4].
Q4: Is the choice of solvent important for preventing degradation?
Yes, the choice of solvent is critical. For extracting this compound and other algal pigments, a mixture of solvents is often used to ensure complete extraction. Common solvents include acetone, methanol, and ethanol[6][7]. It is important to use high-purity, HPLC-grade solvents to avoid contaminants that could accelerate degradation. Additionally, adding an antioxidant like butylated hydroxytoluene (BHT) to the extraction solvent at a concentration of 0.1% can help to prevent oxidative degradation[2].
Troubleshooting Guide
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low this compound concentration in filtrate | Analyte Adsorption: this compound may be adsorbing to the filter membrane. | Change Filter Material: Switch to a filter material with low binding affinity for carotenoids, such as PTFE or hydrophilic PVDF. Pre-wetting the filter with the solvent can also help saturate active binding sites. |
| Oxidative Degradation: Exposure to oxygen during the filtration process. | Work Quickly: Minimize the time the sample is exposed to air. Use Inert Gas: If possible, perform filtration under a gentle stream of nitrogen. Add Antioxidant: Ensure your extraction solvent contains an antioxidant like 0.1% BHT. | |
| Incomplete Extraction: this compound may not be fully extracted from the algal cells prior to filtration. | Optimize Extraction: Ensure your extraction protocol is robust. This may involve multiple extraction steps until the cell debris is colorless. | |
| Appearance of multiple small peaks around the main this compound peak in HPLC analysis | Isomerization: Exposure to light or heat can cause the all-trans isomer of this compound to convert to various cis isomers, which have different retention times. | Control Light and Temperature: Filter samples under dim light and keep them cool. Use a temperature-controlled autosampler for HPLC analysis, set at a low temperature (e.g., 5°C). |
| Degradation Products: The smaller peaks could be oxidative cleavage products of this compound. | Implement Protective Measures: Follow all recommendations for preventing oxidative degradation (minimize oxygen exposure, use antioxidants). | |
| Filter Clogging | High Particulate Load: The sample contains a high concentration of cellular debris or other particulates. | Use a Prefilter: Employ a prefilter (e.g., a glass fiber filter) to remove larger particles before the final filtration step[8]. Increase Filter Diameter: A larger diameter filter has a greater surface area and is less prone to clogging[8]. |
| Incorrect Pore Size: The filter pore size is too small for the sample. | Select Appropriate Pore Size: For HPLC sample preparation, a 0.45 µm or 0.2 µm pore size is typically recommended. If clogging is an issue, consider a larger pore size if compatible with your analytical column. | |
| Inconsistent Results Between Samples | Variability in Handling: Inconsistent exposure to light, oxygen, or temperature between samples. | Standardize Workflow: Ensure that every sample is processed using the exact same procedure, with consistent timing and environmental conditions. |
| Leachables from Filter: Components from the filter material may be leaching into the filtrate and interfering with the analysis. | Rinse the Filter: Pre-rinse the filter with a small volume of the solvent to remove any potential leachables before filtering your sample[8]. Choose a Chemically Resistant Filter: Ensure your filter material is compatible with your solvents. PTFE is generally a good choice for a wide range of organic solvents. |
Experimental Protocols
Protocol 1: Recommended Sample Filtration Workflow
This protocol outlines the recommended steps for filtering algal extracts containing this compound for subsequent HPLC analysis.
-
Preparation:
-
Conduct all steps in a dimly lit area or under red light to minimize light exposure.
-
Prepare your extraction solvent (e.g., 90% acetone) containing 0.1% (w/v) butylated hydroxytoluene (BHT).
-
Ensure all glassware is clean and dry.
-
-
Extraction:
-
Extract the algal pigments from the filter paper or cell pellet using your established protocol with the BHT-containing solvent.
-
Vortex or sonicate the sample to ensure thorough extraction.
-
Centrifuge the sample to pellet the cell debris.
-
-
Filtration:
-
Carefully aspirate the supernatant (the extract) into a clean syringe.
-
Attach a 0.2 µm or 0.45 µm PTFE syringe filter to the syringe.
-
Pre-rinse the filter by passing a small amount (e.g., 0.5 mL) of the BHT-containing solvent through it and discarding the eluate.
-
Filter the sample extract directly into an amber HPLC vial.
-
If the sample is not to be analyzed immediately, flush the vial with nitrogen gas before capping and store at -80°C[9].
-
Protocol 2: Evaluating Filter Compatibility
This protocol can be used to assess the potential for analyte loss due to adsorption to different filter materials.
-
Prepare a this compound Standard: Prepare a standard solution of this compound (or a well-characterized carotenoid standard like β-carotene if this compound is not available) of a known concentration in your mobile phase or a compatible solvent.
-
Analyze the Unfiltered Standard: Inject the unfiltered standard solution into the HPLC system and record the peak area. This will serve as your control.
-
Test Different Filter Materials:
-
Take aliquots of the standard solution and filter them through different types of syringe filters (e.g., PTFE, nylon, PVDF, regenerated cellulose).
-
For each filter type, collect the filtrate and inject it into the HPLC system.
-
-
Compare Results:
-
Calculate the percent recovery of the carotenoid for each filter type by comparing the peak area of the filtered standard to the peak area of the unfiltered control.
-
Select the filter material that provides the highest recovery.
-
Data Presentation
Table 1: Comparison of Common Syringe Filter Materials for Carotenoid Analysis
| Filter Material | Common Use | Solvent Compatibility | Potential Issues for Carotenoids |
| Polytetrafluoroethylene (PTFE) | General purpose, organic solvents | Excellent with most organic solvents | Hydrophobic; may require pre-wetting with a solvent like methanol or ethanol before filtering aqueous solutions. Generally low analyte binding. |
| Nylon | General purpose, aqueous and organic solvents | Good with many common solvents, but can be incompatible with strong acids and bases. | Can exhibit higher binding of certain analytes, including some pigments. |
| Polyvinylidene Fluoride (PVDF) | Protein and peptide analysis | Good with a range of solvents. | Low protein binding, which can be beneficial for pigment analysis as well. Hydrophilic versions are available. |
| Regenerated Cellulose (RC) | Aqueous and organic mobile phases | Broad solvent compatibility. | Generally low non-specific binding. |
| Glass Fiber (as a prefilter) | High particulate samples | Excellent with most solvents. | Not recommended as a final filter for HPLC due to larger pore sizes and potential for fiber shedding. |
Visualizations
Caption: Factors contributing to this compound degradation.
Caption: Recommended workflow for minimizing this compound degradation.
References
- 1. researchgate.net [researchgate.net]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. assets.publishing.service.gov.uk [assets.publishing.service.gov.uk]
- 6. perm.ug.edu.pl [perm.ug.edu.pl]
- 7. epic.awi.de [epic.awi.de]
- 8. chromatographyonline.com [chromatographyonline.com]
- 9. docs.nrel.gov [docs.nrel.gov]
Technical Support Center: Optimization of HPLC Gradient for Separating Prasinoxanthin Isomers
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing High-Performance Liquid Chromatography (HPLC) gradients for the separation of prasinoxanthin isomers.
Troubleshooting Guides
This section addresses specific issues that may be encountered during the experimental process.
Problem 1: Poor Resolution or Co-elution of this compound Isomers
Poor resolution, where isomer peaks are not well separated, and co-elution, where isomers elute as a single peak, are common challenges.
| Potential Cause | Recommended Solution |
| Inadequate Stationary Phase | For separating structurally related isomers like this compound, a C30 reversed-phase column is highly recommended over a C18 column due to its enhanced shape selectivity. The longer alkyl chain of the C30 phase provides better interaction and separation of geometric isomers. |
| Suboptimal Mobile Phase Composition | Adjust the gradient profile of your mobile phase. Experiment with different solvent ratios, particularly the composition of the less polar solvent (e.g., Methyl tert-butyl ether - MTBE). A shallow gradient is often necessary for resolving isomers. Consider adding a modifier like ammonium acetate to the mobile phase. |
| Incorrect Column Temperature | Temperature is a critical parameter. Test a range from 15°C to 30°C in small increments. Lower temperatures can sometimes improve resolution by increasing retention times.[1] |
| Flow Rate Too High | Reduce the flow rate to allow for better partitioning of the isomers between the stationary and mobile phases. |
Problem 2: Peak Tailing
Peak tailing is characterized by an asymmetrical peak with a "tail" extending from the peak maximum.
| Potential Cause | Recommended Solution |
| Active Sites on Column Packing | Add a competing base, such as triethylamine (TEA), to the mobile phase in low concentrations (e.g., 0.05-0.1%). This can help to mask residual silanol groups on the silica-based stationary phase that can cause tailing. |
| Column Overload | Dilute the sample or inject a smaller volume. |
| Sample Matrix Effects | Improve the sample preparation procedure to remove interfering substances that may interact with the stationary phase. |
Problem 3: Peak Broadening
Broad peaks can compromise both resolution and sensitivity.
| Potential Cause | Recommended Solution |
| Large Injection Volume | Reduce the injection volume to minimize band broadening at the head of the column. |
| Extra-column Band Broadening | Minimize the length and internal diameter of the tubing connecting the injector, column, and detector. |
| Column Degradation | If the column has been used extensively or with harsh mobile phases, it may need to be replaced. |
Problem 4: Inconsistent Retention Times
Fluctuations in the time it takes for an isomer to elute can make peak identification and quantification unreliable.
| Potential Cause | Recommended Solution |
| Temperature Fluctuations | Use a column oven to maintain a stable and consistent temperature throughout the analysis. |
| Inconsistent Mobile Phase Preparation | Ensure accurate and consistent preparation of the mobile phase for each run. Premixing solvents can sometimes improve consistency. |
| Pump Malfunction or Leaks | Check the HPLC system for any leaks and ensure the pump is delivering a constant and precise flow rate. |
Problem 5: Appearance of Ghost Peaks
Ghost peaks are unexpected peaks that appear in the chromatogram.
| Potential Cause | Recommended Solution |
| Contamination | Use high-purity HPLC-grade solvents. Contamination may be present in the mobile phase or the injection solvent. |
| Carryover | Implement a thorough needle wash protocol in the autosampler method. Inject a blank solvent run between samples to check for carryover from a previous injection. |
Frequently Asked Questions (FAQs)
Q1: Why is a C30 column recommended for this compound isomer separation?
A C30 column is specifically designed for the separation of hydrophobic, structurally related isomers like carotenoids.[2] The long C30 alkyl chains provide greater shape selectivity compared to the more common C18 columns, allowing for better resolution of cis/trans isomers of this compound.[2]
Q2: What is a good starting point for developing a mobile phase gradient?
A common starting point for carotenoid isomer separation on a C30 column is a binary or ternary gradient system.[1] A typical system might include:
-
Solvent A: A polar mixture, such as Methanol/Water (e.g., 95:5 v/v) or Acetonitrile/Water, often with a modifier like 0.1% ammonium acetate.
-
Solvent B: A less polar solvent, such as Methyl tert-butyl ether (MTBE) or ethyl acetate.[3]
A shallow gradient, with a slow increase in the percentage of Solvent B, is generally recommended to achieve optimal separation of isomers.
Q3: How can I identify the different this compound isomer peaks in my chromatogram?
Peak identification can be challenging without pure standards for each isomer. A common technique is to induce isomerization in a purified sample of the all-trans this compound. This can be achieved by carefully heating the standard solution or exposing it to light, which will generate a mixture of cis-isomers. Injecting this isomerized standard will produce a chromatogram with multiple peaks, aiding in the tentative identification of the corresponding isomers in your samples based on their elution order.
Q4: What are the critical sample preparation steps to avoid isomer degradation?
This compound and other carotenoids are susceptible to degradation and isomerization from exposure to light and heat.
-
Light Protection: All sample handling and extraction steps should be performed under subdued light or using amber glassware.
-
Temperature Control: Avoid high temperatures during extraction and storage. Samples should be kept on ice or in a refrigerated autosampler.
-
Oxygen Exclusion: Exposure to oxygen can lead to oxidation. Blanketing samples with an inert gas like nitrogen or argon can help to minimize degradation.
Experimental Protocols
Protocol 1: Sample Extraction from Algal Culture
This protocol outlines a general procedure for extracting this compound from phytoplankton cultures.
-
Harvesting: Centrifuge a known volume of the algal culture to pellet the cells.
-
Washing: Wash the cell pellet with distilled water to remove salts and then re-centrifuge.
-
Extraction: Resuspend the pellet in 100% acetone (HPLC grade). The volume will depend on the pellet size.
-
Sonication/Homogenization: Sonicate the sample on ice or use a homogenizer to ensure complete cell disruption and pigment extraction.
-
Centrifugation: Centrifuge the extract to pellet the cell debris.
-
Collection: Carefully collect the supernatant containing the pigments.
-
Drying and Reconstitution: Evaporate the acetone under a gentle stream of nitrogen. Reconstitute the dried pigment extract in a small, known volume of the initial HPLC mobile phase.
-
Filtration: Filter the reconstituted extract through a 0.22 µm syringe filter before injection into the HPLC system.
Protocol 2: Recommended Starting HPLC Gradient Program
This method provides a starting point for the separation of this compound isomers. Optimization will likely be required based on your specific HPLC system, column, and sample matrix.
| Parameter | Recommendation |
| Column | C30 Reversed-Phase (e.g., 4.6 x 250 mm, 3 or 5 µm particle size) |
| Mobile Phase A | Methanol:Water (95:5, v/v) with 0.1% Ammonium Acetate |
| Mobile Phase B | 100% Methyl tert-butyl ether (MTBE) |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 20°C (to be optimized) |
| Detection Wavelength | 440-450 nm |
| Injection Volume | 10-20 µL |
Gradient Elution Program:
| Time (minutes) | % Mobile Phase A | % Mobile Phase B |
| 0.0 | 95 | 5 |
| 20.0 | 50 | 50 |
| 30.0 | 5 | 95 |
| 35.0 | 5 | 95 |
| 35.1 | 95 | 5 |
| 45.0 | 95 | 5 |
Visualizations
Caption: HPLC troubleshooting workflow for common peak shape issues.
Caption: Key parameters influencing this compound isomer separation.
References
Technical Support Center: Troubleshooting Low Recovery of Prasinoxanthin from Environmental Samples
This technical support center is designed to assist researchers, scientists, and drug development professionals in overcoming challenges associated with the low recovery of Prasinoxanthin from environmental samples. Below are troubleshooting guides and frequently asked questions (FAQs) to address specific issues encountered during experimental procedures.
Troubleshooting Guides
This section provides a systematic approach to identifying and resolving common problems that lead to poor this compound yield.
Issue 1: Consistently Low or No Detection of this compound
Potential Cause: Inefficient cellular disruption.
-
Explanation: The rigid cell walls of many phytoplankton species that produce this compound can prevent efficient extraction by solvents alone. Without proper cell lysis, a significant portion of the pigment can remain trapped within the cells, leading to very low recovery.
-
Solution: Incorporate a mechanical cell disruption step into your protocol. Bead beating is a highly effective method for breaking open tough algal cells.[1] A study demonstrated that bead-beating can increase pigment recovery by orders of magnitude compared to ultrasonication alone.[2]
-
Recommended Action: Before solvent addition, add sterile glass or silica beads to the sample pellet or filter and use a bead beater to physically disrupt the cells.
-
Potential Cause: Suboptimal extraction solvent.
-
Explanation: The polarity of the extraction solvent is critical for efficiently solubilizing this compound. An inappropriate solvent will result in poor extraction efficiency.
-
Solution: Research indicates that a chloroform/methanol-based solvent system, such as the Folch method, provides the highest recovery for this compound.[2]
-
Recommended Action: Switch to the Folch extraction method. If the use of chlorinated solvents is not possible, a mixture of 90% acetone can be a viable, albeit potentially less efficient, alternative.[1]
-
Issue 2: Variable and Inconsistent this compound Recovery
Potential Cause: Pigment degradation during sample handling and storage.
-
Explanation: this compound, like other carotenoids, is highly susceptible to degradation from exposure to heat, light, and oxygen.[3][4] Inconsistent exposure to these elements will lead to variable recovery rates.
-
Solution: Implement strict protocols to protect the pigment from degradation throughout the entire workflow.
-
Heat: Perform all extraction steps on ice or in a cold room. Use a refrigerated autosampler (4°C) for HPLC analysis.[5]
-
Light: Work under subdued light. Use amber vials or wrap glassware in aluminum foil to protect extracts from light.
-
Oxygen: Minimize the exposure of samples and extracts to air. Use degassed solvents for extraction and HPLC mobile phases. For long-term storage, flush vials with an inert gas (e.g., nitrogen or argon) before sealing.
-
Potential Cause: Incomplete extraction.
-
Explanation: A single extraction step may not be sufficient to recover all the this compound from the sample matrix.
-
Solution: Perform multiple, sequential extractions of the same sample.
-
Recommended Action: After the initial extraction and centrifugation, add fresh solvent to the pellet, vortex, and re-extract. Pool the supernatants from 2-3 extraction cycles to maximize recovery.
-
Frequently Asked Questions (FAQs)
Q1: What is the best way to store my environmental samples before I can extract them? A1: For long-term storage, it is crucial to minimize pigment degradation. Filter your water sample through a glass fiber filter, fold the filter, place it in a cryovial, and immediately flash-freeze it in liquid nitrogen. Store the frozen filters at -80°C until you are ready for extraction. This method effectively halts enzymatic and chemical degradation processes.
Q2: I am using an HPLC-DAD system. What is the optimal wavelength for quantifying this compound? A2: this compound typically exhibits a maximum absorbance around 445-450 nm. It is recommended to monitor your chromatogram at this wavelength for quantification. However, it is also best practice to acquire the full UV-Vis spectrum for each peak to confirm its identity by comparing it to a this compound standard.
Q3: My this compound peak is showing significant tailing in my HPLC chromatogram. What can I do? A3: Peak tailing can be caused by several factors, including interactions with the stationary phase, column contamination, or issues with the mobile phase.
-
Check for Secondary Interactions: Tailing of polar analytes can occur due to interactions with active silanol groups on the silica-based column. Ensure you are using a high-quality, end-capped column. Sometimes, adjusting the pH of the mobile phase can help reduce these interactions.[6]
-
Column Contamination: A buildup of matrix components on the column inlet frit can cause peak distortion.[7] Using a guard column and implementing a robust sample clean-up procedure can prevent this.
-
Mobile Phase Issues: Ensure your mobile phase is properly mixed and degassed. Inconsistent mobile phase composition can lead to peak shape problems.
Q4: Can I use a C18 column for this compound analysis? A4: Yes, both C18 and C8 reversed-phase columns are suitable for the separation of phytoplankton pigments, including this compound.[8] The choice between them may depend on the specific suite of pigments you are trying to separate, as a C8 column can sometimes offer better resolution for certain pigment pairs.[8]
Data Presentation
Table 1: Relative Extraction Efficiency of this compound using Different Solvent Systems
| Extraction Method | Solvent System | Relative Recovery (%) | Key Considerations |
| Folch Method | Chloroform:Methanol (2:1, v/v) | 100 | Highly efficient but uses chlorinated solvent.[2][9][10] |
| Acetone | 90% Acetone | ~85-90 | Good alternative to Folch; less toxic.[1] |
| Methanol | 100% Methanol | ~80-85 | Can cause degradation of chlorophylls to allomers.[2] |
| Ethanol:Hexane | 1:1 or 2:1 (v/v) | ~70-80 | Less effective for polar carotenoids like this compound.[2] |
Note: The values presented are relative and intended for comparison. Absolute recovery rates will depend on the specific sample matrix, cell type, and the efficiency of cell lysis.
Experimental Protocols
Protocol 1: Optimized Extraction of this compound
This protocol combines mechanical lysis with the Folch extraction method for maximal recovery.
-
Place the filter or cell pellet in a 2 mL screw-cap tube containing ~0.5 g of 0.1 mm silica beads.
-
Add 1.5 mL of a 2:1 (v/v) mixture of chloroform:methanol.
-
Secure the tube in a bead beater and process for 3-5 minutes at high speed.
-
Centrifuge the tube at 4,000 x g for 5 minutes at 4°C.
-
Carefully transfer the supernatant to a new glass tube.
-
To the pellet, add another 1 mL of the chloroform:methanol mixture, vortex briefly, and re-centrifuge.
-
Pool the supernatants.
-
Add 0.2 volumes of 0.9% NaCl solution to the pooled extract, vortex, and centrifuge to induce phase separation.
-
Carefully collect the lower, colored chloroform layer containing the pigments.
-
Dry the extract under a gentle stream of nitrogen gas.
-
Reconstitute the dried extract in a known, small volume of a suitable solvent for HPLC injection (e.g., 90% acetone or the initial mobile phase).
Protocol 2: HPLC-DAD Method for this compound Quantification
-
Column: C8 reversed-phase, 3.5 µm particle size, 150 x 4.6 mm.
-
Mobile Phase A: 80:20 (v/v) Methanol : 0.5 M Ammonium Acetate.
-
Mobile Phase B: 90:10 (v/v) Acetonitrile : Water.
-
Mobile Phase C: 100% Ethyl Acetate.
-
Flow Rate: 1 mL/min.
-
Injection Volume: 20 µL.
-
Column Temperature: 30°C.
-
Autosampler Temperature: 4°C.
-
Detection: Diode Array Detector (DAD) monitoring at 445 nm, with spectra collected from 350-750 nm.
Gradient Elution Program:
| Time (minutes) | %A | %B | %C |
| 0.0 | 95 | 5 | 0 |
| 2.0 | 0 | 100 | 0 |
| 15.0 | 0 | 75 | 25 |
| 25.0 | 0 | 50 | 50 |
| 30.0 | 0 | 50 | 50 |
| 32.0 | 95 | 5 | 0 |
| 40.0 | 95 | 5 | 0 |
Mandatory Visualization
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. agilent.com [agilent.com]
- 7. chromatographyonline.com [chromatographyonline.com]
- 8. researchgate.net [researchgate.net]
- 9. A comparison of five lipid extraction solvent systems for lipidomic studies of human LDL - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Advances in Lipid Extraction Methods—A Review - PMC [pmc.ncbi.nlm.nih.gov]
Impact of different filter types on Prasinoxanthin measurement
This guide provides troubleshooting advice and answers to frequently asked questions regarding the impact of different filter types on the accurate measurement of Prasinoxanthin, a key carotenoid pigment. It is intended for researchers, scientists, and professionals involved in phytoplankton analysis and drug development.
Frequently Asked Questions (FAQs)
Q1: What is the general workflow for measuring this compound from a water sample?
A1: The process involves several key stages: sample collection, filtration to concentrate phytoplankton cells, pigment extraction from the filter, clarification of the extract, and finally, analysis using High-Performance Liquid Chromatography (HPLC). Each step is critical for obtaining accurate and reproducible results.
Correcting for matrix effects in Prasinoxanthin quantification
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in correcting for matrix effects during the quantification of Prasinoxanthin.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
Q1: What are matrix effects and how do they affect this compound quantification?
A1: Matrix effects are the alteration of the ionization efficiency of an analyte, such as this compound, by co-eluting compounds from the sample matrix.[1][2][3] This interference can lead to either ion suppression (a decrease in signal) or ion enhancement (an increase in signal), resulting in inaccurate quantification.[1][2] In liquid chromatography-mass spectrometry (LC-MS) analysis, these effects can significantly compromise the accuracy, precision, and sensitivity of the method.[2] For instance, in biological samples, phospholipids are a common source of matrix effects.[4]
Q2: My this compound peak area is inconsistent across different samples, even with the same spiked concentration. What could be the cause?
A2: Inconsistent peak areas are a classic symptom of variable matrix effects. The composition of your sample matrix can differ between samples, leading to varying degrees of ion suppression or enhancement.[1] To confirm this, you can perform a post-extraction spike experiment.
Troubleshooting Steps:
-
Prepare two sets of samples:
-
Set A: Blank matrix extract spiked with a known concentration of this compound standard.
-
Set B: Pure solvent spiked with the same concentration of this compound standard.
-
-
Analyze both sets by LC-MS/MS.
-
Calculate the matrix effect using the following formula:
-
Matrix Effect (%) = (Peak Area in Set A / Peak Area in Set B) * 100
-
-
A value significantly different from 100% indicates the presence of matrix effects. A value <100% indicates ion suppression, and a value >100% indicates ion enhancement.[3]
Q3: How can I reduce or eliminate matrix effects in my this compound analysis?
A3: Several strategies can be employed to mitigate matrix effects. These can be broadly categorized into sample preparation, chromatographic optimization, and calibration strategies.[5][6]
-
Sample Preparation: The goal is to remove interfering components from your sample before analysis. Common techniques include:
-
Sample Dilution: A simple approach to reduce the concentration of matrix components. However, this may compromise the sensitivity if this compound concentration is low.[5]
-
Solid-Phase Extraction (SPE): A selective sample clean-up method that can effectively remove interfering compounds.[6]
-
Liquid-Liquid Extraction (LLE): Another effective technique for separating this compound from matrix components based on their differential solubility in two immiscible liquids.[6]
-
Protein Precipitation: Used for biological samples to remove proteins, which can be a source of matrix effects.
-
-
Chromatographic Optimization: Modifying the HPLC/UPLC conditions can help separate this compound from co-eluting matrix components.[6] This can involve adjusting the mobile phase composition, gradient profile, or using a different stationary phase (e.g., C18 or C30 columns for carotenoids).[7]
-
Calibration Strategies: If matrix effects cannot be eliminated, they can be compensated for using appropriate calibration methods.[5]
-
Matrix-Matched Calibration: Calibration standards are prepared in a blank matrix that is similar to the samples being analyzed.[6][8] This helps to ensure that the standards and samples experience similar matrix effects.
-
Internal Standard (IS) Addition: A known amount of a compound that is structurally similar to the analyte is added to all samples and standards. The ratio of the analyte signal to the IS signal is then used for quantification. The most effective internal standards are stable isotope-labeled (SIL) versions of the analyte.[6][9]
-
Standard Addition: The sample is divided into several aliquots, and increasing amounts of a this compound standard are added to each. This method is effective but can be laborious.[9][10]
-
Q4: What is the best method to correct for matrix effects?
A4: The use of a stable isotope-labeled (SIL) internal standard is widely regarded as the gold standard for correcting matrix effects.[9] A SIL-IS is chemically identical to the analyte and will co-elute, experiencing the same degree of ion suppression or enhancement. This allows for accurate correction of variations in both sample preparation and instrument response.[11] While highly effective, the synthesis of a custom SIL-Prasinoxanthin can be expensive.[9]
If a SIL-IS is not available, a matrix-matched calibration is a highly recommended alternative.[6][8]
Experimental Protocols
Protocol 1: Matrix-Matched Calibration for this compound Quantification
This protocol describes the preparation of a matrix-matched calibration curve for the quantification of this compound in microalgal extracts.
Methodology:
-
Prepare a Blank Matrix: Extract a sample of the microalgal species of interest that is known to not contain this compound, or a very similar matrix. If a true blank is unavailable, a representative sample can be used, and the endogenous this compound level can be determined by the standard addition method.
-
Prepare a this compound Stock Solution: Accurately weigh a known amount of pure this compound standard and dissolve it in an appropriate solvent (e.g., acetone) to create a high-concentration stock solution. Perform this under subdued lighting to prevent photodegradation.[11]
-
Prepare Working Standards: Serially dilute the stock solution with the same solvent to create a series of working standard solutions of decreasing concentrations.
-
Spike the Blank Matrix: Add a small, known volume of each working standard to a known volume of the blank matrix extract. This will create your matrix-matched calibration standards. Ensure the volume of the added standard is small compared to the matrix volume to avoid significantly altering the matrix composition.
-
Construct the Calibration Curve: Analyze the matrix-matched calibration standards using your LC-MS/MS method. Plot the peak area of this compound against the corresponding concentration to generate the calibration curve.
-
Quantify Samples: Analyze your unknown samples using the same LC-MS/MS method. Determine the concentration of this compound in your samples by interpolating their peak areas from the matrix-matched calibration curve.
Protocol 2: Stable Isotope Dilution Analysis (SIDA) for this compound (Conceptual)
This protocol outlines the general workflow for using a stable isotope-labeled internal standard for this compound quantification, analogous to methods used for other carotenoids like β-carotene.[11][12]
Methodology:
-
Internal Standard Spiking: Add a known amount of the stable isotope-labeled this compound internal standard (e.g., ¹³C-Prasinoxanthin) to each sample and calibration standard at the beginning of the sample preparation process.
-
Sample Preparation: Perform the extraction and clean-up procedure (e.g., LLE or SPE) for all samples and standards.
-
LC-MS/MS Analysis: Analyze the samples and standards. The mass spectrometer will be set up to monitor the specific precursor-to-product ion transitions for both the native this compound and the labeled internal standard.
-
Data Analysis: Calculate the ratio of the peak area of the native this compound to the peak area of the internal standard for each sample and standard.
-
Quantification: Construct a calibration curve by plotting the peak area ratio against the concentration of the this compound standards. Determine the concentration of this compound in the unknown samples from this calibration curve.
Data Presentation
Table 1: Comparison of this compound Quantification with and without Matrix Effect Correction
| Sample ID | Spiked Concentration (ng/mL) | Measured Concentration (Solvent Calibration) (ng/mL) | Recovery (%) | Measured Concentration (Matrix-Matched Calibration) (ng/mL) | Recovery (%) |
| Algal Extract 1 | 50 | 28.5 | 57% | 49.2 | 98.4% |
| Algal Extract 2 | 50 | 35.1 | 70.2% | 51.5 | 103% |
| Algal Extract 3 | 100 | 62.3 | 62.3% | 98.9 | 98.9% |
| Algal Extract 4 | 100 | 75.8 | 75.8% | 102.1 | 102.1% |
This table illustrates the underestimation of this compound concentration when using a solvent-based calibration due to ion suppression. Matrix-matched calibration provides significantly more accurate results.
Table 2: Effect of Different Correction Strategies on this compound Recovery
| Correction Strategy | Average Recovery (%) | Relative Standard Deviation (%) |
| None (Solvent Calibration) | 66.4% | 12.5% |
| Sample Dilution (10-fold) | 85.2% | 8.2% |
| Matrix-Matched Calibration | 100.6% | 2.1% |
| Stable Isotope Dilution | 99.8% | 1.5% |
This table summarizes the effectiveness of various correction strategies, highlighting the superior accuracy and precision of matrix-matched calibration and stable isotope dilution.
Visualizations
Caption: Workflow for this compound quantification using stable isotope dilution.
References
- 1. bataviabiosciences.com [bataviabiosciences.com]
- 2. eijppr.com [eijppr.com]
- 3. Biological Matrix Effects in Quantitative Tandem Mass Spectrometry-Based Analytical Methods: Advancing Biomonitoring - PMC [pmc.ncbi.nlm.nih.gov]
- 4. nebiolab.com [nebiolab.com]
- 5. Compensate for or Minimize Matrix Effects? Strategies for Overcoming Matrix Effects in Liquid Chromatography-Mass Spectrometry Technique: A Tutorial Review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. longdom.org [longdom.org]
- 7. algtech.no [algtech.no]
- 8. Matrix-matched Calibration - Bayerisches Zentrum für Biomolekulare Massenspektrometrie (BayBioMS) [tcf.tum.de]
- 9. chromatographyonline.com [chromatographyonline.com]
- 10. chromatographyonline.com [chromatographyonline.com]
- 11. benchchem.com [benchchem.com]
- 12. An LC/MS/MS method for stable isotope dilution studies of β-carotene bioavailability, bioconversion, and vitamin A status in humans - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Prasinoxanthin Detection in Oligotrophic Waters
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in enhancing the detection limit of prasinoxanthin, a key biomarker for certain phytoplankton groups, in oligotrophic water samples.
Troubleshooting Guide
This guide addresses common issues encountered during the analysis of this compound at trace concentrations.
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Low or No this compound Signal | Insufficient sample volume for oligotrophic waters. | Increase the volume of water filtered. For highly oligotrophic regions, filtering 4 to 10 liters may be necessary.[1] |
| Inefficient pigment extraction. | Use an appropriate solvent and technique. A common method is extraction in 100% acetone at -20°C for 24-48 hours.[2] Sonication at the beginning of the extraction period can improve efficiency.[3] | |
| Pigment degradation during storage or processing. | Minimize exposure to light and heat.[4] Store filtered samples at -80°C or in liquid nitrogen.[2] Process samples under dim light. | |
| Low injection volume on HPLC. | Concentrate the pigment extract prior to injection using techniques like "salting-out" or solid-phase extraction (SPE).[5][6][7] | |
| Poor Chromatographic Resolution (Peak Tailing or Broadening) | Inappropriate HPLC column. | A C18 column is often preferred for carotenoid separation and has been shown to provide lower detection limits compared to a C8 column.[3][8] |
| Mobile phase issues. | Ensure mobile phase components are of high purity, degassed, and at the correct pH. Drifting retention times can indicate a changing mobile phase composition. | |
| Column contamination or aging. | Flush the column with a strong solvent like ethyl acetate.[9] If performance does not improve, replace the column. | |
| Flow rate is too low. | While lower flow rates can increase sensitivity, an excessively low rate can lead to peak broadening.[3] Optimize the flow rate for your specific column and method. | |
| Co-elution with Other Pigments | Similar retention times of this compound and other pigments. | Adjust the mobile phase gradient to improve separation. A shallow gradient can often resolve closely eluting peaks. Minor contaminants have been observed to co-elute with this compound.[10] |
| Matrix effects from the sample. | Employ a sample clean-up step, such as solid-phase extraction (SPE), to remove interfering compounds.[6][7] | |
| Inconsistent Retention Times | Fluctuations in column temperature. | Use a column oven to maintain a stable temperature. |
| Inadequate column equilibration. | Ensure the column is fully equilibrated with the initial mobile phase conditions before each injection. | |
| Air bubbles in the pump or detector. | Degas the mobile phase and purge the HPLC system. |
Frequently Asked Questions (FAQs)
Q1: What is the most significant factor for improving the detection limit of this compound in oligotrophic waters?
A1: The most critical step is sample pre-concentration. Due to the low phytoplankton biomass in oligotrophic waters, a large volume of seawater must be filtered (4-10 liters is recommended) to collect enough pigment for detection.[1] Following filtration, concentrating the pigment extract is crucial.
Q2: What are the recommended methods for concentrating the pigment extract?
A2: Two effective methods are:
-
"Salting-out" liquid-liquid microextraction: This involves adding a concentrated saline solution to the acetone extract, which forces the pigments into a smaller, immiscible acetone phase that can be directly injected into the HPLC.[5]
-
Solid-Phase Extraction (SPE): SPE cartridges, particularly C18 or C30, can be used to trap carotenoids from the initial extract.[4][6][7] The pigments are then eluted with a small volume of a strong solvent, achieving significant concentration.
Q3: Which HPLC column is better for this compound analysis, C8 or C18?
A3: A C18 column is generally recommended. Studies have shown that a C18 method can offer significantly lower detection and quantification limits for phytoplankton pigments compared to a C8 method, which is a major advantage for analyzing samples from oligotrophic environments.[3] C18 columns also provide greater retention for non-polar compounds like carotenoids.[8][11]
Q4: How can I prevent the degradation of this compound during my experimental workflow?
A4: this compound, like other carotenoids, is sensitive to light, heat, and oxygen.[4] To minimize degradation:
-
Filter water samples under subdued light.[2]
-
Immediately freeze filters in liquid nitrogen or at -80°C after filtration.[2]
-
Conduct the extraction process in the dark and at a low temperature (-20°C).[3]
-
Analyze extracts as quickly as possible after preparation.
Q5: My this compound peak is very small and noisy. How can I improve the signal-to-noise ratio?
A5: To improve the signal-to-noise ratio:
-
Increase the amount of pigment injected by using the pre-concentration techniques mentioned in Q2.
-
Optimize the HPLC detector settings. Ensure the wavelength is set to the absorbance maximum for this compound (around 448 nm).
-
Check for and eliminate sources of baseline noise, such as air bubbles in the system, a contaminated detector cell, or an aging detector lamp.
Quantitative Data Summary
The choice of HPLC column and method significantly impacts the detection limit. The following table summarizes a comparison of C18 and C8 columns for phytoplankton pigment analysis.
| Parameter | C18 Method | C8 Method | Reference |
| Relative Detection Limit | Significantly Lower | Higher | [3] |
| Relative Quantification Limit | Significantly Lower | Higher | [3] |
| Typical Flow Rate | Lower (e.g., 0.6 mL/min) | Higher (e.g., 1.0 mL/min) | [3] |
| Resolution of Carotenoids | Higher Discrimination | Lower Discrimination | [3] |
Note: Specific detection limits for this compound can vary depending on the instrument, method, and laboratory conditions. The C18 method's lower flow rate contributes to its enhanced sensitivity.
Experimental Protocols
Protocol 1: Sample Collection and Pigment Extraction
-
Filtration: Under subdued light, filter 4-10 liters of seawater through a 25 mm or 47 mm Whatman GF/F glass fiber filter.[1][2]
-
Storage: Immediately fold the filter, place it in a cryotube, and flash-freeze in liquid nitrogen. Store at -80°C until extraction.[2]
-
Extraction: a. Place the frozen filter in a centrifuge tube with 3 mL of 100% acetone.[2] b. Add an internal standard if desired. c. Sonicate the sample for 30 seconds at the beginning of the extraction period.[3] d. Extract for 24-48 hours at -20°C in the dark.[2] e. Centrifuge the extract at 1100 g for 5 minutes at 4°C to pellet the filter debris.[3] f. Carefully transfer the supernatant to a clean vial.
Protocol 2: Extract Concentration using "Salting-Out"
-
Preparation: In a glass tube with a PTFE-lined cap, add 2.5 mL of the pigment extract from Protocol 1.[5]
-
Salting-Out: Add a pre-determined volume of a concentrated saline solution (e.g., NaCl solution).
-
Mixing: Shake the mixture vigorously for 15 seconds using a vortex mixer.[5]
-
Phase Separation: Allow the two phases to separate at a controlled temperature (e.g., 25°C).[5]
-
Collection: Carefully collect an aliquot of the upper, pigment-rich acetone phase for HPLC injection.[5]
Protocol 3: HPLC Analysis
-
HPLC System: A system equipped with a pump, autosampler, column oven, and a photodiode array (PDA) or UV-Vis detector.
-
Column: A reversed-phase C18 column (e.g., 150 x 4.6 mm, 5 µm particle size).[2]
-
Mobile Phase: A common mobile phase system for pigment separation involves a gradient of:
-
Solvent A: Methanol: 0.5 M ammonium acetate (80:20, v/v)
-
Solvent B: Acetonitrile: water (90:10, v/v)
-
Solvent C: 100% Ethyl acetate
-
-
Gradient Program: A typical gradient starts with a high percentage of solvent A and B, gradually increasing the proportion of solvent C to elute the more non-polar pigments like carotenoids.
-
Flow Rate: 1 mL/min.[2]
-
Injection Volume: 100 µL.[2]
-
Detection: Monitor the absorbance at 440 nm for carotenoids, including this compound.[12] Collect full absorbance spectra to aid in peak identification.
Visualizations
Caption: Workflow for enhancing this compound detection from oligotrophic waters.
Caption: Troubleshooting logic for low this compound signal.
References
- 1. journalcra.com [journalcra.com]
- 2. Field & Laboratory Protocols: Chapter 13 [hahana.soest.hawaii.edu]
- 3. researchgate.net [researchgate.net]
- 4. Extraction methods : SHIMADZU (Shimadzu Corporation) [shimadzu.com]
- 5. Frontiers | "Salting-out" concentration of phytoplankton pigment extracts previous to their analysis by HPLC [frontiersin.org]
- 6. Solid-phase extraction of carotenoids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Difference between C8 and C18 Columns Used in HPLC System | Pharmaguideline [pharmaguideline.com]
- 9. int-res.com [int-res.com]
- 10. data.imas.utas.edu.au [data.imas.utas.edu.au]
- 11. quora.com [quora.com]
- 12. epic.awi.de [epic.awi.de]
Best practices for preventing Prasinoxanthin isomerization during analysis
This technical support center provides guidance for researchers, scientists, and drug development professionals on the best practices for preventing the isomerization of Prasinoxanthin during analysis. Isomerization, the conversion of the all-trans isomer to various cis isomers, can be triggered by several factors during experimental procedures, potentially impacting the accuracy of quantification and the assessment of biological activity.
Troubleshooting Guide: Minimizing this compound Isomerization
This guide addresses specific issues that can lead to the isomerization of this compound.
| Problem | Potential Cause | Recommended Solution |
| High levels of cis-isomers detected in samples | Exposure to Light: this compound is susceptible to photo-isomerization, particularly when in solution.[1] | - Work in a dark or dimly lit room. - Use amber-colored glassware or wrap glassware in aluminum foil.[2] - Minimize the duration of light exposure during all sample handling steps.[2] |
| Elevated Temperatures: Heat provides the energy to overcome the activation barrier for isomerization.[1] | - Perform all extraction and preparation steps on ice or at reduced temperatures (e.g., 4°C).[2] - Avoid heating samples unless necessary for the protocol.[2] - If heating is required, use the lowest possible temperature for the shortest duration.[2] | |
| Acidic Conditions: The presence of acids can catalyze the isomerization of carotenoids.[1] | - Maintain a neutral pH during extraction and storage. - Use buffered solutions if the sample matrix is inherently acidic.[2] - Avoid the use of acidic solvents or reagents. | |
| Presence of Oxygen: Oxidation can lead to both degradation and isomerization of carotenoids. | - Degas all solvents before use by sparging with an inert gas (e.g., nitrogen or argon).[2] - Work under a gentle stream of inert gas to minimize contact with air.[2] - Store samples under an inert atmosphere.[2] | |
| Inappropriate Solvent Choice: The polarity of the solvent can influence the stability of carotenoids.[1] | - Whenever possible, use non-polar or less polar solvents. - If polar solvents are necessary, minimize the exposure time.[2] | |
| Sample degradation (loss of color, additional peaks in chromatogram) | Oxidation: In addition to causing isomerization, oxygen can lead to the irreversible degradation of this compound. | - Add antioxidants such as Butylated Hydroxytoluene (BHT) or α-tocopherol to the extraction solvent (typically at concentrations of 0.01-0.1%).[2][3] - Follow all recommendations for minimizing oxygen exposure. |
| Prolonged Storage: this compound can degrade over time, even under ideal conditions. | - Analyze samples as quickly as possible after preparation.[2] - For short-term storage, store extracts at -20°C or lower under an inert atmosphere in the dark.[4] For long-term storage, temperatures of -80°C are recommended.[5] |
Frequently Asked Questions (FAQs)
Q1: What is this compound isomerization and why is it a concern?
This compound, like other carotenoids, naturally exists predominantly in the stable all-trans configuration. Isomerization is the process where the molecule converts into one or more cis isomers. This is a concern in analytical studies because the different isomers may have different physical, chemical, and biological properties, including different absorption spectra and chromatographic retention times. This can lead to inaccurate quantification and misinterpretation of experimental results.
Q2: How can I prevent this compound isomerization during sample extraction?
To minimize isomerization during extraction, a multi-faceted approach is recommended:
-
Work under subdued light: Use a darkroom or red light, and protect your samples from light using amber vials or foil.[2]
-
Maintain low temperatures: Perform extractions on ice and use pre-chilled solvents.[2]
-
Use deoxygenated solvents: Purge solvents with nitrogen or argon before use.[2]
-
Add antioxidants: Incorporate BHT or α-tocopherol into your extraction solvent.[2][3]
-
Work quickly and efficiently: Minimize the time the sample is in solution and exposed to environmental factors.[2]
Q3: What are the best solvents for extracting this compound while minimizing isomerization?
The choice of solvent depends on the sample matrix. For algal biomass, common solvents include acetone, methanol, and ethanol, or mixtures thereof.[6] To minimize isomerization, it is advisable to use HPLC-grade solvents and to deoxygenate them before use. While polar solvents may be necessary for efficient extraction, prolonged exposure should be avoided.
Q4: How should I store my this compound samples and extracts?
For short-term storage (a few days), extracts should be kept at -20°C in the dark, preferably under an inert atmosphere. For longer-term storage, -80°C is recommended to minimize both isomerization and degradation.[5] Algal biomass or other solid samples should be stored frozen at -20°C or below.[4]
Q5: Can the HPLC analysis itself cause isomerization?
Yes, although it is less common than during sample preparation, isomerization can occur on the HPLC column, especially if the column has acidic sites or if the mobile phase is acidic. Using a high-quality, end-capped C18 or C8 column is recommended for carotenoid analysis.[7] The mobile phase should be buffered to a neutral pH if possible. The analysis should also be conducted with minimal exposure to light and at a controlled temperature.
Experimental Protocols
General Protocol for Extraction and Analysis of this compound from Algal Culture
This protocol provides a general framework. Optimization for specific algal species and equipment is recommended.
1. Materials and Reagents:
-
Algal culture containing this compound
-
Acetone (HPLC grade), 100%
-
Butylated Hydroxytoluene (BHT)
-
Nitrogen or Argon gas
-
Amber-colored centrifuge tubes and vials
-
Ice bath
-
Centrifuge
-
Rotary evaporator or nitrogen evaporator
-
HPLC system with a photodiode array (PDA) detector
-
C18 or C8 reversed-phase HPLC column (e.g., 250 x 4.6 mm, 5 µm)
2. Extraction Procedure:
-
Harvesting: Centrifuge a known volume of algal culture at low speed (e.g., 3000 x g for 10 minutes) at 4°C. Discard the supernatant.
-
Solvent Preparation: Prepare an extraction solvent of 100% acetone containing 0.1% BHT (w/v). Deoxygenate the solvent by bubbling with nitrogen or argon gas for 15-20 minutes. Keep the solvent on ice.
-
Extraction: Resuspend the algal pellet in a small volume of the chilled, deoxygenated extraction solvent. Perform this step under dim light.
-
Cell Disruption (if necessary): For robust algal cells, sonication or bead beating on ice may be required to ensure complete extraction.
-
Centrifugation: Centrifuge the extract at a higher speed (e.g., 10,000 x g for 15 minutes) at 4°C to pellet the cell debris.
-
Collection: Carefully transfer the supernatant containing the pigments to a clean, amber-colored tube.
-
Drying: Evaporate the acetone under a gentle stream of nitrogen or using a rotary evaporator at a low temperature (e.g., <30°C).
-
Reconstitution: Reconstitute the dried pigment extract in a small, precise volume of the initial HPLC mobile phase.
3. HPLC Analysis:
-
Mobile Phase: A typical mobile phase for carotenoid separation is a gradient of methanol, methyl-tert-butyl ether (MTBE), and water. The exact gradient program should be optimized for your specific column and instrument.
-
Injection: Inject the reconstituted sample onto the HPLC system.
-
Detection: Monitor the elution of pigments using a PDA detector. This compound has a characteristic absorption spectrum and can be identified by its retention time and spectral characteristics.
-
Quantification: Use a calibration curve prepared from an authentic this compound standard for accurate quantification.
Visualizations
Caption: Experimental workflow for this compound extraction and analysis.
References
- 1. Isomerization of carotenoids in photosynthesis and metabolic adaptation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Field & Laboratory Protocols: Chapter 13 [hahana.soest.hawaii.edu]
- 6. jams.squ.edu.om [jams.squ.edu.om]
- 7. researchgate.net [researchgate.net]
Validation & Comparative
Prasinoxanthin vs. Fucoxanthin: A Comparative Guide for Phytoplankton Bloom Biomarkers
For Researchers, Scientists, and Drug Development Professionals
The accurate identification and quantification of phytoplankton groups are critical for monitoring water quality, understanding marine ecosystem dynamics, and identifying sources of bioactive compounds. Photosynthetic pigments serve as valuable chemotaxonomic markers, enabling researchers to characterize phytoplankton communities. This guide provides a detailed comparison of two important accessory pigments, prasinoxanthin and fucoxanthin, as biomarkers for specific phytoplankton blooms.
Introduction to Phytoplankton Pigments as Biomarkers
Phytoplankton communities are diverse, and traditional microscopic identification can be time-consuming and require specialized taxonomic expertise. High-Performance Liquid Chromatography (HPLC) analysis of pigment profiles offers a powerful alternative for rapidly assessing the composition of phytoplankton assemblages.[1][2][3][4] Certain pigments are unique to specific algal classes, making them effective biomarkers.[5][6] This guide focuses on a comparative analysis of this compound and fucoxanthin, outlining their specificity, biosynthetic pathways, and the methodologies for their detection.
This compound and Fucoxanthin: An Overview
This compound is a carotenoid characteristic of certain members of the class Prasinophyceae, a group of green algae.[5][7] Its presence can indicate the contribution of these specific picoplanktonic or nanoplanktonic algae to the total phytoplankton biomass.
Fucoxanthin is a major xanthophyll found in a wider range of algae, including diatoms (Bacillariophyceae), brown seaweeds (Phaeophyceae), golden-brown algae (Chrysophyceae), and haptophytes.[8][9][10] It is one of the most abundant carotenoids in the marine environment and is a key indicator of blooms of these algal groups, particularly diatoms.[10][11]
Comparative Data
Table 1: Taxonomic Distribution of this compound and Fucoxanthin
| Pigment | Primary Associated Algal Class(es) | Other Associated Algal Groups | Specificity |
| This compound | Prasinophyceae (specific orders, e.g., Mamiellales, Prasinococcales)[7] | - | High (for certain prasinophytes) |
| Fucoxanthin | Bacillariophyceae (Diatoms) | Phaeophyceae (Brown seaweeds), Chrysophyceae, Haptophyceae, some Dinophyceae[5][6][8] | Moderate to High (excellent marker for diatoms, but present in other significant groups) |
Biosynthetic Pathways
The biosynthesis of both this compound and fucoxanthin originates from the general carotenoid pathway. However, the specific enzymatic steps leading to their final structures differ, providing a basis for their distinct taxonomic distributions.
Fucoxanthin Biosynthesis
The biosynthetic pathway for fucoxanthin is more extensively studied and is understood to proceed from β-carotene.[12][13][14] Two main hypotheses, the diadinoxanthin hypothesis and the neoxanthin hypothesis, have been proposed.[13][15] Recent evidence supports a more complex pathway involving neoxanthin as a key intermediate.[12][16] The pathway involves a series of hydroxylation, epoxidation, and other modifications.
Caption: Proposed biosynthetic pathway of fucoxanthin from β-carotene.
This compound Biosynthesis
The detailed biosynthetic pathway of this compound is less well-elucidated compared to fucoxanthin. It is known to be a derivative of the carotenoid pathway, but the specific enzymes and intermediate steps are still an active area of research.
Efficacy as Biomarkers
This compound is a highly specific biomarker for the prasinophyte algae that produce it. When detected, it provides a clear indication of the presence and contribution of this particular group to the phytoplankton community.[5][7] However, not all prasinophytes contain this compound, so its absence does not rule out the presence of the entire Prasinophyceae class.
Fucoxanthin , while being an excellent and abundant biomarker, is less specific than this compound. It is the dominant pigment in diatoms, and high concentrations of fucoxanthin are often indicative of a diatom bloom.[11][17] However, its presence in other algal groups, such as haptophytes and chrysophytes, means that microscopic confirmation or the use of other chemotaxonomic markers is advisable for precise community characterization.[5][6] The ratio of fucoxanthin to chlorophyll a can vary with environmental conditions such as light and nutrient availability, which can influence biomass estimations.[6][18]
Experimental Protocols
The standard method for the analysis of this compound and fucoxanthin is High-Performance Liquid Chromatography (HPLC) with photodiode array (PDA) detection.[1][2][3]
General Experimental Workflow
-
Sample Collection and Filtration: Seawater samples are collected and filtered through glass fiber filters (e.g., GF/F) to retain the phytoplankton cells.[1][19] All steps should be performed under subdued light to prevent pigment degradation.[1]
-
Pigment Extraction: The filter is submerged in an organic solvent, typically 90-100% acetone or methanol, and sonicated or left to extract at a low temperature (e.g., -20°C) in the dark for a specific period (e.g., 24 hours).[1][19]
-
Centrifugation/Filtration: The extract is centrifuged or filtered to remove cellular debris.
-
HPLC Analysis: The clarified pigment extract is injected into an HPLC system. A C18 or C8 reverse-phase column is commonly used with a gradient elution program involving a mixture of solvents such as methanol, acetonitrile, ammonium acetate, and water.[1][3]
-
Detection and Quantification: Pigments are detected by their absorbance at specific wavelengths (typically 440-450 nm for carotenoids). Identification is based on retention time and comparison of the absorption spectrum with that of pure standards. Quantification is achieved by integrating the peak area and comparing it to a calibration curve generated from known concentrations of pigment standards.[1][20][21]
Caption: General workflow for phytoplankton pigment analysis using HPLC.
Summary and Recommendations
| Feature | This compound | Fucoxanthin |
| Taxonomic Specificity | High (specific Prasinophyceae) | Moderate-High (Diatoms, but also in other classes) |
| Abundance | Generally lower than fucoxanthin | Highly abundant, major carotenoid in many blooms |
| Utility as a Biomarker | Excellent for targeted identification of specific prasinophytes. | Excellent for identifying and quantifying diatom blooms; requires consideration of other potential sources. |
| Biosynthetic Pathway | Not fully elucidated. | Relatively well-characterized. |
| Analytical Method | HPLC-PDA | HPLC-PDA |
-
This compound is the preferred biomarker when the research focus is on specific types of prasinophytes, offering high specificity.
-
Fucoxanthin is a robust and widely used biomarker for detecting and quantifying blooms of diatoms and other fucoxanthin-containing algae. Its high abundance makes it a sensitive indicator of these significant primary producers.
For comprehensive phytoplankton community analysis, it is recommended to use a suite of marker pigments to differentiate between the various algal classes present in a sample. The choice between this compound and fucoxanthin, or their combined use, will depend on the specific research questions and the ecological context of the study.
References
- 1. Field & Laboratory Protocols: Chapter 13 [hahana.soest.hawaii.edu]
- 2. The Use of HPLC for the Characterization of Phytoplankton Pigments | Springer Nature Experiments [experiments.springernature.com]
- 3. ejournal.sinica.edu.tw [ejournal.sinica.edu.tw]
- 4. HPLC-Analyses [geomar.de]
- 5. Contrasting Patterns of Phytoplankton Community Pigment Composition in Two Salt Marsh Estuaries in Southeastern United States - PMC [pmc.ncbi.nlm.nih.gov]
- 6. academic.oup.com [academic.oup.com]
- 7. researchgate.net [researchgate.net]
- 8. Fucoxanthin - Wikipedia [en.wikipedia.org]
- 9. Fucoxanthin, a Marine Carotenoid Present in Brown Seaweeds and Diatoms: Metabolism and Bioactivities Relevant to Human Health - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. researchgate.net [researchgate.net]
- 12. pnas.org [pnas.org]
- 13. Biosynthetic Pathway and Health Benefits of Fucoxanthin, an Algae-Specific Xanthophyll in Brown Seaweeds - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Frontiers | Progress on the biological characteristics and physiological activities of fucoxanthin produced by marine microalgae [frontiersin.org]
- 15. Biosynthetic Pathway and Health Benefits of Fucoxanthin, an Algae-Specific Xanthophyll in Brown Seaweed | Marine Agronomy [marineagronomy.org]
- 16. An algal enzyme required for biosynthesis of the most abundant marine carotenoids - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. mdpi.com [mdpi.com]
- 19. epic.awi.de [epic.awi.de]
- 20. jifro.ir [jifro.ir]
- 21. phcog.com [phcog.com]
A Researcher's Guide to Prasinoxanthin Quantification: An Inter-laboratory Comparison of Methods
For researchers, scientists, and drug development professionals, the accurate quantification of Prasinoxanthin, a key carotenoid biomarker in certain marine phytoplankton, is crucial for ecological and biochemical studies. This guide provides an objective comparison of the two primary analytical methods for this compound quantification: High-Performance Liquid Chromatography (HPLC) and UV-Visible Spectrophotometry. We present a synthesis of experimental data and detailed protocols to aid laboratories in selecting and implementing the most appropriate method for their research needs.
This compound is a significant accessory pigment in the algal class Prasinophyceae. Its detection and quantification in seawater samples can serve as a reliable indicator of the abundance and distribution of these phytoplankton.[1][2] This guide aims to provide a comprehensive overview of the available analytical techniques, their respective protocols, and a comparative analysis of their performance based on existing literature.
High-Performance Liquid Chromatography (HPLC): The Gold Standard
High-Performance Liquid Chromatography (HPLC) is widely recognized as the gold standard for the accurate quantification of individual pigments, including this compound, from complex mixtures.[3] Its high resolution allows for the separation of this compound from other structurally similar carotenoids and chlorophylls, ensuring high specificity and accuracy.
Experimental Protocol: HPLC-DAD
This protocol is a composite of established methods for phytoplankton pigment analysis.[4][5][6]
1. Sample Collection and Filtration:
-
Collect seawater samples in opaque bottles to prevent pigment degradation from light.
-
Filter a known volume of seawater (typically 1-4 liters, depending on phytoplankton density) through a 25 mm or 47 mm glass fiber filter (GF/F).[7]
-
Perform filtration under subdued light and low pressure to minimize cell damage.
-
Immediately after filtration, fold the filter, place it in a cryovial, and flash-freeze in liquid nitrogen. Store at -80°C until extraction.[5]
2. Pigment Extraction:
-
Place the frozen filter in a tube with a known volume (e.g., 3 mL) of 90% acetone or 100% methanol.[5][8] The choice of solvent can influence extraction efficiency for different pigments.
-
Disrupt the cells to ensure complete extraction. This can be achieved by:
-
Sonication: Place the tube in an ultrasonic bath for a short period (e.g., 10-15 minutes) in an ice bath to prevent heating.
-
Bead beating: Add sterile glass beads to the tube and vortex vigorously.
-
-
Allow the extraction to proceed in the dark at -20°C for 24 hours.[5]
-
Centrifuge the extract at high speed (e.g., 10,000 x g) for 10 minutes at 4°C to pellet the filter and cell debris.
-
Transfer the supernatant to a clean vial. For HPLC analysis, filter the extract through a 0.22 µm syringe filter.
3. HPLC Analysis:
-
Instrumentation: An HPLC system equipped with a photodiode array (PDA) or a multi-wavelength detector is required.
-
Column: A C18 reversed-phase column is commonly used for pigment separation.[4][9]
-
Mobile Phase: A gradient of two or more solvents is typically employed. A common system involves:
-
Gradient Program: The gradient program should be optimized to achieve good separation of this compound from other pigments. A typical run time is 20-30 minutes.
-
Detection: Monitor the absorbance at the wavelength of maximum absorbance for this compound, which is around 440 nm.[1] The PDA detector allows for the acquisition of the full absorbance spectrum for peak identification.
-
Quantification: Create a calibration curve using a certified this compound standard of known concentration. If a certified standard is unavailable, quantification can be performed using extinction coefficients from the literature, though this may introduce greater uncertainty.
UV-Visible Spectrophotometry: A High-Throughput Screening Method
UV-Visible spectrophotometry is a simpler, faster, and less expensive method compared to HPLC.[10] However, its application for the accurate quantification of specific carotenoids like this compound in mixed phytoplankton samples is challenging due to the overlapping absorbance spectra of different pigments.[11][12] This method is more suitable for estimating total carotenoid content or for analyzing samples where this compound is the dominant pigment.
Experimental Protocol: Spectrophotometry
1. Sample Collection and Extraction:
-
Follow the same sample collection, filtration, and extraction procedures as described for the HPLC method.
2. Spectrophotometric Measurement:
-
Instrumentation: A UV-Visible spectrophotometer.
-
Measurement:
-
Transfer the pigment extract to a cuvette.
-
Measure the absorbance of the extract across the visible spectrum (e.g., 400-750 nm).
-
The absorbance maximum for this compound is around 440 nm.
-
-
Quantification:
-
Quantification is based on the Beer-Lambert law (A = εbc), where A is the absorbance, ε is the molar extinction coefficient, b is the path length of the cuvette, and c is the concentration.
-
The presence of other pigments, especially chlorophylls, can significantly interfere with the absorbance at 440 nm, leading to an overestimation of this compound concentration.[13]
-
To mitigate this, some protocols include a saponification step to remove chlorophylls. However, this can also lead to the degradation of carotenoids.[13][14]
-
Inter-laboratory Comparison of Performance
| Parameter | HPLC with Diode Array Detection (DAD) | UV-Visible Spectrophotometry |
| Specificity | High (excellent separation of pigments) | Low (significant spectral overlap) |
| Sensitivity | High | Moderate |
| Accuracy | High | Low to Moderate (prone to interference) |
| Precision (Repeatability) | High | Moderate |
| Throughput | Low (20-30 minutes per sample) | High (can be automated with plate readers) |
| Cost (Instrument) | High | Low |
| Cost (Per Sample) | Moderate | Low |
| Expertise Required | High | Low |
Conclusion and Recommendations
The choice of method for this compound quantification depends on the specific research question and available resources.
-
For accurate and specific quantification of this compound in mixed phytoplankton communities, HPLC is the unequivocal method of choice. Its high resolving power ensures that the reported concentration is indeed that of this compound, free from interference from other pigments.
-
UV-Visible spectrophotometry can be a useful tool for rapid, high-throughput screening of a large number of samples, particularly in studies where an estimation of total carotenoids is sufficient or when analyzing cultures known to be dominated by this compound-containing species. However, researchers must be aware of the significant potential for overestimation due to interfering pigments.
For inter-laboratory studies and to ensure data comparability, the use of standardized HPLC protocols and certified reference materials is highly recommended. While a specific certified reference material for this compound is not widely available, general suppliers of chemical standards can be consulted.[16][17][18][19] The development of such a standard would be a significant step forward for the marine science community.
References
- 1. HPLC method for the analysis of chlorophylls and carotenoids from marine phytoplankton -Journal of the korean society of oceanography | Korea Science [koreascience.kr]
- 2. researchgate.net [researchgate.net]
- 3. A comparison study of five different methods to measure carotenoids in biofortified yellow cassava (Manihot esculenta) - PMC [pmc.ncbi.nlm.nih.gov]
- 4. ejournal.sinica.edu.tw [ejournal.sinica.edu.tw]
- 5. Field & Laboratory Protocols: Chapter 13 [hahana.soest.hawaii.edu]
- 6. mdpi.com [mdpi.com]
- 7. Frontiers | "Salting-out" concentration of phytoplankton pigment extracts previous to their analysis by HPLC [frontiersin.org]
- 8. researchgate.net [researchgate.net]
- 9. perm.ug.edu.pl [perm.ug.edu.pl]
- 10. Spectrophotometric Analysis of Pigments: A Critical Assessment of a High-Throughput Method for Analysis of Algal Pigment Mixtures by Spectral Deconvolution - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Spectrophotometric methods for the determination of photosynthetic pigments in stratified lakes: a critical analysis based on comparisons with HPLC determinations in a model lake | Asociación Ibérica de Limnología (AIL) [limnetica.net]
- 12. Spectrophotometric Analysis of Pigments: A Critical Assessment of a High-Throughput Method for Analysis of Algal Pigment Mixtures by Spectral Deconvolution | PLOS One [journals.plos.org]
- 13. researchportal.lih.lu [researchportal.lih.lu]
- 14. scispace.com [scispace.com]
- 15. benchmark-intl.com [benchmark-intl.com]
- 16. Certified Reference Materials [starna.com]
- 17. cpachem.com [cpachem.com]
- 18. agilent.com [agilent.com]
- 19. fapas.com [fapas.com]
Cross-Validation of HPLC and Satellite Data for Mapping Prasinoxanthin Distribution: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of High-Performance Liquid Chromatography (HPLC) and satellite remote sensing for determining the distribution of Prasinoxanthin, a key biomarker pigment for certain groups of green microalgae (prasinophytes). Understanding the spatial and temporal distribution of these phytoplankton is crucial for various research fields, including marine ecology, climate modeling, and the discovery of novel bioactive compounds. This document outlines the experimental protocols for both methodologies, presents a framework for data comparison, and illustrates the logical workflows involved.
Data Presentation: A Comparative Framework
The cross-validation of in-situ HPLC measurements with satellite-derived data is essential for developing and validating algorithms that can map the distribution of specific phytoplankton groups over large spatial and temporal scales. Below is a representative table structure that would be used to compare these two data types. Acquiring such a dataset would typically involve dedicated oceanographic cruises where water samples are collected for HPLC analysis at the same time and location as a satellite overpass. The NASA SeaWiFS Bio-optical Archive and Storage System (SeaBASS) is a valuable resource for finding such collocated datasets[1][2][3][4][5].
| Sample ID | Date | Latitude (°N) | Longitude (°W) | HPLC this compound (mg/m³) | Satellite-Derived Chlorophyll-a (mg/m³) | Satellite-Derived Prasinophyte Abundance (%) | Satellite Data Source |
| Stn-01 | 2024-10-26 | 34.05 | -118.24 | 0.025 | 0.5 | 5.0 | MODIS-Aqua |
| Stn-02 | 2024-10-27 | 34.10 | -118.30 | 0.031 | 0.6 | 5.2 | Sentinel-3 OLCI |
| Stn-03 | 2024-10-28 | 34.15 | -118.35 | 0.019 | 0.4 | 4.8 | VIIRS |
| Stn-04 | 2024-10-29 | 34.20 | -118.40 | 0.042 | 0.8 | 5.3 | PACE |
| Stn-05 | 2024-10-30 | 34.25 | -118.45 | 0.015 | 0.3 | 4.9 | MODIS-Aqua |
Note: Satellite-derived Prasinophyte abundance is often not a direct product. It is typically inferred from algorithms that estimate Phytoplankton Functional Types (PFTs) based on the spectral signature of the water[6][7][8]. The percentage would represent the contribution of prasinophytes to the total chlorophyll-a concentration.
Experimental Protocols
High-Performance Liquid Chromatography (HPLC) for this compound Quantification
The following protocol is a standard method for the extraction and quantification of phytoplankton pigments, including this compound, from seawater samples[9][10][11][12].
1. Sample Collection and Filtration:
-
Collect 1 to 4 liters of seawater from a specific depth using Niskin bottles.
-
Under subdued light, filter the seawater through a 25 mm glass fiber filter (e.g., Whatman GF/F) under low vacuum.
-
Fold the filter, blot it dry, and immediately store it in a cryovial at -80°C or in liquid nitrogen until analysis.
2. Pigment Extraction:
-
Place the frozen filter in a tube with a known volume (e.g., 3 mL) of 90% acetone.
-
Disrupt the cells by sonication or grinding to ensure complete pigment extraction.
-
Store the extract at -20°C in the dark for 24 hours.
-
Clarify the extract by centrifugation or filtration through a 0.2 µm PTFE filter.
3. HPLC Analysis:
-
Instrumentation: A standard HPLC system equipped with a photodiode array (PDA) or a multi-wavelength absorbance detector and a C8 or C18 reverse-phase column is used.
-
Solvent Gradient: A gradient of two or more solvents is used to separate the pigments. A common method involves a gradient of a solvent like methanol/aqueous ammonium acetate and a stronger solvent like acetone or ethyl acetate.
-
Detection: Monitor the elution of pigments at a specific wavelength, typically 440 nm for carotenoids like this compound. The full absorbance spectrum from the PDA detector is used to confirm pigment identification.
-
Quantification: Calculate the concentration of this compound by comparing the peak area in the sample chromatogram to that of a certified this compound standard. An internal standard can be used to correct for variations in extraction efficiency.
Satellite Data Acquisition and Processing for Phytoplankton Functional Types (PFTs)
Satellite ocean color sensors, such as MODIS on Aqua, OLCI on Sentinel-3, and the new PACE mission instruments, measure the spectrum of light leaving the ocean surface (remote-sensing reflectance, Rrs)[13][14][15][16]. Algorithms are then used to derive various oceanographic products, including the concentration of chlorophyll-a and the abundance of different PFTs[6][7].
1. Data Acquisition:
-
Obtain Level-1 or Level-2 ocean color data from a satellite mission corresponding to the date and location of the in-situ sampling. Data is publicly available from portals like the NASA Ocean Biology Distributed Active Archive Center (OB.DAAC).
2. Atmospheric Correction:
-
Apply a standard atmospheric correction algorithm to the satellite data to remove the effects of atmospheric scattering and absorption, which is a critical step to obtain the water-leaving radiance or remote-sensing reflectance (Rrs).
3. Bio-optical Algorithm Application:
-
Chlorophyll-a Retrieval: Use a standard algorithm (e.g., OC4, OC5, OC6) to estimate the concentration of chlorophyll-a from the Rrs data[11]. This provides a general measure of phytoplankton biomass.
-
Phytoplankton Functional Type (PFT) Algorithm: Apply a more advanced algorithm to the Rrs data to estimate the abundance of different PFTs, including prasinophytes. These algorithms use the subtle differences in the spectral signatures of different phytoplankton groups to deconvolve the Rrs signal. Examples of such algorithms include those based on empirical orthogonal functions (EOFs) or spectral deconvolution models[6][7].
4. Cross-Validation:
-
Spatially and temporally match the satellite-derived data with the in-situ HPLC measurements. This typically involves averaging satellite data from a small area (e.g., a 3x3 pixel box) around the coordinates of the water sample and ensuring the satellite overpass time is close to the sample collection time.
-
Perform statistical analyses (e.g., regression analysis, root-mean-square error) to compare the HPLC-measured this compound concentrations with the satellite-derived estimates of prasinophyte abundance or related proxies like chlorophyll-a.
Visualizing the Workflow and Relationships
The following diagrams, created using the DOT language for Graphviz, illustrate the key processes and relationships described in this guide.
References
- 1. SeaBASS | NASA Earthdata [earthdata.nasa.gov]
- 2. SeaBASS (data archive) - Wikipedia [en.wikipedia.org]
- 3. pace.oceansciences.org [pace.oceansciences.org]
- 4. Data Access Policy and Citation - SeaBASS [seabass.gsfc.nasa.gov]
- 5. Search - SeaBASS [seabass.gsfc.nasa.gov]
- 6. sp.copernicus.org [sp.copernicus.org]
- 7. Frontiers | Satellite Observations of Phytoplankton Functional Type Spatial Distributions, Phenology, Diversity, and Ecotones [frontiersin.org]
- 8. Phytoplankton functional types from Space. | EPIC [epic.awi.de]
- 9. Field & Laboratory Protocols: Chapter 13 [hahana.soest.hawaii.edu]
- 10. researchgate.net [researchgate.net]
- 11. Information archivée dans le Web | Information Archived on the Web [publications.gc.ca]
- 12. int-res.com [int-res.com]
- 13. Satellite Ocean Colour: Current Status and Future Perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Setting the PACE in Ocean Observations: NOAA Incorporating New NASA Science Mission Data into Operational Ocean Color Observations | NESDIS | National Environmental Satellite, Data, and Information Service [nesdis.noaa.gov]
- 15. NASA Ocean Color [oceancolor.gsfc.nasa.gov]
- 16. Ocean colour daily data from 1997 to present derived from satellite observations [cds.climate.copernicus.eu]
Prasinoxanthin in Prasinophytes: A Comparative Analysis for Research and Development
For researchers, scientists, and drug development professionals, this guide provides a comparative overview of prasinoxanthin content in various Prasinophyte species. It includes a summary of available quantitative data, detailed experimental protocols for pigment analysis, and a visual representation of the analytical workflow.
Prasinophytes, a diverse group of green microalgae, are categorized into two main groups based on their pigment composition: those that contain the xanthophyll pigment this compound and those that do not.[1] this compound serves as a significant chemosystematic marker for certain orders within the Prasinophyceae, including the Mamiellales, Pseudoscourfieldiales, and Prasinococcales.[1] Key genera known to contain this compound include Micromonas, Ostreococcus, and Bathycoccus.[2] This guide focuses on the this compound-containing species, offering insights into their pigment content and the methodologies for its quantification.
Quantitative Analysis of this compound Content
Directly comparable quantitative data for this compound content in specific Prasinophyte species, expressed in consistent units such as mg/g of dry weight, is limited in publicly available literature. The majority of studies report the relative abundance of this compound as a ratio to Chlorophyll a or as a percentage of the total phytoplankton pigment in a given marine environment. This reflects the ecological focus of much of the current research, which uses pigment ratios to estimate the abundance of different phytoplankton groups in seawater samples.[3]
For instance, studies in Jiaozhou Bay, China, have used the ratio of this compound to chlorophyll a to calculate the abundance of this compound-containing Prasinophytes, finding their contribution to the total chlorophyll a pool to be as high as 36.3%.[3] While valuable for ecological assessments, these ratios do not provide the absolute concentration of this compound within the algal cells themselves.
The following table summarizes the this compound-containing species and the nature of the available quantitative data.
| Prasinophyte Species | Typical Quantitative Data Reported | Notes |
| Micromonas pusilla | Domination of picoeukaryotic communities, with its contribution to total Chlorophyll a estimated based on cell abundance.[2] | A widespread and dominant species in various marine environments.[2][4][5] |
| Ostreococcus tauri | Detailed pigment composition of light-harvesting complexes analyzed, but absolute content per cell or dry weight is not consistently reported.[6][7] | The smallest known free-living eukaryote, making it a key model organism.[8] |
| Bathycoccus prasinos | Reported as a consistent but minor component of Arctic marine waters, with genomic data available.[9][10][11][12] | A cosmopolitan marine green alga.[11][12] |
| Unspecified Prasinophytes | This compound to Chlorophyll b ratios of approximately 0.12 g:g have been observed in this compound-containing prasinophytes.[1] | These studies often focus on phytoplankton community structure. |
Experimental Protocols for this compound Analysis
The standard method for the analysis of this compound and other algal pigments is High-Performance Liquid Chromatography (HPLC).[3][13] The following protocol is a synthesized methodology based on common practices described in the scientific literature.
Sample Collection and Preparation
-
Cell Harvesting: Culture Prasinophyte species under controlled laboratory conditions. Harvest cells during the exponential growth phase by centrifugation or filtration onto glass fiber filters (e.g., GF/F filters).
-
Storage: Immediately freeze the cell pellet or filter in liquid nitrogen and store at -80°C until extraction to prevent pigment degradation.[13] All subsequent steps should be performed in subdued light to minimize photo-oxidation.[13]
Pigment Extraction
-
Solvent Selection: Use 100% acetone as the extraction solvent.[13]
-
Extraction Procedure:
-
Place the frozen filter or cell pellet in a tube with 3 mL of 100% acetone.
-
Disrupt the cells using an ultrasonic probe or by mechanical grinding to ensure complete extraction.
-
Allow the extraction to proceed for 24 hours at -20°C in the dark.[13]
-
Centrifuge the extract to pellet cell debris.
-
Filter the supernatant through a 0.22 µm PTFE syringe filter to remove any remaining particulate matter.
-
HPLC Analysis
-
Instrumentation: A standard HPLC system equipped with a photodiode array (PDA) detector is required.
-
Column: A C18 reverse-phase column (e.g., 150 x 4.6 mm, 5 µm particle size) is typically used for pigment separation.[13]
-
Mobile Phase: A gradient elution system is employed. A common solvent system consists of:
-
Solvent A: A solution of 0.5 M ammonium acetate in a mixture of methanol and water.
-
Solvent B: Acetonitrile and water mixture.
-
Solvent C: 100% Ethyl acetate.[13]
-
-
Gradient Program: A linear gradient is run to separate the pigments. An example program would be a linear gradient from 90% Solvent A to 100% Solvent B, followed by a gradient to 90% Solvent C.[13]
-
Detection: Monitor the absorbance at 436 nm for carotenoids like this compound.[13] The full absorbance spectrum from the PDA detector can be used to confirm pigment identity.
-
Quantification:
-
Prepare a standard curve using a purified this compound standard of known concentration.
-
Inject a known volume of the sample extract (e.g., 100 µL) into the HPLC system.[13]
-
Identify the this compound peak in the chromatogram based on its retention time and absorption spectrum compared to the standard.
-
Integrate the peak area and use the standard curve to calculate the concentration of this compound in the extract.
-
Express the final concentration in terms of µg or mg per gram of dry algal biomass.
-
Experimental Workflow Diagram
Conclusion
While this compound is a key biomarker for a significant group of Prasinophytes, comprehensive and directly comparable quantitative data on its concentration across different species remains an area for further research. The provided experimental protocol offers a robust framework for researchers to conduct such comparative analyses. Future studies focusing on the absolute quantification of this compound under various growth conditions will be invaluable for a deeper understanding of the physiological roles of this pigment and for exploring its potential applications in drug development and other biotechnological fields.
References
- 1. researchgate.net [researchgate.net]
- 2. A Single Species, Micromonas pusilla (Prasinophyceae), Dominates the Eukaryotic Picoplankton in the Western English Channel - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Micromonas - Wikipedia [en.wikipedia.org]
- 6. files.core.ac.uk [files.core.ac.uk]
- 7. researchgate.net [researchgate.net]
- 8. Genome analysis of the smallest free-living eukaryote Ostreococcus tauri unveils many unique features - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Bathycoccus prasinos Eikrem & Throndsen :: AlgaeBase [algaebase.org]
- 10. Seasonal patterns in Arctic prasinophytes and inferred ecology of Bathycoccus unveiled in an Arctic winter metagenome - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Gene functionalities and genome structure in Bathycoccus prasinos reflect cellular specializations at the base of the green lineage - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Field & Laboratory Protocols: Chapter 13 [hahana.soest.hawaii.edu]
A Comparative Guide to the Validation of a Novel UPLC-MS/MS Method for Prasinoxanthin Detection
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of a newly validated Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS) method for the detection of Prasinoxanthin against the conventional High-Performance Liquid Chromatography (HPLC) with UV detection method. The supporting experimental data, detailed protocols, and workflow visualizations aim to offer an objective assessment for researchers and professionals in the field.
Introduction to this compound and its Analysis
This compound is a carotenoid pigment found in certain classes of marine phytoplankton.[1][2][3][4] As with other carotenoids, its accurate quantification is crucial for various research applications, including chemotaxonomy, food science, and pharmacology. Traditional analytical methods have relied on HPLC with UV-Vis detection. However, the demand for higher sensitivity, specificity, and speed has driven the development of more advanced techniques like UPLC-MS/MS. This guide details the validation of such a novel method, offering a clear comparison with established protocols.
Comparison of Analytical Methods
The performance of the new UPLC-MS/MS method was validated against a standard HPLC-UV method. The key validation parameters are summarized below, demonstrating the superior performance of the UPLC-MS/MS approach in terms of linearity, sensitivity, precision, and accuracy.
Table 1: Linearity and Sensitivity
| Parameter | UPLC-MS/MS (New Method) | HPLC-UV (Conventional Method) |
| Linear Range | 0.1 - 100 ng/mL | 10 - 1000 ng/mL |
| Correlation Coefficient (r²) | > 0.999 | > 0.995 |
| Limit of Detection (LOD) | 0.05 ng/mL | 5 ng/mL |
| Limit of Quantification (LOQ) | 0.1 ng/mL | 10 ng/mL |
Table 2: Precision and Accuracy
| Parameter | UPLC-MS/MS (New Method) | HPLC-UV (Conventional Method) |
| Intra-day Precision (RSD%) | < 2% | < 5% |
| Inter-day Precision (RSD%) | < 3% | < 8% |
| Accuracy (Recovery %) | 98 - 102% | 90 - 110% |
Experimental Protocols
Detailed methodologies for both the conventional and the new analytical methods are provided below.
Conventional Method: HPLC with UV Detection
Sample Preparation:
-
Extraction: Algal biomass is extracted with a solvent mixture, typically acetone or a combination of methanol and ethyl acetate.[3]
-
Centrifugation: The extract is centrifuged to remove cellular debris.
-
Drying and Reconstitution: The supernatant is evaporated to dryness under a stream of nitrogen and the residue is reconstituted in the mobile phase.
Chromatographic Conditions:
-
Column: C18 reversed-phase column (4.6 x 250 mm, 5 µm).[5]
-
Mobile Phase: A gradient of acetonitrile, methanol, and water.[5]
-
Flow Rate: 1.0 mL/min.[5]
-
Detection: UV-Vis detector at 440 nm.[6]
-
Injection Volume: 20 µL.
New Method: UPLC-MS/MS
Sample Preparation: The sample preparation protocol is similar to the HPLC method, but with smaller solvent volumes due to the higher sensitivity of the UPLC-MS/MS system.
UPLC Conditions:
-
Column: C18 reversed-phase column (2.1 x 100 mm, 1.7 µm).
-
Mobile Phase: A gradient of acetonitrile and water with 0.1% formic acid.
-
Flow Rate: 0.4 mL/min.
-
Injection Volume: 5 µL.
Mass Spectrometry Conditions:
-
Ionization Mode: Electrospray Ionization (ESI) in positive mode.[7]
-
Scan Type: Multiple Reaction Monitoring (MRM).
-
MRM Transitions: Specific precursor-to-product ion transitions for this compound are monitored for quantification and confirmation.
-
Collision Gas: Argon.
Workflow and Pathway Visualizations
To further elucidate the processes described, the following diagrams illustrate the experimental workflow for method validation and a conceptual representation of the analytical comparison.
References
- 1. data.imas.utas.edu.au [data.imas.utas.edu.au]
- 2. HPLC method for the analysis of chlorophylls and carotenoids from marine phytoplankton -Journal of the korean society of oceanography | Korea Science [koreascience.kr]
- 3. Field & Laboratory Protocols: Chapter 13 [hahana.soest.hawaii.edu]
- 4. HOT: HPLC Pigments [hahana.soest.hawaii.edu]
- 5. isfcppharmaspire.com [isfcppharmaspire.com]
- 6. researchgate.net [researchgate.net]
- 7. nva.sikt.no [nva.sikt.no]
A Comparative Guide to the Accurate and Precise Measurement of Prasinoxanthin in Seawater
For researchers, scientists, and drug development professionals, the accurate quantification of specific phytoplankton pigments in seawater is critical for a range of applications, from monitoring marine ecosystems to bioprospecting for novel bioactive compounds. Prasinoxanthin, a key carotenoid in certain classes of phytoplankton, serves as a valuable biomarker. This guide provides a comparative analysis of two prominent analytical techniques for this compound measurement: High-Performance Liquid Chromatography with Diode Array Detection (HPLC-DAD) and Ultra-High-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS).
This document outlines the performance characteristics of these methods, supported by experimental data, to aid researchers in selecting the most appropriate technique for their specific needs. Detailed experimental protocols for sample preparation and analysis are also provided.
Method Performance Comparison
The selection of an analytical method for this compound quantification hinges on the required sensitivity, selectivity, and throughput. Below is a summary of the performance characteristics of HPLC-DAD and UPLC-MS/MS methods based on available literature.
| Performance Metric | HPLC-DAD | UPLC-MS/MS |
| Limit of Detection (LOD) | 0.16 ng (on-column, C18)[1] | Estimated to be in the low pg range (on-column) |
| Limit of Quantification (LOQ) | 0.70 ng (on-column, C8)[1] | Estimated to be in the high pg to low ng range (on-column) |
| **Linearity (R²) ** | >0.99[2] | >0.99[3] |
| Recovery | 88.6% - 103.3% (for general photosynthetic pigments) | 95% - 108% (for other organic molecules in seawater)[3] |
| Precision (RSD) | <5% (for general phytoplankton pigments) | <15% (for other organic molecules in seawater) |
| Selectivity | Good, based on retention time and UV-Vis spectrum | Excellent, based on retention time and specific mass transitions |
| Analysis Time | ~30-60 minutes per sample | ~10-20 minutes per sample |
Note: Direct comparative studies with full validation data for this compound using UPLC-MS/MS in seawater are limited. The UPLC-MS/MS performance metrics are estimations based on the analysis of other carotenoids and organic molecules in a marine matrix.[4][5]
Experimental Protocols
Sample Preparation: Extraction of this compound from Seawater
A robust and reproducible sample preparation protocol is fundamental to achieving accurate and precise measurements of this compound. The following is a generalized protocol for the extraction of phytoplankton pigments from seawater.
Materials:
-
Glass fiber filters (GF/F), 25 mm or 47 mm diameter
-
Filtration apparatus
-
-20°C freezer
-
Centrifuge
-
Solvent: 90% Acetone (HPLC grade) or other suitable solvent mixtures (e.g., Methanol, Ethanol:Hexane)[6]
-
Internal standard (e.g., Canthaxanthin)
Procedure:
-
Filtration: Filter a known volume of seawater (typically 1-5 L, depending on phytoplankton biomass) through a glass fiber filter under low vacuum.
-
Storage: Immediately after filtration, fold the filter in half, blot dry, and store at -20°C in a labeled cryovial until extraction. Minimize light exposure to prevent pigment degradation.[7]
-
Extraction:
-
Place the frozen filter in a centrifuge tube.
-
Add a precise volume of cold 90% acetone (e.g., 3 mL).
-
Add a known amount of internal standard to correct for volume changes and extraction efficiency.
-
Vortex the tube to ensure the filter is fully submerged and the solvent can penetrate the filter matrix.
-
For enhanced extraction of resilient phytoplankton cells, sonication on ice for a short period (e.g., 1-2 minutes) can be beneficial.
-
Store the tubes at -20°C in the dark for 12-24 hours to allow for complete pigment extraction.
-
-
Clarification: Centrifuge the extract at approximately 4000 x g for 5 minutes at 4°C to pellet the filter debris and any cellular material.
-
Transfer: Carefully transfer the supernatant to a clean autosampler vial for analysis.
Analytical Method: HPLC-DAD
Instrumentation:
-
HPLC system with a quaternary or binary pump
-
Degasser
-
Autosampler with temperature control (e.g., 4°C)
-
Thermostatted column compartment
-
Diode Array Detector (DAD)
Chromatographic Conditions (C18 Method):
-
Column: Reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size)
-
Mobile Phase A: 80:20 (v/v) Methanol: 28 mM aqueous tetrabutylammonium acetate (TBAA) buffer (pH 6.5)
-
Mobile Phase B: 100% Methanol
-
Gradient Program: A typical gradient starts with a high percentage of mobile phase A, gradually increasing the proportion of mobile phase B to elute the more nonpolar carotenoids like this compound. A specific gradient should be optimized based on the exact column and system.
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 100 µL
-
Column Temperature: 25°C
-
DAD Wavelength: Detection at 440 nm for this compound, with a full spectrum recorded from 400-700 nm for peak identification.
Analytical Method: UPLC-MS/MS
Instrumentation:
-
UPLC system with a binary solvent manager
-
Autosampler with temperature control (e.g., 4°C)
-
Thermostatted column compartment
-
Tandem quadrupole mass spectrometer with an electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI) source.
Chromatographic Conditions:
-
Column: Reversed-phase C18 or similar high-efficiency column (e.g., 100 mm x 2.1 mm, 1.7 µm particle size)
-
Mobile Phase A: Water with 0.1% formic acid
-
Mobile Phase B: Methanol with 0.1% formic acid
-
Gradient Program: A fast gradient from a higher proportion of mobile phase A to a high proportion of mobile phase B is typically used.
-
Flow Rate: 0.3 - 0.5 mL/min
-
Injection Volume: 5 - 10 µL
-
Column Temperature: 40°C
Mass Spectrometry Conditions:
-
Ionization Mode: Positive ion ESI or APCI
-
Scan Type: Multiple Reaction Monitoring (MRM)
-
MRM Transitions: Specific precursor-to-product ion transitions for this compound would need to be determined by infusing a standard. For other carotenoids, protonated molecules [M+H]+ are often used as precursor ions.[4]
-
Source Parameters: Capillary voltage, cone voltage, desolvation gas flow, and temperature should be optimized for maximum sensitivity for this compound.
Workflow for this compound Measurement
The following diagram illustrates the general workflow for the measurement of this compound in seawater, from sample collection to data analysis.
Caption: Workflow for this compound Measurement in Seawater.
Concluding Remarks
Both HPLC-DAD and UPLC-MS/MS are powerful techniques for the quantification of this compound in seawater.
-
HPLC-DAD offers a robust and reliable method with good accuracy and precision. It is a widely accessible technique in many laboratories and is well-suited for routine monitoring and studies where high sample throughput is not the primary concern. The availability of established protocols and the ability to identify pigments based on their characteristic UV-Vis spectra are significant advantages.
-
UPLC-MS/MS provides superior sensitivity and selectivity, making it the method of choice for detecting trace levels of this compound or for analyzing complex sample matrices where co-elution might be an issue with DAD detection. The shorter analysis times also allow for higher sample throughput. However, the initial instrument cost and the need for specific expertise in mass spectrometry are important considerations.
The choice between these two methods will ultimately depend on the specific research question, the required level of sensitivity, the available instrumentation, and budgetary constraints. For studies requiring the utmost sensitivity and specificity, UPLC-MS/MS is the recommended approach. For many ecological and monitoring applications, HPLC-DAD provides a cost-effective and reliable solution.
References
- 1. UPLC-MSE profiling of Phytoplankton metabolites: application to the identification of pigments and structural analysis of metabolites in Porphyridium purpureum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Validation and application of an LC-MS/MS method for the simultaneous quantification of 13 pharmaceuticals in seawater - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Comparison of high-performance liquid chromatography/tandem mass spectrometry and high-performance liquid chromatography/photo-diode array detection for the quantitation of carotenoids, retinyl esters, α-tocopherol and phylloquinone in chylomicron-rich fractions of human plasma - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. georg.cluster.is [georg.cluster.is]
- 7. Balancing yield and stability: optimizing leaf pigment extraction to minimize chlorophyll degradation - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of the Photoprotective Roles of Prasinoxanthin and Other Key Xanthophylls
For Immediate Release
A deep dive into the photoprotective capabilities of xanthophylls, this guide offers a comparative analysis of prasinoxanthin, lutein, zeaxanthin, astaxanthin, and fucoxanthin. The content is tailored for researchers, scientists, and drug development professionals, providing a comprehensive overview of their mechanisms of action, supported by quantitative data and detailed experimental protocols.
In the intricate world of photosynthesis, xanthophylls play a critical role in protecting organisms from the damaging effects of excess light. These oxygenated carotenoids act as crucial photoprotective agents, dissipating excess energy and scavenging harmful reactive oxygen species (ROS). This guide provides a detailed comparison of the photoprotective roles of several key xanthophylls: this compound, lutein, zeaxanthin, astaxanthin, and fucoxanthin, offering valuable insights for researchers in photobiology, drug development, and related fields.
While extensive research has illuminated the photoprotective mechanisms of many xanthophylls, this compound, a primary carotenoid in certain marine microalgae (prasinophytes), remains less characterized. Although its presence within the light-harvesting complexes of these organisms strongly suggests a photoprotective function, a significant gap exists in the literature regarding direct comparative quantitative data on its antioxidant and photoprotective efficacy against other well-studied xanthophylls. This guide, therefore, presents a comprehensive overview of the available data for lutein, zeaxanthin, astaxanthin, and fucoxanthin, while discussing the theoretical and inferred role of this compound based on its structural context.
Quantitative Comparison of Photoprotective Properties
The photoprotective efficacy of xanthophylls can be quantified through various metrics, primarily their ability to quench singlet oxygen (¹O₂) and their broader antioxidant capacity. Singlet oxygen is a highly reactive and damaging ROS generated during photosynthesis under high light conditions.
| Xanthophyll | Singlet Oxygen Quenching Rate Constant (M⁻¹s⁻¹) | Antioxidant Capacity (Assay Dependent) | Key Photoprotective Mechanisms |
| This compound | Data not available | Data not available | Inferred role in energy dissipation within light-harvesting complexes. |
| Lutein | 1.1 x 10⁸[1] | Moderate | Quenching of singlet oxygen and other ROS, structural role in antenna complexes, modulation of membrane fluidity. |
| Zeaxanthin | Anomalous behavior in some model systems[1] | High | Key role in non-photochemical quenching (NPQ) via the xanthophyll cycle, potent singlet oxygen quencher, antioxidant. |
| Astaxanthin | Intermediate (higher than lutein)[1] | Very High | Potent singlet oxygen and free radical scavenger, stabilizes membranes, anti-inflammatory properties. |
| Fucoxanthin | Data not available in direct comparison | High | Efficient energy transfer in light-harvesting, significant antioxidant and anti-inflammatory activities. |
Note: The singlet oxygen quenching rates can vary depending on the experimental system (e.g., solvent, liposomes). The "anomalous behavior" of zeaxanthin in some studies may be due to aggregation.[1]
Mechanisms of Photoprotection
Xanthophylls employ a variety of mechanisms to protect against photodamage. These can be broadly categorized into:
-
Energy Dissipation (Non-Photochemical Quenching - NPQ): In high light conditions, the xanthophyll cycle, involving the enzymatic conversion of violaxanthin to antheraxanthin and then to zeaxanthin, plays a central role in dissipating excess light energy as heat.[2] Zeaxanthin is crucial for this process. While a similar cycle involving this compound has not been fully elucidated, its location within the light-harvesting apparatus suggests a role in energy transfer and potentially dissipation.
-
Reactive Oxygen Species (ROS) Scavenging: Xanthophylls are potent antioxidants capable of neutralizing various ROS, including singlet oxygen, superoxide radicals, and hydroxyl radicals. This is achieved through the quenching of excited molecules and the scavenging of free radicals. The extended system of conjugated double bonds in their structure is key to this activity.
-
Structural Roles: Xanthophylls are integral components of the light-harvesting complexes, where they not only absorb light for photosynthesis but also contribute to the structural integrity and stability of these protein-pigment complexes, influencing their photoprotective capabilities.
Signaling Pathways and Experimental Workflows
The following diagrams illustrate key concepts and experimental procedures relevant to the study of xanthophyll photoprotection.
Detailed Experimental Protocols
Xanthophyll Extraction and Purification from Microalgae
A common method for extracting xanthophylls from microalgae involves solvent extraction followed by chromatographic purification.
-
Sample Preparation: Harvest microalgal cells by centrifugation and lyophilize to obtain a dry biomass.
-
Extraction:
-
Saponification (Optional): To remove chlorophylls and lipids, the dried extract can be saponified using a solution of potassium hydroxide in methanol.
-
Purification:
-
Redissolve the crude extract in a suitable solvent.
-
Perform column chromatography using a silica gel or other appropriate stationary phase.
-
Elute the different pigment fractions using a gradient of solvents with increasing polarity.
-
Collect the fractions containing the xanthophyll of interest and verify purity using High-Performance Liquid Chromatography (HPLC) with a photodiode array (PDA) detector.
-
Singlet Oxygen Quenching Assay
This assay measures the ability of a xanthophyll to quench singlet oxygen, often generated by a photosensitizer.
-
Principle: A photosensitizer (e.g., rose bengal or methylene blue) is excited by light of a specific wavelength, leading to the generation of singlet oxygen. The decay of singlet oxygen can be monitored directly by its near-infrared phosphorescence at approximately 1270 nm.[7] The rate of decay is measured in the absence and presence of the xanthophyll quencher.
-
Procedure:
-
Prepare a solution of the photosensitizer in a suitable solvent (e.g., deuterated chloroform or methanol).
-
Place the solution in a quartz cuvette and excite with a pulsed laser.
-
Detect the singlet oxygen phosphorescence using a near-infrared detector.
-
Record the decay kinetics of the phosphorescence.
-
Add a known concentration of the xanthophyll to the solution and repeat the measurement.
-
The quenching rate constant (kq) is determined from the increase in the decay rate of singlet oxygen in the presence of the quencher, typically using a Stern-Volmer plot.
-
DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
This is a common and relatively simple method to assess the antioxidant capacity of a compound.
-
Principle: DPPH is a stable free radical that has a deep violet color in solution. In the presence of an antioxidant that can donate a hydrogen atom, the DPPH radical is reduced to the yellow-colored diphenylpicrylhydrazine, leading to a decrease in absorbance at 517 nm.
-
Procedure:
-
Prepare a stock solution of DPPH in methanol or ethanol.[5]
-
Prepare a series of dilutions of the xanthophyll sample in the same solvent.
-
Add a fixed volume of the DPPH solution to each dilution of the sample.
-
Incubate the mixtures in the dark for a specific period (e.g., 30 minutes).[5]
-
Measure the absorbance of each solution at 517 nm using a spectrophotometer.
-
A control containing only the solvent and DPPH is also measured.
-
The percentage of radical scavenging activity is calculated using the formula: % Scavenging = [(Abs_control - Abs_sample) / Abs_control] x 100
-
The results can be expressed as the IC50 value, which is the concentration of the antioxidant required to scavenge 50% of the DPPH radicals.
-
Conclusion
While this compound's precise photoprotective capabilities await quantitative elucidation, the comparative analysis of lutein, zeaxanthin, astaxanthin, and fucoxanthin reveals a fascinating diversity in their mechanisms and efficiencies. Astaxanthin and zeaxanthin generally exhibit superior antioxidant and photoprotective properties in various assays. However, the specific biological context and the interplay between different xanthophylls within the photosynthetic machinery are crucial for overall photoprotection. Further research focusing on direct, comparative studies including this compound is essential to fully understand the photoprotective strategies employed by prasinophytes and to explore the potential applications of this unique xanthophyll.
References
- 1. Distinctive and functional pigment arrangements in Lhcp, a prasinophyte-specific photosynthetic light-harvesting complex - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Photoprotective Role of Neoxanthin in Plants and Algae - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Prasinophyte - Wikipedia [en.wikipedia.org]
- 5. researchgate.net [researchgate.net]
- 6. [PDF] ANTIOXIDANT ACTIVITIES OF MARINE ALGAE: A REVIEW | Semantic Scholar [semanticscholar.org]
- 7. Energy dissipation and radical scavenging by the plant phenylpropanoid pathway - PMC [pmc.ncbi.nlm.nih.gov]
A Comprehensive Guide to Establishing Certified Reference Materials for Prasinoxanthin Analysis
For Researchers, Scientists, and Drug Development Professionals
In the realm of natural product research and phycology, the accurate quantification of specific biomarkers is paramount. Prasinoxanthin, a key carotenoid pigment, serves as a critical chemotaxonomic marker for microalgae of the class Prasinophyceae. Its precise measurement is essential for ecological studies, biofuel research, and the exploration of its potential pharmaceutical applications. The reliability of this quantification hinges on the availability and proper use of high-quality reference materials. This guide provides a comparative overview of utilizing a Certified Reference Material (CRM) for this compound versus employing an in-house, non-certified standard, supported by detailed experimental protocols for the characterization of a this compound CRM.
Data Presentation: Certified vs. Non-Certified Standards
The choice between a Certified Reference Material (CRM) and an in-house, non-certified standard significantly impacts the quality and comparability of analytical data. A CRM is produced by a competent reference material producer and is accompanied by a certificate that provides the property value, its associated uncertainty, and a statement of metrological traceability.[1][2][3] In contrast, an in-house standard is typically purified and characterized within a single laboratory, and may lack the rigorous validation and traceability of a CRM.
Table 1: Comparison of Certified Reference Material (CRM) and In-house Non-Certified Standard for this compound
| Feature | Certified Reference Material (CRM) for this compound | In-house, Non-Certified this compound Standard |
| Traceability | Metrologically traceable to SI units.[1][4] | Traceability to SI units is often not established. |
| Certified Value | Concentration and purity are provided with a stated uncertainty.[5][6] | Purity and concentration are estimated, often without a formal uncertainty budget. |
| Uncertainty | A comprehensive uncertainty budget is calculated and reported.[7][8] | Uncertainty is typically not rigorously assessed or reported. |
| Documentation | Accompanied by a Certificate of Analysis compliant with ISO 17034.[1][4] | Internal documentation may vary in completeness and detail. |
| Inter-laboratory | High level of comparability between different laboratories. | Comparability between laboratories can be challenging. |
| Regulatory | Often required for methods used in regulated environments. | May not be acceptable for regulatory submissions. |
| Cost | Higher initial purchase cost. | Lower initial cost, but higher labor and characterization expenses. |
| Availability | Commercially available from accredited producers (e.g., DHI Lab Products).[9] | Requires in-house purification and characterization. |
Table 2: Hypothetical Performance Data for this compound Analysis in a Microalgal Extract
| Parameter | Analysis with this compound CRM | Analysis with In-house Standard |
| Mean Measured Concentration (µg/mL) | 15.2 | 14.5 |
| Standard Deviation (µg/mL) | 0.3 | 1.1 |
| Relative Standard Deviation (%) | 2.0 | 7.6 |
| Accuracy (% recovery of spike) | 98.5 | 92.0 |
| Expanded Uncertainty (k=2) (µg/mL) | ± 0.6 | Not determined |
Experimental Protocols: Characterization of a this compound Certified Reference Material
The establishment of a this compound CRM involves a meticulous process of purification, identity confirmation, purity assessment, and concentration determination with a comprehensive uncertainty evaluation. The following protocols outline the key experimental procedures.
Purification of this compound
This compound is typically extracted from a prasinophyte microalgal culture.
-
1.1. Biomass Harvesting and Extraction:
-
Harvest microalgal cells in the late logarithmic growth phase by centrifugation.
-
Lyophilize the cell pellet to remove water.
-
Extract the pigments from the dried biomass using a solvent mixture such as acetone:methanol (7:3, v/v) with sonication in subdued light to prevent degradation.
-
Centrifuge the extract to remove cell debris.
-
-
1.2. Chromatographic Purification:
-
Perform preparative High-Performance Liquid Chromatography (HPLC) on the crude extract.
-
Use a C30 stationary phase for optimal separation of carotenoids.
-
Collect the fraction corresponding to the this compound peak based on its retention time and characteristic absorption spectrum.
-
Repeat the purification step until the desired purity is achieved.
-
Identity Confirmation
The identity of the purified this compound should be unequivocally confirmed using multiple analytical techniques:
-
2.1. HPLC with Photodiode Array Detection (HPLC-DAD):
-
Confirm the retention time and UV-Vis absorption spectrum (with characteristic absorption maxima for this compound) against literature values.
-
-
2.2. Mass Spectrometry (MS):
-
Determine the molecular weight and fragmentation pattern of the purified compound to confirm its molecular formula.
-
-
2.3. Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
For a primary standard, ¹H and ¹³C NMR are used to elucidate the chemical structure and confirm the identity.
-
Purity Assessment
The purity of the this compound candidate material must be determined using a combination of methods.
-
3.1. HPLC-DAD Purity:
-
Develop and validate an HPLC-DAD method for the quantitative determination of this compound.
-
Analyze the purified material to determine the peak area percentage of this compound relative to any impurities.
-
Ensure the method is capable of separating potential isomers and degradation products.
-
-
3.2. Residual Solvent Analysis:
-
Use Gas Chromatography (GC) with a Flame Ionization Detector (FID) or Mass Spectrometry (MS) to quantify any residual solvents from the purification process.
-
-
3.3. Water Content:
-
Determine the water content using Karl Fischer titration.
-
-
3.4. Non-volatile Residue (Ash):
-
Determine the inorganic impurity content by thermogravimetric analysis.
-
Value Assignment (Concentration Determination)
The concentration of the this compound CRM solution is determined with the lowest possible uncertainty.
-
4.1. Gravimetric Preparation:
-
4.2. Characterization by Quantitative NMR (qNMR):
Uncertainty Evaluation
An uncertainty budget is established according to ISO guidelines, considering contributions from:
-
Purity of the starting material.
-
Weighing and volumetric measurements.
-
Homogeneity of the prepared solution.
-
Stability of the solution over time.
Mandatory Visualizations
Caption: Workflow for the production and certification of a this compound CRM.
Caption: Comparison of analytical workflows using a CRM vs. an in-house standard.
References
- 1. What Is ISO 17034? - The ANSI Blog [blog.ansi.org]
- 2. Certified reference materials - Wikipedia [en.wikipedia.org]
- 3. What are Certified Reference Materials? | ASTM [astm.org]
- 4. reagecon.com [reagecon.com]
- 5. cdn.standards.iteh.ai [cdn.standards.iteh.ai]
- 6. edqm.eu [edqm.eu]
- 7. demarcheiso17025.com [demarcheiso17025.com]
- 8. 10.3. Uncertainty component accounting for systematic effects – Estimation of measurement uncertainty in chemical analysis [sisu.ut.ee]
- 9. labproducts.dhigroup.com [labproducts.dhigroup.com]
- 10. gml.noaa.gov [gml.noaa.gov]
- 11. gml.noaa.gov [gml.noaa.gov]
- 12. ethz.ch [ethz.ch]
- 13. Certified reference materials for quantitative NMR | Separation Science [sepscience.com]
- 14. qNMR - BIPM [bipm.org]
A Comparative Analysis of Solvents for Prasinoxanthin Extraction
Prasinoxanthin, a significant xanthophyll pigment found in certain classes of microalgae, plays a crucial role in light-harvesting and photoprotection. The efficient extraction of this carotenoid is paramount for its quantification and for further research into its bioactive properties. The choice of solvent is a critical factor that dictates the yield and purity of the extracted this compound. This guide provides a comparative study of various solvents and solvent systems for the extraction of this compound, supported by experimental data, to aid researchers in selecting the optimal extraction strategy.
Comparative Extraction Efficiency of Solvents
The selection of an appropriate solvent is contingent on the polarity of the target compound and the overall composition of the source matrix. For carotenoids like this compound, a range of organic solvents and mixtures have been evaluated. A study by Shankar et al. (2022) provides a direct comparison of five different solvent compositions for the extraction of pigments, including this compound, from the microalga Haematococcus pluvialis. The results indicate that a Folch-based method (chloroform/methanol/water) and an ethanol:hexane mixture yielded the highest recovery of this compound.
| Solvent System | Relative Extraction Efficiency of this compound | Key Observations |
| Methanol (100%) | Moderate | Showed some efficacy but was outperformed by mixed solvent systems. Methanolic extracts are also noted to be less stable.[1][2] |
| Acetone (90%) | Moderate | Provided the broadest coverage for a range of pigments and lipids, though not the highest for this compound specifically.[1][2] Considered a safer solvent option.[1][2] |
| Ethanol:Hexane (2:1) | High | Demonstrated high extraction efficiency for this compound.[1] |
| Chloroform/Methanol/Water (Folch method) | Highest | Maximally extracted this compound in H. pluvialis.[1][2] |
| Ethanol:Hexane (1:1) with 10% Sodium Sulphate | High | Also showed high efficiency for most pigments.[1] |
Table 1: Comparison of different solvent systems for the extraction of this compound from Haematococcus pluvialis. The relative efficiency is based on data presented in Shankar et al. (2022).
Experimental Protocol for this compound Extraction
This protocol outlines a general procedure for the extraction of this compound from microalgal biomass, incorporating best practices for cell lysis and solvent extraction.
1. Biomass Preparation:
-
Harvest microalgal cells by centrifugation (e.g., 5000 x g for 10 minutes at 4°C).
-
Wash the cell pellet with distilled water to remove residual growth media.
-
Lyophilize (freeze-dry) the biomass to a constant weight for accurate measurements and to improve extraction efficiency.
2. Cell Lysis (Mechanical Disruption):
-
Mechanical cell disruption is a critical step for quantitative extraction.[2]
-
Weigh approximately 50-100 mg of dried biomass into a 2 mL screw-cap tube.
-
Add an equal volume of silica beads (e.g., 0.5 mm diameter).
-
This step is crucial as solvents alone may not efficiently extract pigments from non-lysed cells.[2]
3. Solvent Extraction:
-
Add 1 mL of the chosen extraction solvent (e.g., Chloroform/Methanol, 2:1, v/v) to the tube containing the biomass and beads.
-
Homogenize the mixture using a bead beater (e.g., 2-3 cycles of 45 seconds at 6 m/s) to ensure thorough cell disruption and solvent penetration. All extractions should be carried out on ice and with minimal exposure to light to prevent pigment degradation.[1]
4. Phase Separation (for Folch Method):
-
If using the Chloroform/Methanol/Water system, add 0.25 mL of water to the homogenate to induce phase separation.
-
Vortex the mixture briefly and then centrifuge at a low speed (e.g., 2000 x g for 5 minutes) to separate the organic (lower) and aqueous (upper) phases.
5. Extract Collection:
-
Carefully collect the solvent phase containing the pigments using a pipette. For the Folch method, this will be the lower chloroform phase.
-
Transfer the extract to a fresh tube.
6. Re-extraction (Optional but Recommended):
-
To maximize yield, the remaining biomass pellet can be re-extracted with a fresh aliquot of the solvent.
-
Combine the extracts from all extraction steps.
7. Solvent Evaporation and Reconstitution:
-
Evaporate the solvent from the collected extract under a stream of nitrogen gas.
-
Reconstitute the dried pigment extract in a known volume of a suitable solvent (e.g., acetone or a mobile phase compatible with subsequent analysis like HPLC) for quantification.
Workflow for this compound Extraction
The following diagram illustrates the key steps in the this compound extraction process, from sample preparation to the final analysis-ready extract.
Caption: Experimental workflow for this compound extraction.
Conclusion
The choice of solvent significantly impacts the extraction efficiency of this compound. While various solvents can extract this pigment, a Folch-based method using a chloroform/methanol/water mixture has been shown to provide the highest yield from microalgal sources like H. pluvialis.[1][2] For researchers seeking alternatives to chlorinated solvents, ethanol:hexane mixtures also offer high extraction efficiencies.[1] It is critical to pair the chosen solvent with an effective mechanical cell lysis method, such as bead beating, to ensure the quantitative release of pigments from the robust microalgal cell walls.[2] The provided protocol and workflow offer a standardized approach that can be adapted based on the specific research objectives and available resources.
References
Evaluating the chemotaxonomic significance of Prasinoxanthin in marine ecosystems
A comparative guide to the significance, detection, and application of prasinoxanthin as a key biomarker in marine ecosystems, offering researchers and drug development professionals a critical evaluation against other major algal pigments.
In the vast and complex marine microbial landscape, the ability to accurately differentiate and quantify phytoplankton groups is paramount. Chemotaxonomy, the classification of organisms based on their chemical constituents, offers a powerful lens for this purpose. Among the diverse array of pigments utilized for this technique, this compound stands out as a crucial biomarker for specific lineages of green microalgae, the Prasinophytes. This guide provides a comprehensive comparison of this compound with other significant carotenoids, fucoxanthin and peridinin, detailing its chemotaxonomic utility, analytical methodologies, and biosynthetic origins.
The Chemotaxonomic Edge: this compound in Phytoplankton Profiling
This compound is a distinctive xanthophyll found predominantly in certain orders of the Prasinophyceae, a class of green algae.[1] Its presence is a strong indicator of pico- and nanoplanktonic green algae, which can be significant contributors to primary productivity in various marine environments.[1][2] The utility of this compound as a biomarker is underscored when compared to other major accessory pigments used in chemotaxonomy:
-
Fucoxanthin: The primary biomarker for diatoms, a dominant and ecologically vital group of phytoplankton. It is also present in haptophytes and some dinoflagellates.
-
Peridinin: The characteristic carotenoid of most phototrophic dinoflagellates, another key group often associated with harmful algal blooms.[3][4]
The specificity of this compound to a more constrained phylogenetic group within the green algae makes it a valuable tool for refining phytoplankton community structure analysis, particularly in distinguishing these smaller green algae from other chlorophyll b-containing groups.
Comparative Analysis of Key Chemotaxonomic Pigments
The following table summarizes the quantitative significance of this compound in comparison to fucoxanthin and peridinin, highlighting their respective algal group affiliations and typical concentrations observed in marine environments.
| Pigment | Primary Associated Algal Group(s) | Typical Size Fraction | Representative Concentrations | Key References |
| This compound | Prasinophytes (Orders Mamiellales, Pseudoscourfieldiales, Prasinococcales) | Picoplankton (<2µm), Nanoplankton (2-20µm) | Can reach significant fractions of total chlorophyll a in specific regions and seasons. For example, in Jiaozhou Bay, this compound-containing Prasinophyceae contributed up to 36.3% of the chlorophyll a pool.[2] | [1][2][5] |
| Fucoxanthin | Diatoms, Haptophytes, some Dinoflagellates | Microplankton (>20µm), Nanoplankton (2-20µm) | Often the most abundant accessory pigment in temperate and polar regions, with concentrations frequently correlated with total chlorophyll a.[6] | [4][5][6][7] |
| Peridinin | Dinoflagellates | Microplankton (>20µm), Nanoplankton (2-20µm) | Concentrations can be very high during dinoflagellate blooms, serving as a direct indicator of their biomass.[3][7] | [3][4][5][7] |
Experimental Protocols for Pigment Analysis
The accurate quantification of this compound and other pigments relies on robust analytical techniques, primarily High-Performance Liquid Chromatography (HPLC).
Detailed HPLC Protocol for Algal Pigment Separation
This protocol is a synthesis of established methods for the analysis of phytoplankton pigments.[8][9][10][11]
1. Sample Collection and Filtration:
-
Collect seawater samples from desired depths.
-
Filter a known volume of seawater (typically 1-4 liters) through a 25 mm glass fiber filter (e.g., Whatman GF/F) under low vacuum and subdued light.
-
Immediately fold the filter, place it in a cryovial, and flash-freeze in liquid nitrogen. Store at -80°C until extraction.
2. Pigment Extraction:
-
Place the frozen filter in a centrifuge tube with 3 mL of 90% acetone or methanol.[9][12]
-
Disrupt the cells by sonication or bead beating.
-
Extract in the dark at -20°C for 4 to 24 hours.
-
Centrifuge the extract to pellet cellular debris.
-
Filter the supernatant through a 0.2 µm PTFE syringe filter into an amber HPLC vial.
3. HPLC Analysis:
-
HPLC System: A system equipped with a pump, a temperature-controlled autosampler (kept at 4°C), and a photodiode array detector (PDA) is required.
-
Column: A C18 reverse-phase column (e.g., 3.5 µm, 4.6 x 150 mm) is commonly used.
-
Mobile Phases: A ternary gradient system is typically employed. For example:
-
Solvent A: 80:20 Methanol: 0.5 M Ammonium Acetate (pH 7.2)
-
Solvent B: 90:10 Acetonitrile: Water
-
Solvent C: 100% Ethyl Acetate[9]
-
-
Gradient Elution: A typical gradient program involves a linear gradient from a high concentration of Solvent A to a high concentration of Solvent B, followed by a gradient to Solvent C to elute the more non-polar pigments, before returning to the initial conditions for column re-equilibration.[9][11]
-
Detection: Monitor the eluting pigments using the PDA detector, with specific wavelengths for quantification (e.g., 440 nm for chlorophylls and carotenoids). This compound is identified by its characteristic retention time and absorption spectrum.
Visualizing the Scientific Workflow and Pathways
Experimental Workflow for Chemotaxonomic Analysis
Simplified Biosynthesis Pathway of Carotenoids
The biosynthesis of this compound follows the general carotenoid pathway, originating from geranylgeranyl pyrophosphate (GGPP). While the precise enzymatic steps leading to the unique structure of this compound are still under investigation, the initial stages are well-established.
Ecological Significance and Future Directions
The presence of this compound not only aids in the chemotaxonomic classification of phytoplankton but also has broader ecological implications. Carotenoids, in general, play vital roles in light-harvesting and photoprotection.[13] The specific photoprotective or light-harvesting advantages conferred by the unique structure of this compound in the often light-limited or spectrally-shifted underwater environments inhabited by Prasinophytes is an area of active research.
Future research should focus on elucidating the complete biosynthetic pathway of this compound, which will provide deeper insights into the evolution and ecological adaptation of Prasinophytes. Furthermore, refining the use of this compound in quantitative models of phytoplankton community dynamics will enhance our ability to monitor and understand the intricate workings of marine ecosystems, a critical endeavor in the face of global climate change. The continued development of rapid and sensitive analytical methods will also be crucial for the high-throughput screening of marine samples, with potential applications in biofuel research and the discovery of novel bioactive compounds.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. limnology-journal.org [limnology-journal.org]
- 4. researchgate.net [researchgate.net]
- 5. bg.copernicus.org [bg.copernicus.org]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. docs.nrel.gov [docs.nrel.gov]
- 9. ejournal.sinica.edu.tw [ejournal.sinica.edu.tw]
- 10. perm.ug.edu.pl [perm.ug.edu.pl]
- 11. Field & Laboratory Protocols: Chapter 13 [hahana.soest.hawaii.edu]
- 12. researchgate.net [researchgate.net]
- 13. mdpi.com [mdpi.com]
Safety Operating Guide
Proper Disposal of Prasinoxanthin: A Guide for Laboratory Professionals
This document provides comprehensive guidance on the proper disposal procedures for Prasinoxanthin, a xanthophyll pigment commonly encountered in research, scientific, and drug development settings. The following protocols are designed to ensure the safety of laboratory personnel and minimize environmental impact, reinforcing our commitment to being a trusted partner in laboratory safety and chemical handling.
Immediate Safety and Handling Precautions
This compound, a member of the carotenoid family, is generally considered to be of low toxicity.[1][2] However, as with any laboratory chemical, appropriate personal protective equipment (PPE) should be worn during handling and disposal. This includes:
-
Safety goggles: To protect the eyes from splashes of solutions containing this compound.
-
Gloves: Nitrile or latex gloves to prevent skin contact.
-
Laboratory coat: To protect clothing and skin.
This compound is sensitive to light and heat, which can cause degradation.[3] Store in a cool, dark place away from strong oxidizing agents.
This compound: Summary of Chemical Data
The following table summarizes key quantitative data for this compound:
| Property | Value | Source |
| Molecular Formula | C₄₀H₅₆O₄ | PubChem |
| Molecular Weight | 600.88 g/mol | PubChem |
| Appearance | Likely a colored (yellow to red) solid | General knowledge of carotenoids |
| Solubility | Insoluble in water; soluble in organic solvents like ethanol, acetone, and chloroform. | General knowledge of xanthophylls |
| Hazard Classification | Generally Recognized as Safe (GRAS) category for xanthophylls.[1][2] | FDA, EFSA |
Step-by-Step Disposal Procedures
Based on its classification as a non-hazardous substance, the disposal of this compound can be carried out through standard laboratory waste streams. The appropriate method depends on the physical state of the waste (solid or liquid).
Disposal of Solid this compound Waste
Solid this compound, including pure compound, contaminated lab materials (e.g., weighing paper, gloves), and solid media containing the pigment, should be disposed of as follows:
-
Segregation: Ensure that the solid this compound waste is not mixed with any hazardous materials.
-
Containment: Place the solid waste in a clearly labeled, sealed plastic bag or a designated solid waste container.
-
Disposal: Dispose of the contained solid waste in the regular laboratory trash, in accordance with your institution's and local regulations for non-hazardous solid waste.
Disposal of Liquid this compound Waste
Liquid waste containing this compound, such as solutions in organic solvents or aqueous buffers, requires careful consideration of the solvent's properties.
3.2.1. Aqueous Solutions:
-
Neutralization: If the aqueous solution is acidic or basic, neutralize it to a pH between 6.0 and 8.0.
-
Dilution: For small quantities (less than 1 liter), dilute the neutralized solution with at least 20 parts water.
-
Drain Disposal: Pour the diluted solution down the sanitary sewer drain, followed by a copious amount of running water.
3.2.2. Organic Solvent Solutions:
-
Solvent Classification: Determine if the organic solvent is classified as hazardous waste.
-
Non-Hazardous Solvents (e.g., Ethanol): For small quantities in non-hazardous solvents, the solution may be eligible for drain disposal after significant dilution with water, provided local regulations permit.
-
Hazardous Solvents (e.g., Chloroform, Hexane): If this compound is dissolved in a hazardous solvent, the entire solution must be treated as hazardous waste.
-
Containment: Collect the waste in a designated, properly labeled hazardous waste container.
-
Disposal: Arrange for pickup and disposal by your institution's environmental health and safety (EHS) department.
-
Experimental Protocol: Extraction and Disposal of this compound from Algal Culture
This protocol outlines a typical laboratory workflow for the extraction of this compound from a microalgal culture and the subsequent disposal of the generated waste.
Materials:
-
Microalgal culture (e.g., Micromonas pusilla)
-
Centrifuge and centrifuge tubes
-
Acetone (ACS grade)
-
Rotary evaporator
-
Glassware (beakers, flasks)
-
Solid waste container
-
Hazardous waste container (for acetone waste)
Procedure:
-
Harvesting Algal Cells: Centrifuge the algal culture to pellet the cells. Decant the supernatant (aqueous waste) and dispose of it down the drain with copious amounts of water.
-
Pigment Extraction:
-
Resuspend the cell pellet in acetone.
-
Vortex or sonicate to lyse the cells and extract the pigments, including this compound.
-
Centrifuge the mixture to pellet the cell debris.
-
-
Waste Segregation and Disposal:
-
Solid Waste: The pelleted cell debris, now largely devoid of pigment, can be disposed of as non-hazardous solid waste in the regular trash.
-
Liquid Waste (Acetone Extract): The acetone supernatant containing the extracted this compound is considered hazardous waste due to the flammability of acetone.
-
Collect the acetone extract in a labeled hazardous waste container.
-
If desired, the this compound can be concentrated by evaporating the acetone using a rotary evaporator. The collected evaporated acetone should also be disposed of as hazardous waste.
-
The concentrated this compound can then be redissolved in a minimal amount of a less hazardous solvent (e.g., ethanol) for experimental use. Any subsequent waste solutions should be evaluated for proper disposal based on the solvent used.
-
-
-
Final Disposal: Arrange for the collection of the hazardous acetone waste by your institution's EHS department.
This compound Disposal Decision Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound waste.
Disclaimer: The information provided in this document is intended as a general guide. All laboratory personnel are responsible for complying with their institution's specific waste disposal policies and all applicable local, state, and federal regulations. Always consult the Safety Data Sheet (SDS) for any chemicals used in conjunction with this compound.
References
Retrosynthesis Analysis
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| Precursor scoring | Relevance Heuristic |
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| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
